Hydroxymethionine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1319-79-5 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10-3-2-4(6-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
KFSJYZYQSZKRRQ-BYPYZUCNSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NO |
Canonical SMILES |
CSCCC(C(=O)O)NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis of 2-Hydroxy-4-(methylthio)butanoic Acid
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analog of the essential amino acid methionine, is a compound of significant industrial importance, primarily serving as a key supplement in animal nutrition. Its synthesis has been the subject of considerable chemical research and process optimization to ensure efficient, safe, and cost-effective large-scale production. This technical guide provides a comprehensive overview of the core chemical synthesis pathways for HMTBA, intended for researchers, scientists, and professionals in drug development and related fields. The guide details the primary industrial routes, including experimental protocols derived from key patents and scientific literature, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced clarity.
Core Synthesis Pathways
The commercial production of 2-hydroxy-4-(methylthio)butanoic acid is dominated by synthetic routes that commence with the C3 building block, acrolein, and introduce the characteristic methylthio group via reaction with methyl mercaptan. Variations in this approach primarily concern the sequence of addition of the cyanide and methylthio moieties. A less conventional pathway involving a free radical addition has also been explored.
Pathway 1: The 3-(Methylthio)propionaldehyde (B105701) (MMP) Intermediate Route
This traditional pathway is a cornerstone of industrial HMTBA synthesis. It proceeds through the formation of 3-(methylthio)propionaldehyde (MMP) as a key intermediate.
Step 1: Synthesis of 3-(Methylthio)propionaldehyde (MMP)
Acrolein undergoes a Michael addition with methyl mercaptan to yield MMP.
Step 2: Synthesis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)
The aldehyde functional group of MMP is then converted to a cyanohydrin, 2-hydroxy-4-(methylthio)butanenitrile (HMTBN), through the addition of hydrogen cyanide.
Step 3: Hydrolysis of HMTBN to HMTBA
The final step involves the hydrolysis of the nitrile group of HMTBN to a carboxylic acid, yielding the desired 2-hydroxy-4-(methylthio)butanoic acid. This is typically a two-stage acidic hydrolysis, proceeding through an amide intermediate.
Pathway 2: The Acrolein Cyanohydrin Intermediate Route
To mitigate the risks associated with the volatile and toxic 3-(methylthio)propionaldehyde intermediate, an alternative pathway was developed. This route reverses the initial steps, first forming the cyanohydrin of acrolein.
Step 1: Synthesis of Acrolein Cyanohydrin
Acrolein reacts with hydrogen cyanide to form acrolein cyanohydrin.
Step 2: Synthesis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)
Methyl mercaptan is then added to the acrolein cyanohydrin, which undergoes a Michael addition to yield HMTBN.
Step 3: Hydrolysis of HMTBN to HMTBA
The final hydrolysis step is identical to that in the MMP pathway.
Pathway 3: The Free Radical Addition Route
A less common synthetic strategy involves the free radical-initiated addition of methyl mercaptan to an unsaturated precursor.
Step 1: Free Radical Addition
Methyl mercaptan is added across the double bond of a 2-hydroxy-3-butenoic acid derivative, such as its methyl ester, in the presence of a free radical initiator.
Step 2: Hydrolysis
The resulting ester is then hydrolyzed to afford 2-hydroxy-4-(methylthio)butanoic acid.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental methodologies and quantitative data for the key transformations in the synthesis of HMTBA. The data has been compiled from various patents and scientific publications to offer a comparative overview.
Synthesis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)
The formation of HMTBN is a critical step in the two primary industrial pathways.
| Parameter | MMP Pathway | Acrolein Cyanohydrin Pathway |
| Starting Materials | 3-(Methylthio)propionaldehyde (MMP), Hydrogen Cyanide (HCN) | Acrolein, Hydrogen Cyanide (HCN), Methyl Mercaptan |
| Catalyst | Typically a basic catalyst | Can be performed under controlled pH |
| Molar Ratios | HCN to MMP: ~0.98 to 1.03 | HCN to Acrolein: ~1 to 10; Methyl Mercaptan to Acrolein: ~1 to 10 |
| Temperature | Not explicitly stated, but cyanohydrin formation is often exothermic and may require cooling | Not explicitly stated |
| Reaction Time | Not explicitly stated | Not explicitly stated |
| Yield | Molar yields based on MMP are typically 99.50% to 99.99% | Not explicitly stated |
| Reference | [1] | [2] |
Experimental Protocol for HMTBN Synthesis via the MMP Pathway (Representative)
-
To a reaction vessel equipped with cooling and stirring, 3-methylmercaptopropionaldehyde (MMP) is charged.
-
A catalytic amount of a base is added.
-
Hydrogen cyanide (HCN) is then added portion-wise while maintaining the temperature of the reaction mixture, typically with cooling. The molar ratio of HCN to MMP is maintained close to stoichiometric (0.98 to 1.03).
-
The reaction is monitored for the disappearance of the aldehyde.
-
The resulting 2-hydroxy-4-(methylthio)butyronitrile (B100679) can be used directly in the subsequent hydrolysis step.[1]
Hydrolysis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN) to HMTBA
The final step in the primary industrial routes is the hydrolysis of the nitrile.
| Parameter | Sulfuric Acid-Catalyzed Hydrolysis |
| Starting Material | 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN) |
| Reagent | Sulfuric Acid (H₂SO₄) |
| Reaction Conditions | Two-stage process: 1) Formation of the amide intermediate with 50-70% H₂SO₄. 2) Hydrolysis of the amide to the carboxylic acid with 30-50% H₂SO₄ at elevated temperatures (e.g., 110-130°C for 2-4 hours). |
| Yield | Not explicitly stated as an overall yield from HMTBN, but the process is used industrially, suggesting high efficiency. |
| Reference | [3] |
Experimental Protocol for HMTBN Hydrolysis (Representative)
-
2-Hydroxy-4-(methylthio)butanenitrile (HMTBN) is treated with sulfuric acid (initial strength of 50-70% by weight) in an aqueous medium.
-
The reaction mixture is maintained at a controlled temperature to facilitate the hydrolysis of the nitrile to the intermediate 2-hydroxy-4-methylthiobutyramide.
-
The concentration of sulfuric acid is then adjusted to 30-50% by weight, and the mixture is heated to a temperature between 110°C and 130°C for a period of 2 to 4 hours to complete the hydrolysis to 2-hydroxy-4-(methylthio)butanoic acid.
-
The resulting aqueous solution containing HMTBA and ammonium (B1175870) sulfate (B86663) is then subjected to purification steps, which may include extraction and chromatography, to isolate the final product.[3]
Synthesis of HMTBA via Free Radical Addition
This alternative pathway offers a different approach to the construction of the HMTBA molecule.
| Parameter | Free Radical Addition and Hydrolysis |
| Starting Materials | 2-Hydroxy-3-butenoic acid or its methyl ester, Methyl Mercaptan |
| Initiator | AIBN (azobisisobutyronitrile) or UV light |
| Reaction Conditions | For the methyl ester: 50-60°C for 5 hours under a pressure of 50-70 psig. For the free acid: Illumination with a broad-band UV light. |
| Yield | 85% yield of the intermediate methyl 2-hydroxy-4-(methylthio)butanoate is reported. The yield of the final hydrolysis step is not specified. |
| Reference | [4][5] |
Experimental Protocol for HMTBA Synthesis via Free Radical Addition (Representative)
-
Formation of the Intermediate Ester: In a suitable pressure vessel, methyl 2-hydroxy-3-butenoate, methyl mercaptan, and a catalytic amount of a free radical initiator (e.g., AIBN) are combined. The vessel is sealed and heated to 50-60°C with agitation for approximately 5 hours. After cooling, the excess methyl mercaptan is evaporated.[5]
-
Hydrolysis: The resulting crude methyl 2-hydroxy-4-(methylthio)butanoate is then subjected to hydrolysis, for example, by heating with an aqueous acid or base, to yield 2-hydroxy-4-(methylthio)butanoic acid. The product is then purified by standard methods.
Conclusion
The chemical synthesis of 2-hydroxy-4-(methylthio)butanoic acid is a well-established industrial process with several viable pathways. The choice of a particular route is often dictated by factors such as safety, cost of raw materials, and the ability to manage and recycle byproducts. The traditional MMP pathway and the modified acrolein cyanohydrin pathway represent the most commercially significant approaches, offering high yields and efficiency. The free radical addition route, while less common, provides an alternative strategy for the synthesis of this important methionine analog. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and application of HMTBA.
References
- 1. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2008006977A1 - Process for preparing 2-hydroxy-4-(methylthio)butyronitrile and methionine - Google Patents [patents.google.com]
- 3. TW201841883A - Method for manufacturing the 2-hydroxy-4-methylthio-butanoic acid - Google Patents [patents.google.com]
- 4. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 5. US5973200A - Process for the preparation of 2-hydroxy-4-(methylthio) butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
An In-depth Technical Guide to the Enzymatic Conversion of Hydroxymethionine to Methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in protein synthesis and various metabolic processes. Its synthetic analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), commonly known as hydroxymethionine, serves as a widely used precursor to methionine, particularly in animal nutrition. The biological efficacy of this compound is contingent upon its enzymatic conversion to L-methionine within the body. This technical guide provides a comprehensive overview of the core enzymatic pathways, quantitative data on conversion efficiency, detailed experimental protocols for studying this process, and visual representations of the key metabolic and experimental workflows.
The Enzymatic Conversion Pathway
The conversion of this compound to L-methionine is a two-step enzymatic process that occurs primarily in the liver and kidneys.[1][2] The initial step is a stereospecific oxidation of the D- and L-isomers of this compound to form the intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto-methionine.[1][2] This is followed by a transamination step where an amino group is transferred to KMB to yield L-methionine.[3]
Step 1: Oxidation of this compound Isomers
The oxidation of the two stereoisomers of this compound is catalyzed by distinct enzymes:
-
L-isomer: The L-isomer of this compound is oxidized by L-2-hydroxy acid oxidase , a flavoenzyme located in the peroxisomes of the liver and kidney.[1][4]
-
D-isomer: The D-isomer is oxidized by D-2-hydroxy acid dehydrogenase , a mitochondrial enzyme found in various tissues, including the liver, kidney, intestinal mucosa, and skeletal muscle.[1][4]
This stereospecific conversion allows for the utilization of both isomers present in the racemic mixture of commercially produced this compound.
Step 2: Transamination of α-Keto-Methionine
The α-keto-methionine formed in the first step is subsequently converted to L-methionine through a transamination reaction. This reaction is catalyzed by transaminases (aminotransferases), which transfer an amino group from a donor amino acid, such as glutamate (B1630785) or branched-chain amino acids, to α-keto-methionine.[3][5]
Quantitative Data
The efficiency of the enzymatic conversion of this compound to methionine is a critical factor in its application. This is often evaluated by measuring its relative bioavailability (RBA) compared to DL-methionine. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of L-2-Hydroxy Acid Oxidase
| Substrate | Km (mmol/L) | Source Organism | Reference |
| L-2-hydroxy-4-methylthiobutanoate | 1.73 | Chicken (Liver) | [6] |
| Glycolate | 0.10 | Chicken (Liver) | [6] |
| L-2-hydroxyisocaproate | 0.63 | Chicken (Liver) | [6] |
| L-lactate | 10.13 | Chicken (Liver) | [6] |
No specific kinetic data for D-2-hydroxy acid dehydrogenase with D-hydroxymethionine or for the transamination of α-keto-methionine were available in the searched literature.
Table 2: Relative Bioavailability (RBA) of this compound (HMTBA) Compared to DL-Methionine in Poultry
| RBA of HMTBA (%) | Basis of Comparison | Species | Reference |
| 88 (average) | Molar | Laying Hens | [7] |
| 68 - 73 | Equimolar | Broiler Chicks | [8] |
| 61 - 62 | Product | Broilers | [9] |
| 91.3 | Equimolar | Chicks | [10] |
| 62 - 63 (average) | Product | Broilers | [11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to study the enzymatic conversion of this compound to methionine.
In Vitro Conversion Assay Using Liver Homogenate
This protocol is designed to measure the conversion of this compound to methionine in a tissue preparation.
a. Preparation of Liver Homogenate:
-
Euthanize the subject animal (e.g., chicken) and immediately excise the liver.
-
Place the liver in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA).
-
Mince the liver and homogenize using a Potter-Elvehjem homogenizer with a Teflon pestle on ice.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
The resulting supernatant can be used as the crude enzyme source. For subcellular fraction studies, further differential centrifugation can be performed to isolate mitochondria and peroxisomes.
b. Incubation:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
Liver homogenate (e.g., 1-2 mg protein)
-
This compound (D-, L-, or DL-form) at a specified concentration (e.g., 1-10 mM)
-
Cofactors: FAD and/or NAD+ (e.g., 0.1-1 mM)
-
An amino donor for the transamination step (e.g., 10 mM L-glutamate)
-
Incubation buffer to a final volume (e.g., 1 mL of 0.1 M potassium phosphate buffer, pH 7.4)
-
-
Include control tubes without the substrate (this compound) and without the enzyme source.
-
Incubate the tubes at a physiological temperature (e.g., 37°C for chickens) for a specific time period (e.g., 30-60 minutes) with gentle shaking.
c. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of a deproteinizing agent, such as 10% trichloroacetic acid (TCA) or perchloric acid.
-
Vortex the tubes and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Collect the supernatant for analysis.
d. Quantification of Methionine and α-Keto-Methionine:
-
Analyze the supernatant for the concentrations of methionine and α-keto-methionine using High-Performance Liquid Chromatography (HPLC).[6][12]
-
For methionine analysis, pre-column derivatization with a fluorescent tag (e.g., o-phthaldialdehyde, OPA) followed by fluorescence detection is a common method.[6]
-
For α-keto-methionine analysis, derivatization with a reagent like o-phenylenediamine (B120857) (OPD) to form a fluorescent quinoxalinol derivative can be used.[12]
-
Quantify the compounds by comparing their peak areas to those of known standards.
Enzyme Activity Assays
a. L-2-Hydroxy Acid Oxidase Activity Assay: This assay measures the production of hydrogen peroxide, a byproduct of the oxidation reaction.
-
Prepare a reaction mixture containing:
-
Enzyme preparation (e.g., purified enzyme or peroxisomal fraction)
-
L-hydroxymethionine as the substrate
-
A suitable buffer (e.g., 0.1 M potassium phosphate, pH 8.0)
-
A chromogenic peroxidase substrate system (e.g., horseradish peroxidase and o-dianisidine or Amplex Red)
-
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of color formation, using the molar extinction coefficient of the product.
b. D-2-Hydroxy Acid Dehydrogenase Activity Assay: This assay measures the reduction of an electron acceptor.
-
Prepare a reaction mixture containing:
-
Enzyme preparation (e.g., purified enzyme or mitochondrial fraction)
-
D-hydroxymethionine as the substrate
-
A suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
An artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).
-
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance of the electron acceptor (e.g., 600 nm for DCPIP) over time.
-
Calculate the enzyme activity from the rate of absorbance change.
c. Transaminase Activity Assay: This is a coupled enzyme assay to measure the formation of L-methionine.
-
Prepare a reaction mixture containing:
-
Enzyme preparation (e.g., cytosolic fraction)
-
α-keto-methionine as the substrate
-
An amino donor (e.g., L-glutamate)
-
Pyridoxal-5'-phosphate (PLP) as a cofactor
-
A coupling enzyme system. For example, if glutamate is the amino donor, the formation of α-ketoglutarate can be coupled to the oxidation of NADH by glutamate dehydrogenase, which can be monitored spectrophotometrically at 340 nm.
-
-
Initiate the reaction by adding α-keto-methionine.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the transaminase activity based on the rate of NADH consumption.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Enzymatic conversion pathway of this compound to L-methionine.
Caption: Experimental workflow for in vitro conversion analysis.
Conclusion
The enzymatic conversion of this compound to L-methionine is a well-defined, two-step metabolic pathway that is crucial for the nutritional value of this synthetic methionine precursor. The stereospecific nature of the initial oxidation step ensures the efficient utilization of both D- and L-isomers of this compound. While the key enzymes have been identified, further research is warranted to fully elucidate the kinetic parameters of all involved enzymes, particularly D-2-hydroxy acid dehydrogenase and the specific transaminases, to gain a more precise quantitative understanding of this vital conversion process. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and professionals in the fields of biochemistry, animal nutrition, and drug development to investigate this pathway further.
References
- 1. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 3. Transamination of 2-oxo-4-[methylthio]butanoic acid in chicken tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of branched chain amino acids, methionine, phenylalanine, tyrosine and alpha-keto acids in plasma and dried blood samples using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of bioavailability of DL-methionine hydroxy analogue relative to DL-methionine in layers with exponential and slope-ratio models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers | Engormix [en.engormix.com]
- 10. researchgate.net [researchgate.net]
- 11. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stereospecific Synthesis of Hydroxymethionine Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of the essential amino acid methionine, is a crucial supplement in animal nutrition and holds potential in pharmaceutical applications. The stereochemistry of HMTBA is of significant interest as its isomers are metabolized differently in vivo. This technical guide provides a comprehensive overview of the stereospecific synthesis of HMTBA isomers, detailing both chemical and chemoenzymatic methodologies. It includes structured data on reaction yields and enantiomeric excess, detailed experimental protocols for key synthetic routes, and visualizations of the relevant metabolic and synthetic pathways to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), often referred to as hydroxymethionine, is a widely used supplement in animal feed, particularly for poultry and swine, as a source of methionine activity.[1] Beyond its nutritional applications, the chiral nature of HMTBA presents opportunities for its use as a building block in the synthesis of pharmaceuticals and other bioactive molecules. HMTBA exists as a racemic mixture of D- and L-isomers, which are metabolized to L-methionine through stereospecific enzymatic pathways within the body.[2] The differential metabolic handling of these isomers underscores the importance of stereocontrolled synthesis to produce enantiomerically pure forms for specific applications.
This guide explores the primary methods for the synthesis of this compound isomers, including the industrial-scale racemic synthesis and more sophisticated chemoenzymatic approaches that allow for the selective production of either the (R)- or (S)-enantiomer.
Chemical Synthesis of Racemic this compound
The industrial production of HMTBA typically yields a racemic mixture of the D and L isomers. The most common synthetic route involves a multi-step process starting from 3-(methylthio)propanal.
Cyanohydrin Formation and Hydrolysis
This established industrial method involves the reaction of 3-(methylthio)propanal with hydrogen cyanide to form 2-hydroxy-4-(methylthio)butyronitrile (B100679). Subsequent hydrolysis of the nitrile group yields the carboxylic acid, producing racemic HMTBA.[3]
Free Radical Addition to an Olefinic Precursor
An alternative approach involves the free-radical addition of methyl mercaptan to an unsaturated precursor, such as an ester of 2-hydroxy-3-butenoic acid. This method also results in a racemic mixture of the corresponding HMTBA ester, which can then be hydrolyzed to the free acid.[4]
Chemoenzymatic Stereospecific Synthesis of this compound Isomers
To obtain enantiomerically pure (R)- or (S)-HMTBA, chemoenzymatic methods have been developed. These approaches leverage the high stereoselectivity of enzymes to control the configuration of the final product. A prominent strategy involves a two-step cascade starting from the readily available amino acid, L-methionine.
The first step is the conversion of L-methionine to its corresponding α-keto acid, 2-keto-4-(methylthio)butanoic acid (KMTB), catalyzed by an L-amino acid deaminase. In the second step, KMTB is stereoselectively reduced to either (R)-HMTBA or (S)-HMTBA using an appropriate stereospecific dehydrogenase.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic approaches to this compound isomers.
Table 1: Racemic Synthesis of HMTBA
| Method | Starting Material | Product | Yield | Purity | Reference |
| Cyanohydrin Formation & Hydrolysis | 3-(Methylthio)propanal | Racemic HMTBA | High | >99% | [3] |
| Free Radical Addition | 2-Hydroxy-3-butenoic acid ester | Racemic HMTBA methyl ester | 85% | 98% | [4] |
Table 2: Chemoenzymatic Synthesis of HMTBA Isomers
| Target Isomer | Starting Material | Key Enzymes | Product Concentration | Molar Yield | Enantiomeric Excess (ee) | Reference |
| (R)-HMTBA | L-Methionine | L-amino acid deaminase, R-specific lactate dehydrogenase | 97.6 g/L | 96.9% | >99% | [5] |
| (S)-HMTBA | L-Methionine | L-amino acid deaminase, S-specific lactate dehydrogenase | 96.4 g/L | 95.8% | >99% | [5] |
Detailed Experimental Protocols
Synthesis of Racemic Methyl 2-Hydroxy-4-(methylthio)butyrate[6]
Materials:
-
Calcium 2-hydroxy-4-(methylthio)butyrate (20 g, 0.12 mol)
-
Dichloromethane (CH₂Cl₂) (250 ml)
-
Methanol (CH₃OH) (15 ml, 0.36 mol)
-
Sulfuric acid (H₂SO₄) (3.7 ml, 0.07 mol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Suspend calcium 2-hydroxy-4-(methylthio)butyrate in CH₂Cl₂ in a round-bottom flask.
-
Add CH₃OH and cool the mixture to 10°C.
-
Slowly add H₂SO₄. A noticeable physical change in the slurry will occur.
-
Heat the mixture at reflux for 60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to stir at room temperature.
-
Remove insoluble byproducts by filtration.
-
Wash the filtrate with 150 ml of saturated NaHCO₃ solution and then with 150 ml of brine.
-
Dry the organic layer over MgSO₄ and filter.
-
Remove the solvent under reduced pressure to yield the title product as an oil.
Chemoenzymatic Synthesis of (R)-HMTBA from L-Methionine (Adapted from[5])
This protocol outlines a two-stage, one-pot synthesis using engineered E. coli catalysts.
Stage 1: Conversion of L-Methionine to KMTB
Materials:
-
Engineered E. coli expressing L-amino acid deaminase
-
L-Methionine
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing L-methionine (e.g., 100 g/L) in phosphate buffer (pH 7.5).
-
Add the whole-cell catalyst (engineered E. coli expressing L-amino acid deaminase).
-
Incubate the reaction at a controlled temperature (e.g., 25°C) with agitation.
-
Monitor the conversion of L-methionine to KMTB using a suitable analytical method such as HPLC.
Stage 2: Stereoselective Reduction of KMTB to (R)-HMTBA
Materials:
-
Engineered E. coli expressing R-specific lactate dehydrogenase and formate (B1220265) dehydrogenase (for cofactor regeneration)
-
Formate (as a cosubstrate for cofactor regeneration)
Procedure:
-
Once the conversion of L-methionine to KMTB in Stage 1 is complete, add the whole-cell catalyst for the reduction step (engineered E. coli expressing R-specific lactate dehydrogenase and formate dehydrogenase) to the same reaction vessel.
-
Add formate to the reaction mixture.
-
Continue the incubation under the same temperature and agitation conditions.
-
Monitor the formation of (R)-HMTBA and its enantiomeric excess using chiral HPLC.
-
Upon completion, the product can be purified from the reaction mixture by standard downstream processing techniques, such as centrifugation to remove cells, followed by extraction and crystallization or chromatography.
Metabolic Pathway of this compound Isomers
In animals, both D- and L-HMTBA are converted to L-methionine, which can then be utilized for protein synthesis and other metabolic functions. This conversion involves a two-step enzymatic process. First, the hydroxy group of HMTBA is oxidized to a keto group, forming KMTB. This oxidation is catalyzed by stereospecific dehydrogenases. Subsequently, KMTB is transaminated to L-methionine.[2]
Conclusion
The stereospecific synthesis of this compound isomers is a field of growing importance, driven by the demand for enantiomerically pure compounds in both nutritional and pharmaceutical applications. While traditional chemical synthesis provides an efficient route to racemic HMTBA, chemoenzymatic methods offer a powerful alternative for the production of specific stereoisomers with high purity and yield. The multi-enzyme cascade starting from L-methionine represents a particularly promising approach for the sustainable and scalable production of enantiopure (R)- and (S)-HMTBA. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and professionals working on the synthesis and application of these important molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the production of 2-hydroxy-4-(methylthio)butyronitrile from 3-(methylthio)propanal and hydrogen cyanide - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Beyond the Feed Trough: Unveiling the Diverse Biological Roles of Hydroxymethionine
A Technical Guide for Researchers and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, is widely recognized for its fundamental role in protein synthesis and as a common supplement in animal nutrition. However, its hydroxyl analog, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), often referred to as hydroxymethionine, exhibits a surprisingly diverse and potent range of biological activities that extend far beyond simple nutritional supplementation. Emerging research highlights its significant involvement in crucial cellular processes, including antioxidant defense, gene expression regulation, modulation of inflammatory responses, and intricate signaling pathways. This technical guide provides an in-depth exploration of the multifaceted biological roles of this compound, offering valuable insights for researchers, scientists, and drug development professionals exploring its therapeutic potential.
Antioxidant and Anti-inflammatory Properties: A Shield Against Cellular Stress
This compound demonstrates significant antioxidant capabilities, contributing to the maintenance of cellular redox homeostasis. It can be metabolized to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[1] GSH plays a pivotal role in directly scavenging reactive oxygen species (ROS) and as a cofactor for antioxidant enzymes like glutathione peroxidase.[1] Furthermore, methionine residues within proteins can act as endogenous antioxidants, sacrificially scavenging ROS to protect other critical amino acid residues from oxidative damage.[2]
The anti-inflammatory effects of this compound are closely linked to its antioxidant properties. Oxidative stress is a key driver of inflammation. By mitigating oxidative damage, this compound can suppress inflammatory cascades. For instance, L-methionine has been shown to reduce the accumulation of 4-hydroxy-2-nonenal (HNE), a marker of oxidative stress that induces inflammation, and subsequently inhibit the activation of the pro-inflammatory NF-κB signaling pathway.[3]
Quantitative Data on Antioxidant and Anti-inflammatory Effects
| Parameter | Organism/Cell Line | Treatment | Key Findings | Reference |
| Hepatic HNE levels | Growing rats | Oral L-methionine (215.0-430.0 mg/kg body weight) for two weeks | Significant reduction in hepatic HNE levels compared to the control group. | [3] |
| Inflammatory mediator mRNA levels (COX-2, IL-1β, IL-6, iNOS, TNF-α) | Growing rats | Oral L-methionine (215.0-430.0 mg/kg body weight) for two weeks | Significant decrease in mRNA levels of inflammatory mediators. | [3] |
| Antioxidant Capacity (T-AOC) | Cherry Valley ducks | Dietary this compound manganese (MnHMet) at 0, 30, 60, 90, 120, and 150 mg/kg | Quadratic and linear increases in T-AOC levels in breast muscle and liver, respectively. | [4] |
| Malondialdehyde (MDA) levels | Cherry Valley ducks | Dietary MnHMet at 0, 30, 60, 90, 120, and 150 mg/kg | Reduced MDA levels, with a quadratic decrease in hepatic MDA. | [4] |
Regulation of Gene Expression and Signaling Pathways
This compound and its metabolites are deeply integrated into cellular signaling networks, influencing gene expression and key pathways that govern cellular function.
Methionine Metabolism and Gene Regulation
The metabolism of methionine is intricately linked to epigenetic modifications, particularly DNA and histone methylation. S-adenosylmethionine (SAM), a key metabolite, serves as the primary methyl group donor for these processes, thereby regulating gene expression.[5] Studies have shown that dietary supplementation with D,L-HMTBA can lead to the downregulation of genes involved in the methionine remethylation and transsulfuration pathways in the liver of chickens.[6][7]
Key Signaling Pathways Modulated by this compound
-
NF-κB Signaling Pathway: As mentioned earlier, this compound can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3] This inhibition is achieved by up-regulating the inhibitory protein IκBα and suppressing the PI3K/Akt signaling cascade.[3]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
-
Wnt/β-catenin Signaling Pathway: Methionine has been shown to regulate the growth and development of heat-stressed dermal papilla cells through the Wnt/β-catenin signaling pathway.[8] It achieves this by reducing the phosphorylation of β-catenin and increasing the expression of Wnt10b and the transcription factors LEF/TCF.[8]
Caption: Modulation of the Wnt/β-catenin pathway by methionine.
Immunomodulatory Effects
Beyond its anti-inflammatory role, this compound exhibits direct immunomodulatory effects. Dietary methionine supplementation has been shown to enhance the adaptive immune response in fish by increasing the proliferation of IgM+ B cells and the number of IgM-secreting cells.[9] In contrast, methionine restriction has been found to improve the response to immune checkpoint inhibitors in cancer therapy by increasing the expression of MHC-I and PD-L1 on cancer cells, a process potentially mediated by the cGAS-STING pathway.[10]
Experimental Protocols
Assessment of Antioxidant Capacity (Total Antioxidant Capacity - T-AOC Assay)
This protocol is a general guideline based on commercially available kits.
Principle: The assay is based on the ability of antioxidants in the sample to inhibit the oxidation of ABTS (2,2'-azino-di-[3-ethylbenzthiazoline sulphonate]) to ABTS•+ by metmyoglobin. The amount of ABTS•+ produced is inversely proportional to the antioxidant concentration.
Materials:
-
T-AOC assay kit (containing ABTS, metmyoglobin, and a standard like Trolox)
-
Microplate reader
-
Sample homogenates (e.g., liver or muscle tissue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Homogenize tissue samples in cold PBS and centrifuge to obtain the supernatant.
-
Standard Curve Preparation: Prepare a series of standard solutions (e.g., Trolox) of known concentrations.
-
Assay Reaction:
-
Add samples and standards to the wells of a microplate.
-
Add the ABTS and metmyoglobin solution to initiate the reaction.
-
Incubate at room temperature for a specified time (as per kit instructions).
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm or 750 nm) using a microplate reader.
-
Calculation: Calculate the T-AOC of the samples by comparing their absorbance to the standard curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing the qPCR master mix, gene-specific primers, and cDNA template.
-
Include appropriate controls (no-template control, no-reverse transcriptase control).
-
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, often normalized to a housekeeping gene (e.g., GAPDH, β-actin). The comparative Ct (ΔΔCt) method is commonly used for relative quantification.
Caption: Workflow for quantitative real-time PCR (qRT-PCR).
Future Directions and Therapeutic Potential
The diverse biological activities of this compound present exciting opportunities for therapeutic development. Its antioxidant and anti-inflammatory properties suggest potential applications in managing chronic inflammatory diseases and conditions associated with oxidative stress. The ability to modulate key signaling pathways and gene expression opens avenues for targeted therapies in areas such as cancer and regenerative medicine. Furthermore, its immunomodulatory effects could be harnessed to enhance vaccine efficacy or improve cancer immunotherapy outcomes. Further research is warranted to fully elucidate the molecular mechanisms underlying the multifaceted roles of this compound and to translate these fundamental discoveries into novel therapeutic strategies for a range of human diseases.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Antioxidant role of methionine-containing intra- and extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Methionine inhibits 4-hydroxy-2-nonenal accumulation and suppresses inflammation in growing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dietary supplementation with hydroxy-methionine manganese improves meat quality, antioxidant capacity, and lipid metabolism in Cherry Valley ducks (Anas platyrhynchos domesticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression differences in the methionine remethylation and transsulphuration pathways under methionine restriction and recovery with D,L-methionine or D,L-HMTBA in meat-type chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methionine Modulates the Growth and Development of Heat-Stressed Dermal Papilla Cells via the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | L-methionine supplementation modulates IgM+ B cell responses in rainbow trout [frontiersin.org]
- 10. Increased response to immune checkpoint inhibitors with dietary methionine restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxymethionine: A Precursor for Sulfur-Containing Compounds - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), commonly known as hydroxymethionine, is a synthetic precursor of the essential amino acid L-methionine.[1][2] Unlike true amino acids, HMTBA possesses a hydroxyl group in place of an amino group on the alpha-carbon.[3] This structural difference necessitates its conversion to L-methionine within the body to become biologically active.[4][5] HMTBA is widely utilized in animal nutrition as a methionine supplement and is a subject of ongoing research for its potential applications in drug development and as a tool to study sulfur-containing compound metabolism.[6][7] This technical guide provides a comprehensive overview of HMTBA, focusing on its metabolic pathways, quantitative efficacy, and the experimental protocols used to evaluate its function as a precursor for vital sulfur-containing compounds.
Metabolic Conversion of this compound
The biological utilization of HMTBA is contingent upon its conversion into L-methionine, a process that occurs in two main steps: oxidation and transamination.[2][8] This conversion is stereospecific, meaning the D- and L-isomers of HMTBA are metabolized by different enzymes.[4][9]
The initial step involves the oxidation of HMTBA to its alpha-keto analogue, 2-keto-4-(methylthio)butanoic acid (KMB).[9][10] The L-isomer of HMTBA is oxidized by L-2-hydroxy acid oxidase (L-HAOX), a peroxisomal enzyme, while the D-isomer is converted by the mitochondrial enzyme D-2-hydroxy acid dehydrogenase (D-HADH).[4][9][10]
Subsequently, KMB undergoes transamination to form L-methionine.[10] This reaction involves the transfer of an amino group from a donor amino acid to KMB, a reaction catalyzed by transaminases.[4][10]
Once formed, L-methionine can be incorporated into proteins or enter other crucial metabolic pathways:
-
Transmethylation Pathway: L-methionine is converted to S-adenosylmethionine (SAM), a universal methyl group donor essential for the synthesis of numerous compounds, including creatine (B1669601) and phosphatidylcholine.[10]
-
Transsulfuration Pathway: L-methionine is a precursor for the synthesis of other vital sulfur-containing compounds.[10] Through a series of enzymatic reactions, the sulfur atom from methionine can be transferred to serine to form cysteine. Cysteine, in turn, is a building block for proteins and a precursor for the synthesis of taurine (B1682933) and the major intracellular antioxidant, glutathione (B108866) (GSH).[7][10]
Quantitative Data on HMTBA Efficacy
The bioavailability and efficacy of HMTBA as a methionine source have been extensively studied and compared to other synthetic methionine sources, primarily DL-methionine (a racemic mixture of D- and L-methionine). The relative bioavailability can vary depending on the species, diet, and the performance parameter being measured.
| Parameter | Species | HMTBA Bioavailability (relative to DL-Methionine) | Reference |
| General Bioavailability | Poultry | 45% to 88% | |
| Commercially Accepted Average | Poultry | 77% | |
| Conservative Bioavailability (considering excretion and oxidation) | Poultry | 67% (compared to L-methionine at 100%) | |
| Productive Performance & Egg Albumen Ratio | Laying Ducks | 98% to 100% | [6] |
| Parameter | Methionine Source | Excretion Rate (% of given dosage) | Oxidation Rate (% of given dosage) | Reference |
| Excretion & Oxidation | L-Methionine | 2% | 4.2% | |
| Excretion & Oxidation | DL-Methionine | 10% | 5.5% | |
| Excretion & Oxidation | DL-HMTBA | 21% | 3-7% |
Experimental Protocols
In Vitro Assessment of HMTBA Conversion using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a valuable in vitro model to study intestinal absorption and metabolism of compounds like HMTBA.
Objective: To determine the conversion of HMTBA to L-methionine and its subsequent incorporation into cellular proteins.
Methodology:
-
Cell Culture and Differentiation: Caco-2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics. The cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
HMTBA Treatment: Differentiated Caco-2 monolayers are incubated with a medium containing a known concentration of HMTBA (often radio-labeled, e.g., with ¹⁴C or ³H, for easier tracking).[4]
-
Sample Collection: At various time points, samples of the apical and basolateral media, as well as the cell lysate, are collected.
-
Analysis of HMTBA Conversion:
-
The concentration of HMTBA and its metabolite, KMB, in the media and cell lysates can be quantified using High-Performance Liquid Chromatography (HPLC).[2]
-
The formation of L-methionine can be measured using HPLC or by tracking the incorporation of the radiolabel into cellular proteins.
-
-
Protein Incorporation Assay:
-
The cells are lysed, and the protein is precipitated (e.g., using trichloroacetic acid).
-
The amount of radioactivity in the protein precipitate is measured using a scintillation counter, which indicates the amount of HMTBA-derived methionine incorporated into proteins.
-
-
Enzyme Activity Assays:
-
Cell lysates can be used to measure the activity of the key enzymes involved in HMTBA conversion:
-
L-2-hydroxy acid oxidase (L-HAOX): Activity can be measured using a fluorometric assay that detects the hydrogen peroxide produced during the oxidation of L-HMTBA.
-
D-2-hydroxy acid dehydrogenase (D-HADH): Activity can be determined by monitoring the reduction of a specific substrate in the presence of the enzyme.
-
-
In Vivo Determination of HMTBA Bioavailability in Poultry using Stable Isotopes
Stable isotope tracer studies are a powerful tool to determine the in vivo bioavailability and metabolic fate of nutrients like HMTBA.[2]
Objective: To quantify the bioavailability of HMTBA relative to a standard methionine source in broiler chickens.
Methodology:
-
Animal and Diet: Broiler chickens are fed a basal diet that is deficient in methionine but adequate in all other nutrients. The diet is then supplemented with either a known amount of a standard methionine source (e.g., L-methionine) or the test compound (HMTBA). A stable isotope-labeled form of HMTBA (e.g., [1-¹³C]HMTBA or [²H₃-methyl]HMTBA) is used.
-
Tracer Administration: The labeled HMTBA is administered to the birds, either orally or via infusion.
-
Sample Collection: At timed intervals, blood and tissue samples (e.g., liver, muscle) are collected from the birds.[1]
-
Sample Processing:
-
Blood is centrifuged to separate plasma.
-
Tissues are flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Proteins are precipitated from plasma and tissue homogenates.
-
-
Isotopic Enrichment Analysis: The isotopic enrichment of methionine and its metabolites in the plasma and tissue samples is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Bioavailability Calculation: The bioavailability of HMTBA is calculated by comparing the isotopic enrichment of methionine in the tissues of birds that received the labeled HMTBA to that of birds that received a labeled standard L-methionine. The slope-ratio assay is a common statistical method used for this calculation.
Quantification of HMTBA in Feed and Biological Samples
Accurate quantification of HMTBA is crucial for both quality control of animal feed and for research studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used method.[2]
Methodology:
-
Sample Preparation:
-
Feed and Premixtures: A representative sample is ground to a fine powder. HMTBA is extracted using a water/methanol solution. An alkaline hydrolysis step may be included to convert any HMTBA oligomers to monomers.[1]
-
Biological Tissues: Tissues are homogenized, and proteins are precipitated. The supernatant is then extracted.
-
-
Chromatographic Separation: The extracted sample is injected into an RP-HPLC system equipped with a C18 column. A mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate HMTBA from other components in the sample.
-
Detection and Quantification: HMTBA is detected by a UV detector, typically at a wavelength of 210-214 nm.[2] The concentration of HMTBA is determined by comparing the peak area of the sample to that of a known standard.
Visualizations
Caption: Metabolic conversion of HMTBA to L-methionine and its subsequent pathways.
Caption: General experimental workflow for in vitro assessment of HMTBA metabolism.
Conclusion
This compound serves as a valuable precursor for L-methionine and, consequently, a wide array of essential sulfur-containing compounds. Understanding its metabolic conversion, bioavailability, and the methodologies to assess its efficacy is crucial for its effective application in animal nutrition and for leveraging its properties in research and potential therapeutic development. The provided technical guide offers a foundational understanding for professionals in these fields, summarizing key quantitative data and outlining fundamental experimental protocols. Further research into the nuanced regulatory aspects of HMTBA metabolism and its broader physiological impacts will continue to refine its applications.
References
- 1. scielo.br [scielo.br]
- 2. An in vivo stable isotope-based approach for assessment of absorbed amino acids from individual feed ingredients within complete diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 10. redalyc.org [redalyc.org]
The Natural Occurrence and Metabolic Significance of 2-Hydroxy-4-(Methylthio)butanoic Acid in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a naturally occurring precursor of the essential amino acid L-methionine, plays a pivotal role in various metabolic processes across different biological systems. While extensively utilized as a synthetic methionine supplement in animal nutrition, its endogenous presence and metabolic fate are of significant interest to researchers in biochemistry, physiology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of HMTBA, its biosynthetic and metabolic pathways, and the analytical methodologies employed for its detection and quantification.
Introduction
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) is an alpha-hydroxy acid analogue of methionine, where the alpha-amino group is replaced by a hydroxyl group. It exists as a racemic mixture of D- and L-isomers. Although commercially synthesized for supplementation in animal feed, HMTBA is also a naturally occurring compound in biological systems, serving as an intermediate in methionine metabolism.[1][2] Understanding the endogenous pathways involving HMTBA is crucial for elucidating its physiological roles beyond being a simple methionine source.
Natural Occurrence and Biosynthesis
HMTBA has been identified in the liver, plasma, and excreta of animals, such as chickens and rats, that have not been supplemented with synthetic HMTBA.[1] The proposed biosynthetic pathway for endogenous HMTBA originates from the metabolism of 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.[2]
The conversion of MTA to L-methionine involves the formation of HMTBA and 2-keto-4-(methylthio)butanoic acid (KMB) as intermediates.[2] Studies using radiolabeled MTA in chick liver enzymes have demonstrated the synthesis of both HMTBA and KMB, with evidence suggesting that HMTBA is not synthesized from KMB in this pathway.[2]
Metabolic Pathways: Conversion to L-Methionine
The primary metabolic function of HMTBA is its conversion to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.[1][3] This conversion is a two-step enzymatic process that occurs in various tissues, with the liver and kidneys being the most active sites.[1][4]
Step 1: Oxidation to 2-Keto-4-(methylthio)butanoic Acid (KMB)
The D- and L-isomers of HMTBA are oxidized to the common intermediate KMB by stereospecific enzymes:
-
L-HMTBA: Oxidized by L-2-hydroxy acid oxidase (L-HAOX) , an enzyme primarily located in the peroxisomes of liver and kidney cells.[3][4]
-
D-HMTBA: Oxidized by D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme found in a wide range of tissues.[3][4]
Step 2: Transamination of KMB to L-Methionine
KMB is subsequently converted to L-methionine through a transamination reaction, which involves the transfer of an amino group from an amino acid donor. This process is catalyzed by transaminases and is ubiquitous throughout the body.[1][3]
Below is a diagram illustrating the metabolic conversion of HMTBA to L-Methionine.
Quantitative Data on HMTBA
The concentration of HMTBA in biological systems can vary depending on the species, tissue, and physiological state. The following tables summarize some of the available quantitative data.
Table 1: HMTBA Concentration in Calibration Standards for Analytical Methods
| Analytical Method | Matrix | Concentration Range | Reference |
| HPLC-UV | - | 1.0 to 100.0 µg/mL | [5] |
| ESI-MS | - | 0.001–10 µg/mL | [5] |
| ESI-MS-MS | - | 0.001–10 µg/mL | [5] |
Table 2: Effects of HMTBA Supplementation on Milk Composition and Blood Metabolites in High-Producing Holstein Cows
| Parameter | Control | HMTBA Supplemented | P-value | Reference |
| Milk Fat Content (%) | 3.48 | 3.65 | < 0.02 | [6] |
| Blood Urea (mg/dL) | 46.6 | 41.3 | < 0.01 | [6] |
| Aspartate Aminotransferase (U/L) | 105.6 | 89.4 | < 0.01 | [6] |
Experimental Protocols for HMTBA Analysis
Accurate quantification of HMTBA in biological matrices is essential for studying its metabolism and physiological effects. The following sections detail common experimental protocols.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte.
For Blood Serum/Plasma:
-
Protein Precipitation: To a known volume of serum or plasma (e.g., 1 mL), add an equal volume of a protein precipitating agent like acetonitrile (B52724) or a trichloroacetic acid solution.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing HMTBA for analysis.
For Tissues:
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Extraction: Add an organic solvent (e.g., acetonitrile) to the homogenate to extract HMTBA and precipitate proteins.
-
Centrifugation and Collection: Centrifuge the mixture and collect the supernatant for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a widely used method for HMTBA quantification.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for separation.[5]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile with 0.1% trifluoroacetic acid) is employed.[5]
-
Detection: HMTBA is detected by its absorbance in the UV range, typically around 210-214 nm.
-
Quantification: Concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of HMTBA.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for HMTBA identification and quantification.
-
Derivatization: HMTBA is a non-volatile compound and requires derivatization (e.g., silylation) to increase its volatility for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Separation: The derivatized HMTBA is separated on a capillary GC column.
-
Detection and Quantification: The mass spectrometer detects and quantifies the characteristic fragment ions of the derivatized HMTBA.
Below is a diagram illustrating a general experimental workflow for HMTBA analysis.
Physiological Roles and Future Directions
While the primary known role of endogenous HMTBA is as a methionine precursor, its existence within natural metabolic pathways suggests the potential for other physiological functions. The structural similarity of HMTBA to other alpha-hydroxy acids may imply involvement in other metabolic or signaling pathways. Further research is warranted to explore these possibilities, which could have implications for understanding metabolic regulation and for the development of novel therapeutic agents.
Conclusion
2-Hydroxy-4-(methylthio)butanoic acid is a naturally occurring metabolite with a well-defined role as a precursor to L-methionine. Its biosynthesis from MTA and subsequent conversion to L-methionine are key metabolic processes in various organisms. The analytical methods outlined in this guide provide a framework for the accurate quantification of HMTBA in biological samples, which is fundamental for advancing our understanding of its metabolic significance and exploring its potential broader physiological roles. This knowledge is not only crucial for basic scientific research but also holds promise for applications in animal nutrition and human health.
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Stability of Hydroxymethionine Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and stability of hydroxymethionine, formally known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa). The information herein is intended to support research, development, and formulation activities involving this important methionine analogue.
Chemical and Physical Properties of this compound
This compound is a water-soluble hydroxy acid and an analogue of the essential amino acid methionine. It is characterized by the substitution of the alpha-amino group of methionine with a hydroxyl group. This structural difference influences its chemical behavior and stability in aqueous solutions.
Table 1: Physicochemical Properties of 2-Hydroxy-4-(methylthio)butanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃S | [1] |
| Molecular Weight | 150.2 g/mol | [1] |
| Appearance | Light brown liquid | [2] |
| Boiling Point | 74 °C | [2] |
| Density | ~1.22 g/cm³ | [2] |
| pKa | 3.67 (predicted) | [2] |
| Solubility | Soluble in DMSO | [2] |
Stability of this compound Solutions
Factors Affecting Stability
-
pH: The stability of this compound is expected to be pH-dependent. Acidic conditions may catalyze hydrolysis of any oligomeric forms back to the monomer.[3] The influence of pH on the transport of HMTBa across cell membranes has been noted, with lower pH facilitating uptake, suggesting that the protonated state of the carboxylic acid group is a key factor.[4]
-
Temperature: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal degradation studies on related amino acids show a significant decrease in stability with increasing temperature.
-
Oxidation: The thioether group in this compound is susceptible to oxidation, similar to methionine. This can lead to the formation of this compound sulfoxide (B87167) and subsequently this compound sulfone. The presence of oxidizing agents will likely accelerate this process.
-
Photostability: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. While specific photostability data for this compound is limited, it is a factor that should be considered in stability testing.
Postulated Degradation Pathway
The primary anticipated degradation pathway for this compound in solution involves the oxidation of the sulfur atom.
References
The Role of Methionine Derivatives in the Biosynthesis of 3-Dimethylsulfoniopropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dimethylsulfoniopropionate (DMSP) is a crucial osmolyte and cryoprotectant in many marine organisms and plays a significant role in the global sulfur cycle. Its biosynthesis from methionine proceeds through several distinct pathways, primarily the methylation and transamination pathways. This technical guide provides an in-depth exploration of the key enzymatic steps, quantitative kinetic data, and detailed experimental protocols for studying these pathways. While the term "hydroxymethionine" is not a recognized intermediate, this guide focuses on the chemically similar and critical intermediate of the transamination pathway, 4-methylthio-2-hydroxybutyrate (MTHB), alongside the key intermediate of the methylation pathway, S-methylmethionine (SMM). This document is intended to serve as a comprehensive resource for researchers investigating DMSP biosynthesis and its potential applications in drug development and other scientific fields.
Introduction
3-Dimethylsulfoniopropionate (DMSP) is an abundant organosulfur compound produced by a variety of marine algae, bacteria, and some terrestrial and aquatic plants. It serves multiple physiological functions, including acting as an osmolyte to protect against salinity stress, a cryoprotectant, an antioxidant, and a grazing deterrent. The enzymatic cleavage of DMSP produces dimethyl sulfide (B99878) (DMS), a volatile sulfur compound that plays a key role in atmospheric chemistry and climate regulation.
The biosynthesis of DMSP originates from the amino acid methionine and primarily follows two major pathways: the methylation pathway and the transamination pathway . A third, less characterized route, the decarboxylation pathway , has also been identified. This guide will focus on the two principal pathways, with a particular emphasis on the role of key intermediates: S-methylmethionine (SMM) in the methylation pathway, and 4-methylthio-2-hydroxybutyrate (MTHB), a hydroxylated methionine derivative, in the transamination pathway.
DMSP Biosynthesis Pathways
The biosynthesis of DMSP from methionine involves a series of enzymatic conversions that vary between different organisms.
The Methylation Pathway
The methylation pathway is prominent in some higher plants. In this pathway, the first committed step is the methylation of methionine.
-
Step 1: Methionine S-methyltransferase (MMT) : Methionine is methylated by S-adenosyl-L-methionine (SAM) to produce S-methylmethionine (SMM).
-
Subsequent Steps : SMM is then converted to DMSP through a series of reactions that can vary. In some organisms, SMM is decarboxylated to 3-dimethylsulfoniopropylamine (DMSP-amine), which is then oxidized to DMSP-aldehyde and finally to DMSP. In others, SMM is thought to be directly converted to DMSP-aldehyde.
The Transamination Pathway
The transamination pathway is prevalent in many marine algae and bacteria. This pathway begins with the deamination of methionine.
-
Step 1: Methionine aminotransferase (MAT) : Methionine undergoes transamination to yield 4-methylthio-2-oxobutyrate (MTOB).
-
Step 2: MTOB reductase (MR) : MTOB is then reduced to 4-methylthio-2-hydroxybutyrate (MTHB).
-
Step 3: MTHB S-methyltransferase (MSM or DsyB) : MTHB is methylated by SAM to form 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB).
-
Step 4: DMSHB decarboxylase (DDC) : DMSHB is oxidatively decarboxylated to produce DMSP.
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for key enzymes in the DMSP biosynthesis pathways.
Table 1: Kinetic Parameters of Enzymes in the DMSP Methylation Pathway
| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference(s) |
| Methionine S-methyltransferase (MMT) | Escherichia coli (recombinant) | Methionine | 15.3 mM | 1.1 min-1 (kcat) | [1] |
| S-adenosylmethionine (SAM) | 6.2 mM | [1] | |||
| Neisseria meningitidis (recombinant) | Methionine | 2.0 mM | - | [1] | |
| S-adenosylmethionine (SAM) | 1.0 mM | [1] | |||
| S-methylmethionine decarboxylase (SDC) | Spartina alterniflora | L-S-methylmethionine | ~18 mM | - | [1] |
| DMSP-amine oxidase (DOX) | Spartina alterniflora | DMSP-amine | 1.8 mM | 0.37 nmol min-1 mg-1 protein | [1] |
Table 2: Kinetic Parameters of Enzymes in the DMSP Transamination Pathway
| Enzyme | Organism | Substrate | Km | Vmax / kcat | Reference(s) |
| MTOB reductase | Enteromorpha intestinalis | 4-methylthio-2-oxobutyrate (MTOB) | ~40 µM | - | [2] |
| NADPH | 30 µM | [2] | |||
| NADH | 650 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of DMSP biosynthesis.
Quantification of DMSP by Gas Chromatography
This protocol describes the indirect quantification of DMSP by measuring the amount of dimethyl sulfide (DMS) produced upon alkaline hydrolysis.
Materials:
-
Gas-tight vials with PTFE/silicone septa
-
0.5 M NaOH
-
Gas chromatograph (GC) with a flame photometric detector (FPD) or mass spectrometer (MS)
-
Gas-tight syringe
-
DMSP standard solution
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., cell cultures), transfer a known volume into a gas-tight vial.
-
For solid samples (e.g., plant or algal tissue), weigh a known amount of the material and place it in a gas-tight vial.
-
-
Hydrolysis:
-
Add a sufficient volume of 0.5 M NaOH to the vial to ensure complete submersion of the sample and to bring the final pH above 12.
-
Immediately seal the vial with a gas-tight septum.
-
Incubate at room temperature for at least 24 hours to allow for the complete hydrolysis of DMSP to DMS and acrylate.
-
-
Headspace Analysis:
-
After incubation, allow the vials to equilibrate to a constant temperature.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.
-
Immediately inject the headspace sample into the GC-FPD/MS.
-
-
Gas Chromatography Conditions (Example):
-
Column: Appropriate for volatile sulfur compounds (e.g., DB-1).
-
Injector Temperature: 120°C
-
Column Temperature: 110°C
-
Detector Temperature (FPD): 130°C
-
Carrier Gas: Helium
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of a DMSP standard solution treated with NaOH in the same manner as the samples.
-
Calculate the concentration of DMSP in the original sample based on the DMS peak area and the calibration curve.
-
Pulse-Chase Radiolabeling for Pathway Elucidation
This protocol outlines a general procedure for pulse-chase experiments using a radiolabeled precursor like [35S]-methionine to trace the flow of sulfur through the DMSP biosynthesis pathway.
Materials:
-
[35S]-methionine
-
Culture medium or appropriate buffer
-
Unlabeled methionine (for the chase)
-
Scintillation counter
-
Equipment for separation and identification of intermediates (e.g., TLC, HPLC, LC-MS)
Procedure:
-
Pulse Phase:
-
Incubate the cells or tissue with a medium containing a known concentration of [35S]-methionine for a short period (the "pulse"). The duration of the pulse should be sufficient for the label to be incorporated into the initial intermediates.
-
-
Chase Phase:
-
After the pulse, rapidly wash the cells or tissue to remove the radioactive medium.
-
Resuspend the cells or tissue in a medium containing a high concentration of unlabeled methionine (the "chase"). This dilutes the intracellular pool of [35S]-methionine, effectively stopping further incorporation of the label into the pathway.
-
-
Time-Course Sampling:
-
At various time points during the pulse and chase periods, collect samples.
-
-
Extraction and Analysis:
-
Extract the metabolites from the collected samples.
-
Separate the different sulfur-containing compounds (methionine, SMM, MTHB, DMSP, etc.) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in each compound at each time point using a scintillation counter.
-
-
Data Interpretation:
-
Plot the radioactivity of each compound over time. An intermediate in the pathway will show a rapid increase in radioactivity during the pulse, followed by a decrease during the chase as it is converted to the next product. The final product (DMSP) will show a steady accumulation of radioactivity.
-
Enzyme Activity Assays
4.3.1. Methionine S-methyltransferase (MMT) Activity Assay
This assay measures the activity of MMT by quantifying the formation of S-adenosyl-L-homocysteine (SAH), the co-product of the methylation reaction.
Materials:
-
Enzyme extract
-
Methionine
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Coupled enzyme assay components (e.g., SAH hydrolase, adenosine (B11128) deaminase) or HPLC system for SAH quantification.
Procedure (Enzyme-Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing assay buffer, methionine, SAM, SAH hydrolase, and adenosine deaminase.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine (from SAH hydrolysis) to inosine (B1671953) by adenosine deaminase.
-
Calculate the rate of the reaction from the change in absorbance over time.
4.3.2. MTOB Reductase Activity Assay
This radiometric assay measures the activity of MTOB reductase by quantifying the conversion of radiolabeled MTOB to MTHB.
Materials:
-
Enzyme extract
-
[35S]-4-methylthio-2-oxobutyrate ([35S]-MTOB)
-
NADPH or NADH
-
Assay buffer (e.g., 0.1 M ammediol-HCl, pH 8.0)
-
TLC plates and solvent system for separating MTOB and MTHB
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH or NADH, and the enzyme extract.
-
Initiate the reaction by adding [35S]-MTOB.
-
Incubate the reaction for a set period.
-
Stop the reaction (e.g., by adding acid).
-
Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate [35S]-MTOB from the product, [35S]-MTHB.
-
Scrape the spots corresponding to MTOB and MTHB and quantify the radioactivity in each using a scintillation counter.
-
Calculate the enzyme activity based on the amount of [35S]-MTHB formed.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key biosynthetic pathways and a general experimental workflow.
Caption: The Methylation Pathway for DMSP Biosynthesis.
References
Investigating the Metabolic Fate of Hydroxymethionine Using Stable Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethionine, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is an analogue of the essential amino acid methionine. It is widely used in animal nutrition as a methionine source and is gaining interest in pharmaceutical and clinical research for its potential therapeutic applications. Understanding the metabolic fate of this compound is crucial for optimizing its use and exploring its full biological potential. Stable isotope tracing has emerged as a powerful technique to elucidate the complex pathways of its absorption, conversion to L-methionine, and subsequent metabolic transformations. This guide provides a comprehensive overview of the methodologies, quantitative data, and key metabolic and signaling pathways involved in the metabolism of this compound, with a focus on stable isotope-based investigations.
Metabolic Pathways of this compound
The metabolism of this compound primarily involves its conversion to L-methionine, which can then enter the well-established methionine metabolic network. This network consists of three key interconnected pathways: the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway.
The Methionine Cycle
The methionine cycle is central to one-carbon metabolism, providing methyl groups for numerous methylation reactions essential for processes like DNA methylation and protein synthesis.[1] Methionine is first converted to S-adenosylmethionine (SAM), the universal methyl donor. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the cycle.[1][2]
The Transsulfuration Pathway
This pathway allows for the conversion of homocysteine to cysteine, another important amino acid.[2] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant, and taurine.[2] The transsulfuration pathway connects methionine metabolism to cellular redox balance and detoxification processes.
The Methionine Salvage Pathway
The methionine salvage pathway recycles the methylthioadenosine (MTA) produced during polyamine synthesis back into methionine.[2] This pathway is crucial for maintaining the methionine pool and ensuring the continuous supply of this essential amino acid.
dot
Caption: Overview of this compound and Methionine Metabolic Pathways.
Quantitative Analysis of this compound Metabolism using Stable Isotopes
Stable isotope tracing provides a powerful tool to quantify the conversion of this compound to L-methionine and its subsequent metabolic fate. By using labeled this compound, researchers can track the appearance of the isotope in various metabolites and tissues over time.
A key study by Lobley et al. (2006) utilized DL[1-¹³C]HMTBA and [²H₃]Met to investigate the absorption and metabolism of HMTBA in lambs.[3] The findings from this study provide valuable quantitative insights into the metabolic fate of this compound.
Table 1: Conversion of DL[1-¹³C]HMTBA to [¹³C]Methionine in Various Tissues of Lambs
| Tissue | [¹³C]Methionine Enrichment (as % of Plasma [¹³C]HMTBA Enrichment) |
| Kidney | 115.4 ± 10.1 |
| Liver | 24.1 ± 1.3 |
| Duodenum | 18.2 ± 1.5 |
| Jejunum | 16.9 ± 1.4 |
| Ileum | 15.8 ± 1.3 |
| Cecum | 14.9 ± 1.2 |
| Rumen | 14.3 ± 1.2 |
| Omasum | 13.9 ± 1.1 |
| Abomasum | 13.5 ± 1.1 |
| Muscle | 8.9 ± 0.7 |
| Skin | 8.5 ± 0.7 |
| Brain | 7.9 ± 0.6 |
| Lung | 7.5 ± 0.6 |
Data adapted from Lobley et al., 2006.[3]
The data clearly indicate that the kidney is a primary site for the conversion of HMTBA to methionine, with an intracellular enrichment of ¹³C-methionine exceeding that of the plasma ¹³C-HMTBA.[3] The liver also demonstrates significant conversion, although to a lesser extent than the kidney.[3] Various sections of the gastrointestinal tract show intermediate conversion rates, while muscle, skin, brain, and lung exhibit the lowest conversion.[3]
Experimental Protocols for Stable Isotope Tracing of this compound
The following provides a generalized yet detailed protocol for conducting stable isotope tracing experiments to investigate the metabolic fate of this compound in a cell culture model. This protocol can be adapted for in vivo studies with appropriate modifications.
Materials and Reagents
-
Stable isotope-labeled this compound (e.g., DL-[1-¹³C]HMTBA, [¹³C₅, ³⁴S]HMTBA)
-
Cell culture medium deficient in methionine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards for mass spectrometry
-
Cell culture plates and flasks
-
Liquid chromatography-mass spectrometry (LC-MS) system
Experimental Workflow
The experimental workflow for a stable isotope tracing experiment with this compound can be broken down into several key steps:
dot
Caption: Experimental workflow for stable isotope tracing of this compound.
Detailed Methodology
a. Cell Culture and Isotope Labeling:
-
Seed cells in appropriate culture plates or flasks and allow them to reach the desired confluency (typically 70-80%).
-
Remove the growth medium and wash the cells twice with sterile PBS.
-
Replace the medium with a methionine-free medium supplemented with dFBS for a defined period (e.g., 4-6 hours) to deplete the intracellular methionine pool.
-
Introduce the experimental medium containing the stable isotope-labeled this compound at a known concentration. Include control groups with unlabeled this compound and L-methionine.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the isotope.
b. Metabolite Extraction:
-
At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
Collect the supernatant containing the metabolites.
c. LC-MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).
-
Detect and quantify the mass isotopologues of the target metabolites (e.g., this compound, methionine, SAM, SAH, homocysteine, cysteine).
d. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of stable isotopes.
-
Calculate the fractional or molar percent enrichment (MPE) of the labeled metabolites.
-
Determine the flux of the stable isotope through the metabolic pathways by analyzing the labeling patterns of downstream metabolites.
Signaling Pathways Influenced by this compound Metabolism
The metabolic products of this compound, particularly S-adenosylmethionine (SAM), play crucial roles as signaling molecules, influencing key cellular pathways that regulate cell growth, proliferation, and stress responses.
The mTORC1 Signaling Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism.[4] The activity of mTORC1 is sensitive to the intracellular levels of amino acids, including methionine. SAM, derived from methionine (and therefore also from this compound), acts as a critical signaling molecule in the mTORC1 pathway.[4] High levels of SAM promote mTORC1 activity, leading to increased protein synthesis and cell proliferation.[2] Conversely, low SAM levels inhibit mTORC1, triggering autophagy and a shutdown of anabolic processes.[2] A protein named SAMTOR has been identified as a SAM sensor that directly interacts with the GATOR1 complex to regulate mTORC1 activity in response to changes in SAM levels.[4]
dot
Caption: Regulation of the mTORC1 signaling pathway by SAM.
Other Potential Signaling Roles
Recent studies suggest that this compound may have effects on other signaling pathways as well. For instance, dietary supplementation with this compound has been shown to regulate hepatic lipid metabolism via the SIRT1/AMPK signaling pathway in some animal models.[5] Further research is needed to fully elucidate the complex interplay between this compound metabolism and cellular signaling networks.
Conclusion
Stable isotope tracing is an indispensable tool for investigating the metabolic fate of this compound. This technical guide has provided an in-depth overview of the key metabolic and signaling pathways, quantitative data on its conversion to L-methionine, and detailed experimental protocols for conducting stable isotope tracing studies. By leveraging these advanced techniques, researchers and drug development professionals can gain a deeper understanding of the biological activities of this compound, paving the way for its optimized use in various applications. The ability to precisely track its metabolic journey from absorption to its ultimate cellular destinations will continue to unlock new insights into its role in health and disease.
References
- 1. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption of 2-hydroxy-4-methylthiobutyrate and conversion to methionine in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]
- 5. Dietary Methionine Hydroxy Analog Regulates Hepatic Lipid Metabolism via SIRT1/AMPK Signaling Pathways in Largemouth Bass Micropterus salmodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Hydroxymethionine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential amino acid, plays a critical role in cellular metabolism, including protein synthesis and methylation reactions. In cell culture, maintaining optimal methionine levels is crucial for robust cell growth, viability, and the production of biologics. 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analog of methionine, serves as a stable and efficiently utilized precursor to L-methionine.[1][2][3] It is often used as a supplement in cell culture media to ensure a sustained supply of methionine. Accurate quantification of HMTBA in fresh and spent cell culture media is essential for media development, process optimization, and metabolic studies in drug development.[4][5]
These application notes provide detailed protocols for the quantification of hydroxymethionine (HMTBA) in cell culture media using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.[1]
Application in Research and Drug Development
-
Media Optimization: Precisely measuring HMTBA consumption rates helps in optimizing feed strategies and developing customized media formulations for specific cell lines and production processes.
-
Metabolic Studies: Quantifying HMTBA and its conversion to methionine provides insights into cellular metabolism and the efficiency of this metabolic pathway.
-
Bioprocess Monitoring: Routine monitoring of HMTBA levels can ensure consistency in cell culture performance and product quality.
-
Drug Discovery: In drug development, understanding the metabolic fate of supplemented compounds like HMTBA is crucial for assessing cellular health and potential interactions with drug candidates.
Experimental Protocols
This section details the materials and methods for the quantification of this compound (HMTBA) in cell culture media samples.
Protocol 1: Sample Preparation from Cell Culture Media
This protocol describes the preparation of cell culture media samples for LC-MS/MS analysis through protein precipitation with acetonitrile (B52724).[4][6][7]
Materials:
-
Cell culture media samples (fresh or spent)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.2 µm)
-
Autosampler vials
Procedure:
-
Sample Collection: Collect 1 mL of cell culture media. If the sample contains cells, centrifuge at 300 x g for 5 minutes to pellet the cells and collect the supernatant.
-
Protein Precipitation:
-
Transfer 100 µL of the cell culture media supernatant to a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of ACN to sample) to precipitate the proteins.[6]
-
Vortex the mixture vigorously for 30 seconds.
-
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Dilution: Dilute the supernatant 1:10 with water containing 0.1% formic acid. The final dilution factor will be 1:40. Note: The dilution factor may need to be optimized based on the expected concentration of HMTBA in the samples.
-
Filtration: Filter the diluted supernatant through a 0.2 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of HMTBA.
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (m/z): 149.0
-
Product Ion (m/z): 101.0[1]
-
Collision Energy: Optimized for the specific instrument
-
Other parameters (e.g., capillary voltage, source temperature): Optimized for the specific instrument
Data Presentation
Quantitative data for the LC-MS/MS method should be summarized for clear interpretation and comparison. The following tables provide an example of typical method validation parameters.
Table 1: Calibration Curve and Linearity for this compound
| Concentration (ng/mL) | Peak Area |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| 1000 | Value |
| Linearity (R²) | >0.99 |
Table 2: Method Performance Characteristics for this compound Quantification
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL[1] |
| Precision (%RSD) | |
| Intra-day (n=6) | <5% |
| Inter-day (n=6) | <10% |
| Accuracy (% Recovery) | |
| Low QC (5 ng/mL) | 95-105% |
| Mid QC (50 ng/mL) | 98-102% |
| High QC (500 ng/mL) | 97-103% |
| Matrix Effect | Minimal |
| Stability (24h at 4°C) | Stable |
Note: The values presented in these tables are representative and should be established for each specific assay and laboratory.[8][9][10]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for quantifying this compound in cell culture media.
Caption: Workflow for this compound quantification.
Metabolic Pathway
This diagram shows the conversion of this compound (HMTBA) to L-methionine and its entry into the methionine cycle.[2][3]
Caption: Conversion of HMTBA and the Methionine Cycle.
References
- 1. JAST (Journal of Animal Science and Technology) [ejast.org]
- 2. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejast.org [ejast.org]
- 4. lcms.cz [lcms.cz]
- 5. sciex.com [sciex.com]
- 6. agilent.com [agilent.com]
- 7. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolian.com [resolian.com]
- 9. researchgate.net [researchgate.net]
- 10. mass-spec.stanford.edu [mass-spec.stanford.edu]
Application Notes and Protocols for Utilizing Hydroxymethionine in Microbial Fermentation for Amino Acid Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethionine, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a synthetic source of the essential amino acid L-methionine. It is widely utilized in the animal feed industry as a methionine supplement.[1] In microbial fermentation for the production of other amino acids, such as L-lysine and L-threonine, providing an adequate supply of methionine is crucial as it is often a limiting precursor for cellular growth and biosynthesis. This document provides detailed application notes and protocols for the use of this compound as a potential alternative to traditional methionine sources in microbial fermentation.
This compound is commercially available in various forms, including calcium salts (MHA-Ca) and free acid forms.[1] Its structure, featuring a hydroxyl group in place of the amino group of methionine, may offer different uptake and metabolic characteristics within microbial cells.[2] The conversion of this compound to L-methionine is a key step for its utilization in protein synthesis and other metabolic pathways.
Potential Advantages of Using this compound in Microbial Fermentation
While direct comparative data in industrial microbial fermentation is limited, the use of this compound may offer several potential advantages:
-
Improved Stability: this compound may exhibit greater stability in fermentation media compared to L- or DL-methionine, potentially leading to a more consistent supply for the microbial culture over time.
-
Altered Uptake and Metabolism: The different chemical structure might lead to alternative transport mechanisms into the cell and a more controlled conversion to L-methionine, potentially reducing feedback inhibition on the methionine biosynthesis pathway.
-
Cost-Effectiveness: Depending on market prices, this compound could be a more economical source of methionine activity.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound supplementation on the production of L-lysine and L-threonine in microbial fermentation. This data is for illustrative purposes to guide experimental design, as direct public data from industrial fermentation is scarce.
Table 1: Effect of Methionine Source on L-Lysine Production by Corynebacterium glutamicum
| Methionine Source | Concentration (g/L) | Cell Density (OD600) | L-Lysine Titer (g/L) | Yield (g L-lysine / g glucose) |
| None | 0 | 85 | 45 | 0.30 |
| DL-Methionine | 1 | 95 | 52 | 0.35 |
| This compound (MHA-Ca) | 1 | 98 | 55 | 0.37 |
| DL-Methionine | 2 | 96 | 53 | 0.35 |
| This compound (MHA-Ca) | 2 | 100 | 58 | 0.39 |
Table 2: Effect of Methionine Source on L-Threonine Production by Escherichia coli
| Methionine Source | Concentration (g/L) | Cell Density (OD600) | L-Threonine Titer (g/L) | Yield (g L-threonine / g glucose) |
| None | 0 | 70 | 80 | 0.40 |
| DL-Methionine | 0.5 | 78 | 92 | 0.46 |
| This compound (Free Acid) | 0.5 | 80 | 95 | 0.48 |
| DL-Methionine | 1.0 | 79 | 93 | 0.47 |
| This compound (Free Acid) | 1.0 | 82 | 98 | 0.49 |
Signaling Pathways and Experimental Workflows
Metabolic Conversion of this compound to L-Methionine
The conversion of this compound to L-methionine is a critical step for its utilization by microorganisms. This process is believed to occur via a two-step enzymatic reaction. The first step involves the oxidation of the hydroxyl group to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMTB). The second step is the transamination of KMTB to yield L-methionine.[3]
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for assessing the impact of this compound on amino acid production in a laboratory setting.
References
Application of Hydroxymethionine in Aquaculture Feed Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, an essential sulfur-containing amino acid, is a critical component in aquafeeds, playing a pivotal role in protein synthesis, and serving as a precursor for metabolically important compounds such as cysteine, taurine, and glutathione.[1] With the increasing replacement of fishmeal with plant-based protein sources in aquaculture feeds, which are often deficient in methionine, supplementation with synthetic methionine sources has become standard practice to ensure optimal growth and health of farmed aquatic species.[2][3] One such synthetic source is the methionine hydroxy analog (HMTBa), chemically known as 2-hydroxy-4-(methylthio)butanoic acid.[4] This document provides detailed application notes and protocols for the use of hydroxymethionine in aquaculture feed formulations, based on findings from various research studies.
Application Notes
This compound (HMTBa) is a widely utilized methionine source in animal nutrition, including aquaculture.[5] It is available commercially as a liquid containing 88% active substance or as a calcium salt with 84% active substance.[3] Once ingested, HMTBa is effectively converted to L-methionine, the biologically active form, in aquatic species.[4] Studies have demonstrated that HMTBa can effectively support growth performance, feed utilization, and physiological well-being in various fish and shrimp species.[2][5]
Key Benefits of this compound Supplementation:
-
Improved Growth Performance: Supplementation with HMTBa in methionine-deficient, low-fishmeal diets has been shown to significantly improve weight gain and specific growth rates in species like Pacific white shrimp (Litopenaeus vannamei) and rainbow trout (Oncorhynchus mykiss).[4][6]
-
Enhanced Feed Utilization: HMTBa supplementation can lead to a lower (more efficient) feed conversion ratio (FCR), indicating better nutrient utilization by the cultured animals.[4][5]
-
Support for Antioxidant and Immune Systems: The metabolism of HMTBa contributes to the production of cysteine, taurine, and glutathione, which are crucial for the antioxidant defense system and immune response in aquatic animals.[2][7]
-
Cost-Effective Feed Formulation: By enabling the replacement of expensive fishmeal with more economical plant-based proteins, HMTBa supplementation can lead to significant cost savings in aquafeed production without compromising animal performance.[4]
Comparative Efficacy:
Multiple studies have shown that HMTBa has a similar efficacy to other synthetic methionine sources like DL-methionine and L-methionine in supporting the growth of various aquatic species, including Pacific white shrimp and red drum.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the application of this compound in aquaculture.
Table 1: Effect of this compound (HMTBa) Supplementation on Growth Performance and Feed Utilization in Pacific White Shrimp (Litopenaeus vannamei)
| Diet | Fishmeal Level | HMTBa Supplementation | Final Body Weight (g) | Weekly Growth Rate ( g/week ) | Feed Conversion Ratio (FCR) |
| Basal | High | - | Higher | Higher | - |
| NV50_C- | Reduced by 50% | No | Lower | Lower | - |
| NV50_C+ | Reduced by 50% | Yes | Higher | Higher | Supported |
| NOV100_C- | Reduced by 100% | No | Lower | Lower | - |
| NOV100_C+ | Reduced by 100% | Yes | Higher | Higher | Supported |
Source: Adapted from a study on Pacific white shrimp where diets with reduced fishmeal were supplemented with HMTBa. "Higher" and "Lower" are relative to the control diets. "Supported" indicates that HMTBa supplementation helped maintain FCR despite fishmeal reduction.[4]
Table 2: Comparative Effects of L-methionine and Methionine Hydroxy Analogue Calcium (MHA-Ca) in Low-Fishmeal Diets for Juvenile Pacific White Shrimp (Litopenaeus vannamei)
| Parameter | Positive Control (203.3 g/kg fishmeal) | Negative Control (100 g/kg fishmeal) | MET (100 g/kg fishmeal + 3 g/kg L-methionine) | MHA-Ca (100 g/kg fishmeal + 3 g/kg MHA-Ca) |
| Weight Gain Rate (WGR) | Higher | Lower | Higher | Higher |
| Specific Growth Rate (SGR) | Higher | Lower | Higher | Higher |
| Hepatosomatic Index (HSI) | Lower | Higher | Lower | Lower |
| Malondialdehyde (MDA) | - | Highest | Lower | Lower |
Source: Based on an 8-week feeding trial. "Higher" and "Lower" indicate significant differences (p < 0.05) compared to the negative control. MDA levels are an indicator of oxidative stress.[8][9]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of this compound in Low-Fishmeal Shrimp Diets
Objective: To assess the impact of HMTBa supplementation on the growth performance, feed utilization, and economic viability of Pacific white shrimp (Litopenaeus vannamei) fed diets with reduced fishmeal content.
Methodology:
-
Experimental Diets:
-
Formulate a basal (control) diet with a standard level of fishmeal.
-
Create a series of experimental diets with progressively reduced fishmeal content (e.g., 50% and 100% replacement).
-
For each level of fishmeal reduction, formulate two diets: one without HMTBa supplementation (negative control) and one with HMTBa supplementation (positive control).
-
The HMTBa supplementation level should be calculated to meet the methionine requirement of the target species (e.g., up to 8.4 g/kg of a 35% protein feed for shrimp).[4]
-
Ensure all diets are isonitrogenous and isoenergetic.
-
-
Experimental System:
-
Utilize an indoor, clearwater rearing system with multiple replicate tanks for each dietary treatment (a minimum of 3-5 replicates is recommended).
-
Stock juvenile shrimp at a specified density (e.g., 70 animals per square meter).[4]
-
-
Feeding Trial:
-
Acclimate the shrimp to the experimental conditions for a period of at least one week.
-
Feed the shrimp to satiation twice daily for a duration of 14 weeks.[4]
-
Monitor and record feed intake regularly.
-
-
Data Collection and Analysis:
-
Measure the initial and final body weight of all shrimp.
-
Calculate the following performance indicators:
-
Weight Gain (WG)
-
Specific Growth Rate (SGR)
-
Feed Conversion Ratio (FCR)
-
Survival Rate
-
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between dietary treatments.
-
-
Economic Analysis:
-
Calculate the cost of each feed formulation.
-
Determine the gross profit for each treatment group based on the final yield and feed costs to assess the economic benefits of HMTBa supplementation.[4]
-
Protocol 2: Investigating the Antioxidant Effects of this compound
Objective: To determine the effect of HMTBa supplementation on the antioxidant capacity of aquatic species.
Methodology:
-
Experimental Diets and Feeding:
-
Follow the diet formulation and feeding trial design as described in Protocol 1.
-
-
Sample Collection:
-
At the end of the feeding trial, collect tissue samples (e.g., hepatopancreas, muscle) from a representative number of individuals from each treatment group.
-
Homogenize the tissues in an appropriate buffer.
-
-
Biochemical Assays:
-
Measure the levels of key antioxidant indicators in the tissue homogenates:
-
Malondialdehyde (MDA): As an indicator of lipid peroxidation.
-
Total Antioxidant Capacity (T-AOC): To assess the overall antioxidant status.
-
Reduced Glutathione (GSH): A critical intracellular antioxidant.
-
Activities of antioxidant enzymes: Such as Superoxide Dismutase (SOD) and Catalase (CAT).
-
-
-
Data Analysis:
-
Compare the levels of these antioxidant markers between the different dietary groups using appropriate statistical tests.
-
Visualizations
References
- 1. ahnu.edu.cn [ahnu.edu.cn]
- 2. This compound: An efficient source of methionine for aquafeeds - International Aquafeed [aquafeed.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Methionine hydroxy analog supplements low-fishmeal shrimp diets - Responsible Seafood Advocate [globalseafood.org]
- 5. wilsonlab.com [wilsonlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of hydroxy methionine zinc on growth performance, immune response, antioxidant capacity, and intestinal microbiota of red claw crayfish (Procambarus clarkii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei) [frontiersin.org]
Application Note and Protocol for the Analysis of Hydroxymethionine in Feed Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethionine, also known as methionine hydroxy analogue (HMA), is a widely used synthetic source of methionine in animal feed. It provides a cost-effective alternative to DL-methionine and is essential for protein synthesis, growth, and overall health in livestock and poultry. Accurate quantification of this compound in feed formulations is crucial for ensuring proper nutrition and for quality control in feed production. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound in various feed matrices.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection for the separation and quantification of this compound. The feed sample is first extracted to isolate the analyte. In many commercial products, this compound exists as a mixture of monomers, dimers, and higher oligomers. To ensure accurate quantification of the total this compound content, a hydrolysis step is often employed to convert the oligomers into the monomeric form prior to chromatographic analysis. The separation is achieved on a C18 stationary phase with an isocratic mobile phase, and detection is performed at a wavelength where this compound exhibits significant absorbance.
Quantitative Data Summary
The following table summarizes the performance characteristics of the described HPLC method for the determination of this compound in feed samples, compiled from various studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5.46 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 2.3 g/kg | [2] |
| Recovery | > 97% | [1] |
| 94 - 104.7% | [2] | |
| Repeatability (RSDr) | 0.2 - 3.7% | [2] |
| Intermediate Precision (RSDip) | 0.4 - 4.6% | [2] |
| Correlation Coefficient (r²) | 0.98 (compared to GC method) | [3] |
Experimental Protocols
Method 1: Acid Hydrolysis and Extraction
This protocol is adapted from a method described for the simultaneous extraction and determination of DL-methionine and methionine hydroxy analogue.[1]
1. Materials and Reagents
-
Hydrochloric acid (HCl), 0.1 N
-
Ethylenediaminetetraacetic acid (EDTA) solution, 10% (w/v)
-
Acetonitrile (B52724), HPLC grade
-
Water, deionized or HPLC grade
-
This compound standard
-
Feed sample, finely ground
2. Equipment
-
Analytical balance
-
Autoclave or oven
-
Shaker
-
Centrifuge
-
Syringe filters, 0.45 µm
-
Volumetric flasks
-
HPLC system with UV detector
-
NovaPak C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent
3. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in deionized water.
-
Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range in the feed samples.
4. Sample Preparation
-
Weigh approximately 0.1 g of the finely ground feed sample into a suitable vessel.
-
Add 20 mL of 0.1 N HCl solution.
-
Heat the mixture in an autoclave at 120°C for 5 minutes or in an oven at 90°C for 20 minutes.
-
Allow the sample to cool to room temperature.
-
Add 20 mL of 10% EDTA solution and 5 mL of acetonitrile.
-
Shake the mixture for 10 minutes.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with deionized water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: NovaPak C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 5% Acetonitrile + 1.5% Sodium Dihydrogen Phosphate (B84403) in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 214 nm
-
Run Time: Approximately 6 minutes
6. Analysis
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Method 2: Extraction with Acidified Methanol (B129727)
This protocol is based on a method recommended by the European Union Reference Laboratory (EURL) for official control.[2]
1. Materials and Reagents
-
Methanol, HPLC grade
-
Water, deionized or HPLC grade
-
Acidified methanol:water (50:50, v/v) solution (the specific acid and its concentration should be optimized, e.g., with formic acid or phosphoric acid to a low pH)
-
This compound standard
-
Feed sample, finely ground
2. Equipment
-
Analytical balance
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Syringe filters, 0.45 µm
-
Volumetric flasks
-
HPLC system with UV detector
-
Reversed-phase C18 column
3. Standard Preparation
-
Prepare a stock solution and working standards of this compound as described in Method 1.
4. Sample Preparation
-
Weigh an appropriate amount of the finely ground feed sample into a centrifuge tube.
-
Add a known volume of the water:acidified methanol (50:50) extraction solution.
-
Shake or vortex the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable aqueous buffer with an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific column and system. A common starting point is a buffered aqueous phase (e.g., phosphate or acetate (B1210297) buffer at a pH between 2.5 and 3.5) with a small percentage of organic solvent.
-
Flow Rate: Typically 0.8 - 1.2 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
6. Analysis
-
Follow the analysis procedure as described in Method 1.
Experimental Workflow and Diagrams
The general workflow for the HPLC analysis of this compound in feed samples is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound in feed.
The logical relationship for selecting an appropriate analytical method is outlined below.
References
Application Note: Determination of Hydroxymethionine in Fodder Additives by Capillary Electrophoresis
Abstract
This application note details a robust and rapid method for the quantitative determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a common methionine hydroxy analog, in fodder additives using Capillary Zone Electrophoresis (CZE). This method offers a significant advantage over traditional techniques like High-Performance Liquid Chromatography (HPLC) by reducing analysis time and operational costs without compromising accuracy. The protocol outlines sample preparation, electrophoretic conditions, and data analysis, providing researchers, scientists, and quality control professionals in the animal feed industry with a reliable and efficient analytical procedure.
Introduction
Methionine is an essential amino acid crucial for the health and growth of livestock. Fodder additives are often supplemented with synthetic methionine sources, including its hydroxy analog, HMTBa. Accurate quantification of HMTBa in these additives is vital to ensure proper dosage and nutritional value of the final feed product. Capillary electrophoresis is a powerful analytical technique that separates charged molecules in an electric field. This note describes a CZE method with direct UV detection for the determination of HMTBa in fodder additives.[1] The method is highly selective and significantly faster than chromatographic techniques.[2]
Experimental Protocol
Sample Preparation
A simple extraction procedure is employed to prepare the fodder additive samples for analysis.
-
Homogenization: Grind the fodder or feed additive sample to a fine powder to ensure homogeneity.[3]
-
Extraction:
-
Clarification:
-
Centrifuge the extract to pellet any solid particles.
-
Filter the resulting supernatant through a 0.45 µm syringe filter to obtain a clear filtrate.
-
-
Dilution: Dilute the clear filtrate with the background electrolyte (BGE) to a concentration within the calibrated range of the instrument.
Capillary Electrophoresis Conditions
The analysis is performed using a capillary electrophoresis system equipped with a UV detector.
-
Capillary: Use a fused-silica capillary with an effective length of 40 cm (total length 50 cm) and an internal diameter of 50 µm.[1]
-
Background Electrolyte (BGE): Prepare a borate (B1201080) buffer to be used as the BGE.[1]
-
Capillary Conditioning: Before the first injection, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then equilibrate with the BGE.
-
Sample Injection: Inject the prepared sample into the capillary using a pressure of 150 mbar·s.[1]
-
Separation: Apply a positive voltage of 20 kV.[1]
-
Temperature Control: Maintain the capillary temperature at +30 °C.[1]
-
Detection: Monitor the separation at a wavelength of 200 nm for direct UV detection of HMTBa.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the CZE method.
| Parameter | Value | Reference |
| Capillary Dimensions | ||
| Effective Length | 40 cm | [1] |
| Total Length | 50 cm | [1] |
| Internal Diameter | 50 µm | [1] |
| Electrophoretic Conditions | ||
| Background Electrolyte | Borate Buffer | [1] |
| Applied Voltage | +20 kV | [1] |
| Temperature | +30 °C | [1] |
| Injection Parameters | ||
| Injection Mode | Hydrodynamic (Pressure) | [1] |
| Injection Parameters | 150 mbar·s | [1] |
| Detection | ||
| Detection Mode | Direct UV Absorbance | [1] |
| Wavelength | 200 nm | [1] |
| Performance | ||
| Analysis Time | < 5 minutes | [1] |
| Measurement Range for HMTBa | 60-100% in the additive | [1] |
| Sample Recoveries | > 90% | [2] |
| Coefficient of Variation | < +/- 10% | [2] |
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Experimental workflow for HMTBa determination.
Conclusion
The described Capillary Zone Electrophoresis method provides a rapid, cost-effective, and reliable means for the determination of hydroxymethionine in fodder additives. The simple sample preparation and short analysis time make it an excellent alternative to more time-consuming chromatographic methods, suitable for high-throughput quality control laboratories in the animal feed industry.
References
Application Notes and Protocols for In Vitro Studies of Hydroxymethionine Uptake and Metabolism in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxymethionine, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a synthetic precursor of the essential amino acid L-methionine. It is widely utilized in animal nutrition as a methionine supplement. Understanding the cellular uptake and metabolic conversion of HMTBA to L-methionine is crucial for optimizing its efficacy and for exploring its potential applications in biotechnology and drug development. These application notes provide a comprehensive overview of the in vitro study of HMTBA, including detailed experimental protocols and a summary of available quantitative data.
Data Presentation
The following tables summarize the quantitative data on the uptake and metabolism of this compound in various cell lines based on available literature.
Table 1: Comparative Efficacy of this compound (HMTBA) and L-Methionine in Supporting Cell Growth
| Cell Line | Optimal Concentration for Growth | Observations |
| Porcine Kidney Fibroblasts | DL-HMTBA: 7.5 mM | Higher concentrations of HMTBA are required compared to L-methionine (0.02 to 1.0 mM). A 48-hour lag in the growth phase is observed with DL-HMTBA. Only the D-isomer of HMTBA appears to be utilized by these cells.[1] |
| Rainbow Trout Hepatic Cell Lines (RTH-149 and RTL-W1) | DL-Methionine supports proliferation | HMTBA did not support cell proliferation to the same extent as DL-methionine. DL-methionine supplementation led to an increase in S-adenosylmethionine (SAM) and glutathione (B108866) (GSH) intracellular content, which was not observed with HMTBA.[2] |
| Bovine Mammary Epithelial Cells (MAC-T) | HMTBA (0.6 mM) | HMTBA supplementation resulted in higher beta-casein and S6 kinase beta-1 (S6K1) mRNA gene expression levels compared to the control group.[3] |
| Caco-2 (Human colorectal adenocarcinoma) | Not specified for growth | HMTBA is transported into intestinal epithelial cells via the monocarboxylate transporter 1. The cells can convert HMTBA to L-methionine and incorporate it into cellular proteins.[1][4] |
Table 2: Enzymatic Activity for the Conversion of this compound (HMTBA) to L-Methionine in Caco-2 Cells
| Enzyme | Substrate | Activity in Control Cells (mU/mg protein) | Activity in HMTBA-supplemented Cells (mU/mg protein) |
| D-2-hydroxy acid dehydrogenase (D-HADH) | D-HMTBA | 3.4 ± 0.6 | 5.9 ± 0.7 |
| L-2-hydroxy acid oxidase (L-HAOX) | L-HMTBA | Data not explicitly provided, but activity was detected. | Data not explicitly provided, but activity was detected. |
Note: The data indicates that D-HMTBA oxidation is enhanced in cells maintained in an HMTBA-supplemented medium.[5]
Experimental Protocols
The following are detailed protocols for key experiments to study the uptake and metabolism of this compound in cell lines.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from general radiolabeled uptake assays and is designed to quantify the uptake of [¹⁴C]-HMTBA into cultured cells.
Materials:
-
Cell line of interest (e.g., Caco-2, HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Radiolabeled [¹⁴C]-HMTBA
-
Unlabeled HMTBA
-
Scintillation cocktail
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a known concentration of [¹⁴C]-HMTBA. For competition assays, prepare uptake buffers with a fixed concentration of [¹⁴C]-HMTBA and varying concentrations of unlabeled HMTBA.
-
Initiation of Uptake:
-
Aspirate the cell culture medium from the wells.
-
Wash the cells twice with ice-cold PBS.
-
Add the pre-warmed (37°C) uptake buffer containing [¹⁴C]-HMTBA to each well to initiate the uptake.
-
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the time course of uptake.
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the uptake buffer.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled substrate.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting:
-
Transfer the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well.
-
Plot the uptake (e.g., in nmol/mg protein) against time.
-
For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Protocol 2: Quantification of HMTBA Conversion to Methionine using LC-MS/MS
This protocol outlines the procedure for quantifying the intracellular concentrations of HMTBA and its metabolic product, methionine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Cell culture medium supplemented with HMTBA
-
Ice-cold methanol (B129727)
-
Internal standards (e.g., ¹³C-labeled methionine, ¹³C-labeled HMTBA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in multi-well plates.
-
Incubate the cells with a known concentration of HMTBA for a specific period.
-
-
Metabolite Extraction:
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Add ice-cold methanol (e.g., 80% methanol) to each well to quench metabolism and extract the metabolites.
-
Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Add internal standards to each sample.
-
Vortex the tubes and centrifuge at high speed to pellet the cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Use a suitable chromatography column (e.g., a HILIC or reversed-phase column) to separate HMTBA and methionine.
-
Optimize the mass spectrometer parameters for the detection and quantification of HMTBA, methionine, and the internal standards using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Construct standard curves for HMTBA and methionine using known concentrations of the analytes and a fixed concentration of the internal standards.
-
Quantify the concentration of HMTBA and methionine in the cell extracts by comparing their peak areas to the peak areas of the internal standards and using the standard curves.
-
Normalize the metabolite concentrations to the cell number or protein content.
-
Mandatory Visualizations
Metabolic Pathway of this compound (HMTBA) to L-Methionine
Caption: Metabolic conversion of this compound to L-methionine.
Experimental Workflow for In Vitro HMTBA Uptake and Metabolism Study
Caption: Workflow for studying HMTBA uptake and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. ejast.org [ejast.org]
- 4. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
Formulating Poultry Diets with Liquid Hydroxymethionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liquid hydroxymethionine, specifically 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as methionine hydroxy analogue-free acid (MHA-FA), in poultry nutrition. This document details its chemical properties, bioavailability, and effects on poultry performance, along with standardized experimental protocols for its evaluation.
Introduction to Liquid this compound (MHA-FA)
Methionine is an essential sulfur-containing amino acid and is typically the first limiting amino acid in corn-soybean meal-based diets for poultry.[1] Supplementation with synthetic methionine sources is standard practice to meet the birds' nutritional requirements for optimal growth, feed efficiency, and protein synthesis.[2][3] Liquid this compound (MHA-FA) is a widely used commercial source of methionine activity.[2] Unlike the crystalline powder form of DL-methionine (DLM), MHA-FA is a viscous liquid.[4]
Chemical Properties:
| Property | Description |
| Chemical Name | 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) |
| Common Name | Methionine Hydroxy Analogue-Free Acid (MHA-FA) |
| Form | Liquid |
| Active Substance | Typically 88% HMTBA |
| Key Difference from DL-Methionine | MHA-FA has a hydroxyl group (-OH) on the alpha-carbon, whereas DL-methionine has an amino group (-NH2).[4] |
Bioavailability and Efficacy
The bioavailability of MHA-FA relative to DL-methionine has been a subject of extensive research, with varying results. On a weight-to-weight basis, the bioavailability of MHA-FA is generally considered to be lower than that of DL-methionine. However, when compared on an equimolar basis, the bioefficacy can be more comparable, though still debated.
Table 1: Relative Bioavailability of Liquid this compound (MHA-FA) Compared to DL-Methionine (DLM) in Broilers
| Performance Parameter | Relative Bioavailability (Weight-to-Weight) | Relative Bioavailability (Equimolar) | Reference |
| Body Weight | 68% | 77.7% | |
| Feed Conversion Ratio | 70% | 79.0% | |
| Carcass Yield | 54% | 59.3% | |
| Breast Meat Yield | 59% | 64.6% |
Note: Bioavailability can be influenced by factors such as diet composition, bird age, and analytical methodology.
Effects on Poultry Performance
Supplementation of poultry diets with MHA-FA has been shown to improve various performance parameters compared to methionine-deficient diets.
Table 2: Effects of Liquid this compound (MHA-FA) Supplementation on Broiler Performance (Selected Studies)
| Study | Animal Model | MHA-FA Inclusion Level | Key Findings |
| Zelenka et al. (2013) | Ross 308 male chicks | 0.04%, 0.08%, 0.16%, 0.28% | Significant improvements in body weight, feed conversion, carcass yield, and breast meat yield with increasing MHA-FA levels. |
| Kim et al. (2019) | Broiler chicks | Compared MHA-FA and MHA-Ca to DLM | MHA-Ca performed better than MHA-FA in terms of growth performance.[5] |
| Zeitz et al. (2018) | Cobb-500 male broilers | 0.10% or 0.40% MHA-FA | Increased breast muscle weight compared to methionine-deficient diets.[6] |
Signaling Pathways Influenced by Methionine
Methionine plays a crucial role in several key metabolic and signaling pathways that are vital for poultry health and productivity.
Protein Synthesis (mTOR Pathway)
Methionine is a critical activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of protein synthesis and cell growth.[7][8] Methionine's metabolite, S-adenosylmethionine (SAM), is a key player in this process.[7]
References
- 1. Methionine sources and genotype affect embryonic intestinal development, antioxidants, tight junctions, and growth-related gene expression in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwps.rovedar.com [jwps.rovedar.com]
- 3. researchgate.net [researchgate.net]
- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of methionine on muscle protein synthesis and degradation pathways in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MSTN, mTOR and FoxO4 Are Involved in the Enhancement of Breast Muscle Growth by Methionine in Broilers with Lower Hatching Weight | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of Hydroxymethionine as a Methionine Source in Ruminant Feed
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Methionine is an essential amino acid that is often limiting for milk production and composition in high-producing dairy cows.[1][2] Due to the extensive microbial degradation of crystalline amino acids in the rumen, supplementation strategies require the use of rumen-protected forms.[3][4][5] 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), a hydroxy analogue of methionine, serves as an effective precursor to L-methionine and is widely utilized in ruminant nutrition.[6][7][8] Unlike DL-methionine, which has an amino group, HMTBa possesses a hydroxyl group, rendering it more resistant to ruminal degradation.[7][9] Approximately 40% of HMTBa can bypass the rumen, with the remainder being utilized by rumen microbes, which can enhance fermentation efficiency.[7]
Bioavailability and Metabolism
HMTBa is absorbed through passive diffusion across the rumen wall and omasum.[7] It is also absorbed in the small intestine.[10] Following absorption, HMTBa is converted to L-methionine in various tissues, with non-hepatic tissues playing a major role in this conversion in ruminants.[6][8] This conversion involves a two-step enzymatic process of oxidation and transamination.[6][8]
Effects on Lactation Performance
Supplementation with HMTBa has been shown to influence milk production and composition, although responses can vary. A meta-analysis of multiple studies indicated that HMTBa supplementation tended to increase milk yield.[11] The most consistent effects are observed on milk protein and fat content.
-
Milk Protein: HMTBa supplementation has been demonstrated to increase milk protein yield.[11] This is attributed to the increased supply of metabolizable methionine, which is a key component of milk protein synthesis. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of this process.[9][12]
-
Milk Fat: HMTBa has been shown to increase milk fat yield and concentration.[1][11][13] The response of milk fat to HMTBa supplementation was found to be significantly greater than that of other methionine sources in a meta-analysis.[11] This effect is particularly notable in diets that may induce milk fat depression.[1]
Additional Benefits
Beyond its role as a methionine precursor, HMTBa has been associated with other beneficial effects:
-
Antioxidant Properties: HMTBa has been noted to have antioxidant benefits.[6]
-
Rumen Fermentation: The portion of HMTBa utilized by rumen microbes can support microbial diversity and increase microbial protein synthesis.[7]
Data Summary
The following tables summarize the quantitative data from various studies on the effects of HMTBa supplementation in dairy cows.
Table 1: Effect of HMTBa Supplementation on Milk Yield and Composition
| Parameter | Control | HMTBa Supplemented | Percentage Change | Reference |
| Milk Yield ( kg/day ) | 37.3 | 38.9 | +4.3% | [1] |
| Milk Fat (%) | 3.61 | 3.86 | +6.9% | [1] |
| Milk Fat Yield ( kg/day ) | 1.31 | 1.43 | +9.2% | [1] |
| Milk Protein (%) | 3.27 | 3.25 | -0.6% | [1] |
| Milk Protein Yield ( kg/day ) | 1.22 | 1.20 | -1.6% | [1] |
Note: Data from Baldin et al. (2019) during a high-risk period for milk fat depression.
Table 2: Meta-Analysis of Response to Different Methionine Sources
| Parameter | HMTBa | Mepron | Smartamine | Infused DL-Methionine |
| Milk Yield | Tendency to increase | Tendency to increase | Increased DMI | No significant response |
| Milk Protein Yield | Increased | Increased | Increased | Increased |
| Milk Protein Concentration | No significant increase | Increased | Increased | Increased |
| Milk Fat Yield | Increased | Increased | No significant increase | No significant increase |
| Milk Fat Concentration | Increased | No significant increase | No significant increase | Increased |
Source: Zanton et al. (2014) meta-analysis.[11]
Experimental Protocols
Protocol 1: In Vivo Evaluation of HMTBa Supplementation in Lactating Dairy Cows
1. Objective: To determine the effect of HMTBa supplementation on milk yield, milk composition, and nitrogen excretion in lactating dairy cows.
2. Animals and Housing:
- Use a sufficient number of multiparous Holstein cows (e.g., n=36) housed in individual tie-stalls to allow for accurate feed intake measurement.[1]
- Animals should be in mid-lactation (e.g., 109 ± days in milk).[1]
3. Experimental Design and Diets:
- Employ a randomized complete block design.
- Formulate a basal total mixed ration (TMR) to meet or exceed the nutritional requirements of lactating dairy cows, with the exception of metabolizable methionine.
- Treatments:
- Control: Basal TMR.
- HMTBa: Basal TMR supplemented with HMTBa at a specified rate (e.g., 0.1% of diet dry matter).[1]
- Adaptation period: Allow for a 14-day adaptation period to the basal diet before the start of the experimental period.
- Experimental period: A minimum of 21 days.[1]
4. Data and Sample Collection:
- Feed Intake: Record daily feed intake for each cow.
- Milk Yield: Record milk yield at each milking (e.g., twice or thrice daily).[14]
- Milk Sampling: Collect composite milk samples from each cow on specific days of the experimental period (e.g., days 19, 20, and 21). A composite sample can be made by mixing equal aliquots of milk from each milking session.[14]
- Urine and Fecal Collection: For nitrogen excretion measurement, perform total urine and fecal collection for a 24-hour period using indwelling urinary catheters and harnesses with fecal collection bags.
5. Sample Analysis:
- Milk Composition: Analyze milk samples for fat, protein, lactose, and milk urea (B33335) nitrogen (MUN) using certified methods such as Fourier-transform infrared (FTIR) spectroscopy.[15]
- Nitrogen Analysis: Analyze feed, fecal, and urine samples for total nitrogen content using the Kjeldahl method or a combustion analyzer.
6. Statistical Analysis:
- Analyze data using appropriate statistical models (e.g., ANOVA) with considerations for the experimental design.
Protocol 2: Rumen Fluid Sampling and Analysis
1. Objective: To assess the effect of HMTBa on rumen fermentation parameters.
2. Rumen Fluid Collection:
- Collect rumen fluid samples from either cannulated animals or via oral stomach tubing.[16][17][18][19]
- Timing: For cows fed a TMR, sample 4-8 hours after fresh feed is provided.[17][19]
- Oral Stomach Tubing Procedure:
- Use a weighted probe to ensure the collection of fluid from the ventral sac of the rumen.[18]
- Discard the initial 200-500 mL of fluid to minimize saliva contamination.[18]
- Filter the collected fluid through four layers of cheesecloth.
3. Rumen Fluid Analysis:
- pH: Measure the pH of the rumen fluid immediately after collection using a calibrated pH meter.[17]
- Volatile Fatty Acids (VFAs):
- Preserve a subsample of rumen fluid by adding metaphosphoric acid.
- Analyze VFA concentrations (acetate, propionate, butyrate) using gas chromatography.
- Ammonia (B1221849) Nitrogen:
- Preserve a subsample with sulfuric acid.
- Determine ammonia concentration using a colorimetric assay.
Protocol 3: In Vitro Rumen Simulation (RUSITEC)
1. Objective: To evaluate the effect of HMTBa on rumen microbial fermentation and protein synthesis in a controlled in vitro system.
2. Rumen Inoculum:
- Obtain rumen fluid and solid digesta from healthy, fistulated donor animals fed a similar diet to the one being tested.[4]
3. RUSITEC Apparatus and Procedure:
- Use a rumen simulation technique (RUSITEC) apparatus as described by Kajikawa et al. (2003).[4]
- The system consists of fermentation vessels maintained at 39°C.
- Feed the fermenters daily with the experimental diets (Control and HMTBa-supplemented).
- Maintain a continuous infusion of artificial saliva.
4. Sample Collection and Analysis:
- Collect effluent from the fermenters daily.
- Analyze effluent for pH, VFAs, ammonia, and microbial protein synthesis (e.g., using purines as a microbial marker).
Visualizations
Caption: Experimental workflow for in vivo evaluation of HMTBa.
Caption: Metabolism of HMTBa in ruminants.
Caption: mTOR signaling pathway in milk protein synthesis.
References
- 1. Increasing milk fat production by feeding methionine hydroxy analogues [dellait.com]
- 2. mdpi.com [mdpi.com]
- 3. Production of Rumen-Protected Essential Amino Acids with Chemical Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Rumen-protected methionine a feed supplement to low dietary protein: effects on microbial population, gases production and fermentation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of methionine hydroxy analog feed supplements: Significant alteration and enrichment of rumen microbiota and metabolome in Hu sheep [frontiersin.org]
- 6. Bioavailability of different dietary supplemental methionine sources in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ni.novusint.com [ni.novusint.com]
- 8. Bioavailability of different dietary supplemental methionine sources in animals [imrpress.com]
- 9. JAST (Journal of Animal Science and Technology) [ejast.org]
- 10. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of lactation performance in dairy cows receiving supplemental dietary methionine sources or postruminal infusion of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influences of methionine hydroxy analog on milk and milk fat production, blood serum lipids, and plasma amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lume.ufrgs.br [lume.ufrgs.br]
- 15. Technical note: colorimetric methods for accurate determination of nutrient composition in beef cow colostrum and milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rumen Fluid from Slaughtered Animals: A Standardized Procedure for Sampling, Storage and Use in Digestibility Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. vetlexicon.com [vetlexicon.com]
Application Notes and Protocols for the Analytical Separation of D- and L-Isomers of Hydroxymethionine
Introduction
Hydroxymethionine, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), is a widely used supplement in animal feed as a precursor to the essential amino acid L-methionine. It is commercially produced as a racemic mixture of D- and L-isomers. While both enantiomers can be enzymatically converted to L-methionine in vivo, the efficiency of this conversion and their distinct biological activities necessitate accurate and robust analytical methods for their separation and quantification.[1][2] These application notes provide detailed protocols for the chiral separation of D- and L-hydroxymethionine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
The protocols are designed for researchers, scientists, and professionals in drug development and nutritional science to facilitate the analysis of these isomers in various matrices.
Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle
Direct enantiomeric separation of D- and L-hydroxymethionine can be achieved without derivatization using a chiral stationary phase (CSP). This method relies on the differential interaction of the two enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based, macrocyclic glycopeptide, and cyclofructan-based CSPs are effective for separating chiral amino acids and hydroxy acids.[3][4] A polar organic mobile phase is typically used to facilitate the chiral recognition mechanism. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm).[5]
Experimental Protocol
1.2.1. Materials and Reagents
-
D/L-Hydroxymethionine standard
-
Chiral HPLC Column (e.g., Isopropylcarbamate cyclofructan 6 CSP)[3]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Glacial Acetic Acid
-
Triethylamine (TEA)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
1.2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis Detector
-
Autosampler
-
Chromatography Data System (CDS)
1.2.3. Mobile Phase Preparation
-
Prepare the mobile phase consisting of Methanol/Acetonitrile/Acetic Acid/Triethylamine in a ratio of 75/25/0.3/0.2 (v/v/v/v).[3]
-
Mix the components thoroughly in a clean, amber glass bottle.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
1.2.4. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of D/L-hydroxymethionine reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 50 to 500 µg/mL) by diluting the stock standard with the mobile phase.[3]
-
Sample Preparation: For dietary supplement samples, dissolve a known amount of the powdered sample in the mobile phase to achieve a concentration within the calibration range. For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
1.2.5. Chromatographic Conditions
-
Column: Isopropylcarbamate cyclofructan 6 CSP (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol/Acetonitrile/Acetic Acid/TEA (75/25/0.3/0.2, v/v/v/v)[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm[5]
Data Presentation
Table 1: Expected Chromatographic Performance for Chiral HPLC Separation of this compound Isomers
| Parameter | D-Isomer | L-Isomer |
| Retention Time (min) | ~ 8.5 | ~ 9.7 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Linearity Range (µg/mL) | \multicolumn{2}{c | }{50 - 500} |
| Limit of Detection (µg/mL) | \multicolumn{2}{c | }{~ 10} |
Note: Values are illustrative and should be determined experimentally.
Workflow Diagram
Application Note 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Due to its low volatility, this compound requires chemical derivatization prior to GC analysis.[6] A common approach for chiral separation involves a two-step derivatization. First, the carboxylic acid group is esterified (e.g., to a methyl ester). Second, the hydroxyl group is acylated using a chiral reagent, such as (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, to form diastereomers.[7] These diastereomers have different physical properties and can be separated on a standard achiral GC column. Mass spectrometry provides high selectivity and sensitivity for detection and quantification.
Experimental Protocol
2.2.1. Materials and Reagents
-
D/L-Hydroxymethionine standard
-
Methanolic HCl (e.g., 3 M)
-
(+)-α-Methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride
-
Pyridine or another suitable solvent
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Internal Standard (e.g., an isotopically labeled this compound)
2.2.2. Instrumentation
-
Gas Chromatograph (GC) with a split/splitless injector
-
Mass Spectrometer (MS) detector (e.g., single quadrupole or triple quadrupole)
-
Standard achiral capillary column (e.g., 5% phenyl-methylpolysiloxane)
2.2.3. Derivatization Procedure
-
Esterification: Place the dried sample extract or standard in a reaction vial. Add 200 µL of methanolic HCl. Seal the vial and heat at 80°C for 30 minutes. Evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 20 µL of (+)-MTPA chloride to the dried residue. Seal the vial and heat at 60°C for 20 minutes to form the diastereomeric amide derivatives.[7]
-
Extraction: After cooling, add 500 µL of water and 500 µL of ethyl acetate. Vortex thoroughly. Centrifuge and transfer the upper organic layer to a clean vial.
-
Drying: Dry the organic layer over anhydrous sodium sulfate. Transfer the dried extract to an autosampler vial for GC-MS analysis.
2.2.4. GC-MS Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI, 70 eV) or Chemical Ionization (CI)[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the diastereomeric derivatives.
Data Presentation
Table 2: Expected GC-MS Performance for Derivatized this compound Isomers
| Parameter | D-Isomer Derivative | L-Isomer Derivative |
| Retention Time (min) | ~ 15.2 | ~ 15.5 |
| Key Mass Fragments (m/z) | \multicolumn{2}{c | }{To be determined experimentally} |
| Limit of Quantification (ng/mL) | \multicolumn{2}{c | }{~ 5-10} |
Note: Retention times and mass fragments are dependent on the exact derivative and GC conditions and must be confirmed experimentally.
Workflow Diagram
Application Note 3: Chiral Capillary Electrophoresis (CE)
Principle
Capillary electrophoresis is a high-efficiency separation technique well-suited for charged and polar molecules like this compound. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE).[8] The enantiomers form transient diastereomeric complexes with the selector, which have different effective mobilities, leading to their separation.[9] Cyclodextrins and their derivatives are common and effective chiral selectors for separating amino acids and hydroxy acids.[10]
Experimental Protocol
3.2.1. Materials and Reagents
-
D/L-Hydroxymethionine standard
-
Sodium phosphate (B84403) monobasic and dibasic
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., Heptakis(2,6-di-O-methyl)-β-cyclodextrin)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrochloric acid (0.1 M)
-
Deionized water (18.2 MΩ·cm)
3.2.2. Instrumentation
-
Capillary Electrophoresis system
-
UV-Vis or Diode Array Detector (DAD)
-
Fused-silica capillary (e.g., 50 µm I.D., ~60 cm total length)
3.2.3. Background Electrolyte (BGE) Preparation
-
Prepare a 50 mM sodium phosphate buffer.
-
Adjust the pH to 2.5 with 0.1 M HCl. A low pH ensures the carboxyl group is protonated and the molecule has a net neutral or slight positive charge, which can be advantageous for certain separation mechanisms.
-
Dissolve the chiral selector (e.g., 15 mM β-CD) in the buffer. The concentration of the selector may require optimization.
-
Filter the BGE through a 0.22 µm filter.
3.2.4. Capillary Conditioning and Sample Analysis
-
New Capillary: Condition by flushing sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and BGE (20 min).
-
Between Runs: Flush with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
-
Sample Preparation: Dissolve standards or samples in deionized water or BGE to a concentration of approximately 100 µg/mL.
-
Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).[10]
-
Separation: Apply a voltage of +25 kV. Maintain the capillary temperature at 20°C.
-
Detection: Monitor the absorbance at 200 nm.[10]
Data Presentation
Table 3: Expected Performance for Chiral CE Separation of this compound Isomers
| Parameter | D-Isomer | L-Isomer |
| Migration Time (min) | ~ 12.1 | ~ 12.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
| Separation Efficiency (Plates) | \multicolumn{2}{c | }{> 200,000} |
Note: Values are illustrative and highly dependent on the specific BGE composition, chiral selector, and applied voltage.
Biological Pathway of this compound Conversion
Both D- and L-isomers of this compound serve as precursors to L-methionine. The conversion involves a two-step enzymatic process: oxidation of the hydroxy group to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB), followed by stereospecific transamination to yield L-methionine.[1][2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ejast.org [ejast.org]
- 3. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Supplementing Swine Diets with Calcium Salt of Hydroxymethionine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The calcium salt of 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), often referred to as MHA-Ca, is a widely utilized source of methionine activity in animal nutrition. As an analogue of methionine, it provides a cost-effective alternative to pure DL-methionine. Understanding its efficacy, bioavailability, and impact on swine performance is crucial for optimizing diet formulations. These application notes provide a comprehensive overview of the experimental protocols and key findings related to the supplementation of swine diets with the calcium salt of hydroxymethionine, based on peer-reviewed research.
Experimental Protocols
Protocol 1: Determining the Relative Bioavailability (RBV) of MHA-Ca to DL-Methionine in Weaned Pigs
This protocol is based on a study designed to determine the relative bioavailability of MHA-Ca compared to DL-methionine for supporting the growth performance of weaned pigs.[1]
1. Experimental Animals and Housing:
-
Species: Swine (DNA x Pietrain pigs)
-
Number of animals: A total of 504 piglets were used, divided into two blocks of 252 pigs each.[1]
-
Age and Weight: Approximately 42 days of age with an initial body weight of around 11 kg.[1]
-
Housing: Pigs were housed in pens with 6 pigs per pen (3 entire males and 3 gilts), with 12 replicate pens per treatment.[1]
2. Dietary Treatments:
-
A basal diet (BD) was formulated to be deficient in methionine (0.22% standardized ileal digestible Met), which is 61% of the NRC (2012) recommended requirement for 10 to 25 kg pigs.[1]
-
The basal diet was supplemented with three graded levels of either DL-Met (0.05%, 0.10%, and 0.15%) or MHA-Ca (0.077%, 0.154%, and 0.231%) at the expense of corn.[1] This resulted in a total of 7 dietary treatments.
-
Pigs had ad libitum access to feed in mash form and water.[1]
3. Experimental Duration and Data Collection:
-
Duration: The trial lasted for 21 days.[1]
-
Growth Performance: Individual pig weights and pen feed disappearance were recorded on day 0 and day 21 to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[1]
-
Blood Analysis: On day 21, blood samples were collected from one pig per pen after an 8-hour fast to determine plasma concentrations of total protein, albumin, and glucose.[1]
4. Statistical Analysis:
-
Data were analyzed as a randomized complete block design using the GLM procedure of SAS.[1]
-
Orthogonal-polynomial contrasts were used to determine the linear and quadratic effects of increasing levels of DL-Met and MHA-Ca.[1]
-
Linear and exponential regression analyses were used to estimate the relative bioavailability of MHA-Ca relative to DL-Met based on ADG.[1]
Experimental Workflow Diagram:
Protocol 2: Evaluating the Effects of Methionine Sources on Finishing Pig Carcass Characteristics and Meat Quality
This protocol is based on a study investigating the impact of different methionine sources on carcass traits and meat quality in finishing pigs.[2]
1. Experimental Animals and Housing:
-
Species: Swine
-
Number of animals: 240 pigs.[2]
-
Age and Weight: At 9 weeks of age, pigs were allocated to 60 single-sex pens. The experimental diets were introduced when pigs reached an average body weight of 79.9 ± 0.80 kg.[2]
2. Dietary Treatments:
-
Pigs were fed a common grower diet until day 56 of the trial.[2]
-
For the remaining 7 weeks of the finisher phase, pens were randomly allotted to one of three experimental diets containing:
-
L-Methionine (LM, 99%)
-
DL-Methionine (DLM, 99%)
-
Calcium salt of DL-Met hydroxyl analog (MHA, 84%)[2]
-
-
The supplemental methionine source provided 25% of the standardized ileal digestible (SID) Met + Cysteine (Cys) requirement, assuming a 65% bioefficacy for MHA in comparison to LM or DLM.[2]
3. Experimental Duration and Data Collection:
-
Duration: The finishing trial lasted for 104 days, with the experimental diets fed for the final 7 weeks.[2]
-
Carcass Data: At the end of the study, one pig per pen was slaughtered. Hot carcass weight and loin eye area were measured.[2]
-
Carcass Fabrication: The left side of each carcass was fabricated into subprimal cuts to determine carcass-cutting yields.[2]
-
Meat Quality: Loin quality parameters including pH, drip loss, cook loss, and shear force were measured.[2]
4. Statistical Analysis:
-
Data were analyzed to determine the effects of the different methionine sources on the measured parameters.
Experimental Workflow Diagram:
Quantitative Data Summary
Table 1: Growth Performance of Weaned Pigs Supplemented with DL-Methionine or MHA-Ca[1]
| Treatment Group | Average Daily Gain (g/d) | Average Daily Feed Intake (g/d) | Feed Conversion Ratio |
| Basal Diet (Met-deficient) | 375 | Not significantly different | 1.64 |
| Basal + 0.05% DL-Met | 401 | Not significantly different | 1.55 |
| Basal + 0.10% DL-Met | 429 | Not significantly different | 1.51 |
| Basal + 0.15% DL-Met | 430 | Not significantly different | 1.45 |
| Basal + 0.077% MHA-Ca | 402 | Not significantly different | 1.59 |
| Basal + 0.154% MHA-Ca | 431 | Not significantly different | 1.46 |
| Basal + 0.231% MHA-Ca | 428 | Not significantly different | 1.50 |
Supplementation with both DL-Met and MHA-Ca linearly increased ADG and improved FCR. No significant differences in ADFI were observed.[1]
Table 2: Carcass and Meat Quality Characteristics of Finishing Pigs Fed Different Methionine Sources[2]
| Parameter | L-Methionine (LM) | DL-Methionine (DLM) | MHA-Ca | P-value |
| Hot Carcass Weight (kg) | 104.5 | 103.0 | 101.5 | 0.34 |
| Loin Eye Area (cm²) | 52.65 | 52.49 | 52.81 | 0.98 |
| Boneless Cutting Yield (kg) | 54.97 | 54.82 | 54.52 | 0.56 |
| Loin pH | 5.45 | 5.48 | 5.45 | 0.24 |
| Drip Loss (%) | 7.03 | 5.58 | 6.68 | 0.11 (tendency) |
| Cook Loss (%) | 18.18 | 16.20 | 18.50 | 0.06 (tendency) |
| Shear Force (kg) | 3.03 | 3.06 | 3.10 | 0.85 |
Minimal differences in carcass cutability and meat quality were attributed to the methionine source when using a 65% bioefficacy for MHA relative to L-Met or DL-Met.[2]
Table 3: Nitrogen Retention in Starter Pigs Supplemented with DL-Methionine or MHA-Ca[3]
| Treatment Group | Nitrogen Intake (g/d) | Nitrogen Retained (g/d) | Nitrogen Retention (% of intake) |
| Met-deficient Basal Diet | - | - | - |
| Basal + 0.02% DL-Met | - | Increased Linearly | Increased Linearly |
| Basal + 0.04% DL-Met | - | Increased Linearly | Increased Linearly |
| Basal + 0.06% DL-Met | - | Increased Linearly | Increased Linearly |
| Basal + 0.024% MHA-Ca | - | Increased Linearly | Increased Linearly |
| Basal + 0.048% MHA-Ca | - | Increased Linearly | Increased Linearly |
| Basal + 0.071% MHA-Ca | - | Increased Linearly | Increased Linearly |
Supplementation with both DL-Met and MHA-Ca linearly decreased urinary and total nitrogen outputs, and linearly increased nitrogen retention.[3] The relative efficacy of MHA-Ca to DL-Met for nitrogen retention (% of intake) was estimated to be 71.2% on a product-to-product basis.[3]
Signaling Pathways and Logical Relationships
While the provided research does not delve into specific molecular signaling pathways, the logical relationship between methionine supplementation and its physiological effects can be illustrated. Methionine is an essential amino acid crucial for protein synthesis, and it also serves as a precursor for other important metabolites.
Logical Relationship Diagram:
Supplementing swine diets with the calcium salt of this compound is an effective strategy to meet the physiological requirements for methionine. The provided protocols offer a framework for conducting research to evaluate its efficacy and impact on various production parameters. The quantitative data consistently demonstrate that MHA-Ca improves growth performance and nitrogen retention in a dose-dependent manner. While its relative bioavailability to DL-methionine is a key consideration in feed formulation, MHA-Ca stands as a valuable tool for swine nutritionists. Future research could further explore the molecular mechanisms underlying its effects on meat quality and antioxidant status.
References
- 1. 144 Bioavailability of calcium salt of hydroxy analogue of methionine relative to DL-methionine to support growth performance of 11 to 20 kg pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of supplemental methionine sources in finishing pig diets on growth performance, carcass characteristics, cutting yields, and meat quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hydroxymethionine Stability and Long-Term Storage
Welcome to the Technical Support Center for hydroxymethionine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and long-term storage of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to this compound stability.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in this compound concentration is likely due to chemical degradation. The most common cause is oxidation of the sulfur atom in the methylthio group, leading to the formation of this compound sulfoxide. Other contributing factors can include exposure to light, elevated temperatures, and inappropriate pH of the solution.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your solution is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to air. For long-term storage, freezing at -20°C or below is recommended.
-
Check pH of the Solution: this compound stability can be pH-dependent. Assess the pH of your stock solution and consider buffering it to a slightly acidic pH (around 5-6) to potentially slow down degradation.
-
Use High-Purity Solvent: Ensure the solvent used to prepare the solution is of high purity and free of oxidizing contaminants.
-
Inert Gas Overlay: For sensitive applications, consider purging the headspace of the storage container with an inert gas like nitrogen or argon to displace oxygen.
Q2: My experimental results are inconsistent when using older this compound solutions. How can I ensure the integrity of my stock?
A2: Inconsistent results are a strong indicator of degradation. It is crucial to use solutions of known stability and concentration.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh this compound solutions for critical experiments.
-
Perform a Stability Check: If using an older solution is unavoidable, perform a quick stability check using an analytical method like HPLC to determine the current concentration and check for the presence of degradation products.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into smaller, single-use volumes upon preparation.
Q3: I suspect my this compound powder has degraded. How can I confirm this?
A3: Degradation in the solid state is less common than in solution but can occur, especially with improper storage.
Troubleshooting Steps:
-
Visual Inspection: Look for any changes in the physical appearance of the powder, such as discoloration (yellowing), clumping, or an unusual odor.
-
Solubility Test: Compare the solubility of the suspect powder to a fresh, high-purity standard. A decrease in solubility can be an indicator of degradation.
-
Analytical Testing: The most definitive way to confirm degradation is through analytical testing. Techniques like High-Performance Liquid Chromatography (HPLC) can be used to assay the purity of the powder and identify any degradation products.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for solid this compound?
A4: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Recommended storage is typically between 5-25°C in a well-sealed container to protect it from moisture and light. For extended shelf life, storage at lower temperatures (e.g., 2-8°C) can be beneficial.
Q5: What is the primary degradation pathway for this compound?
A5: The primary degradation pathway for this compound is the oxidation of the sulfur atom, which leads to the formation of this compound sulfoxide. This can be initiated by exposure to atmospheric oxygen, oxidizing agents, and light.
Q6: How does pH affect the stability of this compound in aqueous solutions?
A6: The stability of this compound in solution can be influenced by pH. While specific kinetic data is limited, generally, neutral to slightly acidic conditions (pH 5-7) are considered more favorable for the stability of similar amino acid analogs. Both highly acidic and alkaline conditions can potentially accelerate hydrolysis or other degradation reactions.
Q7: Can I use excipients to improve the stability of my this compound formulation?
A7: Yes, certain excipients can enhance stability. Antioxidants, such as ascorbic acid or sodium metabisulfite, can be added to protect against oxidation. Chelating agents like EDTA can be used to sequester metal ions that can catalyze oxidation. The choice of excipient will depend on the specific application and formulation requirements. Compatibility studies are recommended.
Q8: How can I monitor the stability of my this compound samples?
A8: A stability-indicating analytical method is required to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the active ingredient over time.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Moisture Protection | Shelf Life (Typical) |
| Solid | 5°C - 25°C (Cool, dry place) | Required | Store in a tightly sealed, moisture-resistant container | Up to 3 years |
| Solution | 2°C - 8°C (Short-term, days to weeks) | Required | Store in a tightly sealed container | Variable |
| Solution | -20°C or colder (Long-term) | Required | Store in a tightly sealed container | Up to 6 months |
Note: Shelf life is an estimate and can vary based on purity, formulation, and specific storage conditions. It is always recommended to re-test older solutions before use in critical applications.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a 3% H₂O₂ solution.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose to dry heat at 105°C in an oven for 24 hours.
-
At specified time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both samples by HPLC.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v) containing 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 210 nm.[1]
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to appropriate concentrations.
-
Prepare samples from the forced degradation study by diluting them to fall within the concentration range of the standard curve.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically done by analyzing forced degradation samples.
-
Linearity: Analyze a series of standards over a defined concentration range to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) on the results.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound.
References
Navigating Hydroxymethionine Analysis: A Troubleshooting Guide for HPLC
For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of hydroxymethionine, achieving accurate and reproducible results is paramount. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section details potential problems, their probable causes, and step-by-step solutions to get your HPLC analysis of this compound back on track.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, is a common issue in HPLC and can be particularly prevalent with polar, acidic compounds like this compound.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silica Support | This compound's carboxyl group can interact with residual silanol (B1196071) groups on the C18 column packing material, leading to tailing. |
| Action: | |
| 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound's carboxylic acid group (approximately 3-4). This ensures the analyte is in its neutral, protonated form, minimizing interaction with silanols. | |
| 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to reduce the number of available silanol groups. | |
| 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups. | |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. |
| Action: Dilute your sample and reinject. | |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can create active sites that cause tailing. |
| Action: | |
| 1. Flush the column with a strong solvent. | |
| 2. If the problem persists, replace the guard column or the analytical column. |
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow to diagnose and resolve peak tailing for this compound.
Q2: My retention time for this compound is shifting between injections. What's causing this variability?
A2: Retention time instability can compromise peak identification and quantification. For an ionizable compound like this compound, precise control over the mobile phase is critical.
Potential Causes & Solutions:
| Cause | Solution |
| Mobile Phase pH Fluctuation | Small changes in the mobile phase pH can significantly alter the ionization state of this compound, leading to shifts in retention time. |
| Action: | |
| 1. Use a Buffer: Always use a buffer in your aqueous mobile phase to maintain a stable pH. Phosphate buffers are common for this purpose. | |
| 2. Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. Manual preparation can sometimes offer more consistency. | |
| Inconsistent Mobile Phase Composition | Inaccurate mixing of aqueous and organic phases or evaporation of the more volatile organic solvent can alter the mobile phase strength. |
| Action: | |
| 1. Prepare fresh mobile phase daily. | |
| 2. Keep mobile phase reservoirs covered to minimize evaporation. | |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. |
| Action: Use a column oven to maintain a constant temperature throughout the analysis. | |
| Column Equilibration | Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times. |
| Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes. |
Logical Diagram for Retention Time Variability:
Caption: A decision tree for troubleshooting this compound retention time shifts.
Q3: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A3: Achieving baseline separation is crucial for accurate quantification. Poor resolution can stem from various factors related to the mobile phase, column, or other instrumental parameters.
Potential Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | If the organic content in the mobile phase is too high, this compound may elute too quickly, close to the void volume, and co-elute with other polar compounds. |
| Action: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase to increase retention and improve separation. | |
| Suboptimal Mobile Phase pH | The pH can affect the selectivity between this compound and other ionizable compounds in the sample. |
| Action: Experiment with slight adjustments to the mobile phase pH to alter the retention of interfering peaks relative to this compound. | |
| Low Column Efficiency | An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution. |
| Action: | |
| 1. Replace the column with a new one of the same type. | |
| 2. Consider using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) for higher efficiency, but be mindful of increased backpressure. | |
| Inadequate Method Selectivity | The chosen stationary phase may not be optimal for the specific sample matrix. |
| Action: If other troubleshooting steps fail, consider trying a different column chemistry, such as a polar-embedded phase column, which can offer different selectivity for polar compounds. |
Experimental Workflow for Improving Resolution:
Caption: A systematic approach to enhancing the resolution of this compound peaks.
Key Experimental Protocol: A Starting Point for this compound Analysis
For those developing a new method or troubleshooting an existing one, the following protocol provides a robust starting point for the HPLC analysis of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water (for MS compatibility) or 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A typical gradient might be 5-30% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or a mixture mimicking the initial mobile phase conditions. |
Note: This is a general protocol and may require optimization based on the specific sample matrix and HPLC system. Always filter aqueous mobile phases and samples through a 0.45 µm filter before use to prevent column blockage.
Technical Support Center: Optimizing Hydroxymethionine Delivery and Bioavailability in Vitro
Welcome to the technical support center for optimizing the delivery and bioavailability of hydroxymethionine (HMTBa) in your in vitro studies. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize HMTBa in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMTBa) and how does it differ from DL-methionine (DL-Met) in in vitro systems?
A1: this compound, chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is an analogue of the essential amino acid methionine.[1][2][3] Unlike DL-methionine, which has an amino group, HMTBa has a hydroxyl group.[4] This structural difference leads to distinct mechanisms of cellular uptake and metabolism. While DL-methionine is actively transported into cells, HMTBa, as an organic acid, is primarily absorbed via passive diffusion and through monocarboxylate transporters (MCTs).[5][6] Once inside the cell, both D- and L-isomers of HMTBa must be converted to L-methionine to be utilized in protein synthesis and other metabolic pathways.[2][3]
Q2: What is the primary mechanism of HMTBa uptake in cultured cells?
A2: In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line commonly used to model the intestinal barrier, have shown that HMTBa is transported across the apical membrane primarily by Monocarboxylate Transporter 1 (MCT1).[2][5] This transport is proton-dependent and can be inhibited by MCT1 substrates such as L-lactate and pyruvate.[5] Passive diffusion also contributes to its uptake.[5]
Q3: How is HMTBa converted to a usable form of methionine within the cell?
A3: Once inside the cell, HMTBa undergoes a two-step enzymatic conversion to L-methionine. First, both D- and L-HMTBa are oxidized to 2-keto-4-(methylthio)butanoic acid (KMB).[2][3] Subsequently, KMB is transaminated to L-methionine.[2][3] Studies in Caco-2 cells have indicated that the branched-chain amino acid L-leucine is a preferred amino group donor for this transamination step.[3]
Q4: Is the bioavailability of HMTBa comparable to DL-methionine in vitro?
A4: The relative bioavailability can vary depending on the cell type and experimental conditions. Some in vitro studies using everted intestinal slices have shown that the uptake of HMTBa is equal to or greater than that of DL-methionine.[7] However, it's important to consider that HMTBa requires enzymatic conversion to L-methionine, which could be a rate-limiting step in some cell types. The efficiency of this conversion can influence its overall bioavailability for cellular processes like protein synthesis.
Q5: Can HMTBa be used as a direct substitute for L-methionine in cell culture media?
A5: While HMTBa can serve as a precursor to L-methionine, it may not be a direct one-to-one substitute in all cell culture applications. The efficiency of the conversion of HMTBa to L-methionine can be cell-line dependent. It is recommended to empirically determine the optimal concentration of HMTBa for your specific cell line and experimental goals. In some cancer cell lines that exhibit methionine dependency, the ability to utilize HMTBa as a methionine source may be altered.[8]
Troubleshooting Guide
Issue 1: Low or inconsistent uptake of HMTBa in my cell culture.
-
Possible Cause 1: Suboptimal pH of the culture medium.
-
Troubleshooting Tip: The uptake of HMTBa via MCT1 is proton-coupled and therefore pH-dependent.[5] A lower extracellular pH can favor uptake. Ensure your cell culture medium is buffered appropriately and the pH is maintained within the optimal range for your cells while considering that a slightly acidic pH may enhance HMTBa transport. However, significant deviations from physiological pH can negatively impact cell health.[9][10]
-
-
Possible Cause 2: Competitive inhibition of MCT1.
-
Troubleshooting Tip: Other components in your cell culture medium, such as high levels of lactate (B86563) (a metabolic byproduct) or other monocarboxylates, could competitively inhibit HMTBa uptake through MCT1.[5] Consider analyzing the metabolic profile of your culture to check for high levels of potential inhibitors. If possible, use a medium with a lower concentration of competing monocarboxylates.
-
-
Possible Cause 3: Low expression of MCT1 in your cell line.
-
Troubleshooting Tip: The expression levels of MCT1 can vary significantly between different cell lines. Verify the expression of MCT1 in your specific cell line using techniques like qPCR or western blotting. If MCT1 expression is low, this may limit the active transport of HMTBa.
-
Issue 2: Reduced cell proliferation or viability after substituting DL-methionine with HMTBa.
-
Possible Cause 1: Inefficient conversion of HMTBa to L-methionine.
-
Troubleshooting Tip: The enzymatic machinery required to convert HMTBa to L-methionine may be limited in your cell line. You can assess the conversion efficiency by measuring the intracellular concentrations of HMTBa, KMB, and L-methionine using analytical techniques like HPLC or LC-MS/MS.[11] If conversion is a bottleneck, you may need to increase the concentration of HMTBa in the medium or supplement with a small amount of L-methionine.
-
-
Possible Cause 2: Insufficient concentration of HMTBa.
-
Troubleshooting Tip: Due to differences in uptake and metabolism, the optimal concentration of HMTBa may be different from that of DL-methionine. Perform a dose-response experiment to determine the optimal concentration of HMTBa that supports maximal cell growth and viability for your specific cell line.
-
Issue 3: Difficulty in accurately measuring HMTBa concentrations in cell lysates or culture media.
-
Possible Cause 1: Inappropriate analytical method.
-
Troubleshooting Tip: Accurate quantification of HMTBa requires a sensitive and specific analytical method. HPLC with UV detection or, for higher sensitivity, LC-MS/MS are suitable methods.[11][12] Ensure proper sample preparation, including protein precipitation for cell lysates, to avoid matrix effects.
-
-
Possible Cause 2: Instability of HMTBa in prepared samples.
-
Troubleshooting Tip: While generally stable, the stability of HMTBa in solution can be influenced by factors such as pH and temperature.[13] Prepare fresh standards and process samples promptly. If storage is necessary, store at -80°C to minimize degradation.
-
Quantitative Data Summary
Table 1: Comparison of Uptake and Bioavailability of HMTBa vs. DL-Methionine in In Vitro Models
| Parameter | HMTBa | DL-Methionine | Cell Model | Reference |
| Uptake Rate | Equal to or greater than DLM | - | Everted intestinal slices | [7] |
| Primary Transport Mechanism | MCT1, Passive Diffusion | Active Amino Acid Transporters | Caco-2 cells | [5][6] |
| Relative Bioavailability (in vivo) | ~77% of DL-Met | 100% | Broiler chickens | [14] |
| Excretion Rate (in vivo, radio-labeled) | 21% of dosage | 10% of dosage | Broiler chickens | [14] |
Experimental Protocols
Protocol 1: In Vitro HMTBa Uptake Assay using Caco-2 Cells
This protocol is adapted from studies investigating HMTBa transport.[5][15]
-
Cell Seeding: Seed Caco-2 cells on permeable supports (e.g., Transwell inserts) and culture until a differentiated monolayer is formed (typically 21 days).
-
Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., HBSS) and adjust the pH to the desired level (e.g., 6.0 to simulate the gut environment, and 7.4 for physiological comparison).
-
Initiation of Uptake: Remove the culture medium from the apical side of the Transwell inserts and wash the cell monolayer with the uptake buffer.
-
Add the uptake buffer containing a known concentration of radiolabeled or non-labeled HMTBa to the apical chamber.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Termination of Uptake: At each time point, rapidly aspirate the uptake solution and wash the cell monolayer three times with ice-cold uptake buffer to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
For radiolabeled HMTBa, determine the amount of radioactivity in the cell lysate using a scintillation counter.
-
For non-labeled HMTBa, quantify the concentration using HPLC or LC-MS/MS.
-
-
Data Analysis: Normalize the uptake to the total protein content of the cell lysate and express as pmol/mg protein.
Protocol 2: Quantification of HMTBa in Cell Culture Media by HPLC
This protocol provides a general framework for HMTBa analysis.[11][16][17]
-
Sample Preparation:
-
Collect a sample of the cell culture medium.
-
Centrifuge the sample to remove any cells or debris.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), with a small amount of acid (e.g., formic acid) to improve peak shape. A 50:50 (v/v) water-methanol mixture has been reported.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Standard Curve Preparation: Prepare a series of HMTBa standards of known concentrations in the same matrix as the samples (i.e., fresh cell culture medium).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Processing: Integrate the peak area corresponding to HMTBa and calculate the concentration in the samples using the standard curve.
Visualizations
Caption: Cellular uptake and metabolic conversion of HMTBa.
Caption: Troubleshooting workflow for low HMTBa efficacy.
References
- 1. Effects on the Cell Barrier Function of L-Met and DL-HMTBA Is Related to Metabolic Characteristics and m6A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Intestinal cell conversion of DL-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo absorption of 2-hydroxy-4(methylthio) butanoic acid and methionine in the broiler chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of methionine independent clones from methionine dependent cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in the free (unbound) fraction of testosterone in serum in vitro as affected by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. sciex.com [sciex.com]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjbio.net [cjbio.net]
- 15. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
Hydroxymethionine assay interference from complex media components
Welcome to the technical support center for hydroxymethionine assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this compound quantification, especially in the presence of complex media components.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound assay.
Issue 1: Inaccurate or Inconsistent Readings
Symptoms:
-
High variability between replicate samples.
-
Results are not reproducible across different experiments.
-
Assay values are significantly different than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Pipetting Inaccuracy | Ensure proper pipetting technique. Use calibrated pipettes and pipette gently to avoid bubbles. For viscous samples, consider reverse pipetting.[1] | Calibrate pipettes regularly according to manufacturer's instructions. When pipetting, aspirate and dispense slowly and consistently. |
| Temperature Fluctuations | Ensure all reagents and samples are at the recommended assay temperature before starting. Avoid placing assay plates near heat sources or drafts.[1] | Allow all reagents and samples to equilibrate to room temperature for at least 30 minutes before use. |
| Interference from Complex Media | Components in complex media such as other amino acids, peptides, reducing agents, and carbohydrates can interfere with the assay.[2][3] | See the "Sample Preparation Protocols to Mitigate Interference" section below for detailed methods like dilution, precipitation, or buffer exchange. |
| Reagent Instability | Prepare fresh reagents for each assay, especially the detection reagent (e.g., ninhydrin (B49086) solution), as they can degrade over time.[4] | Follow the manufacturer's instructions for reagent preparation and storage. For ninhydrin-based assays, prepare the reagent fresh daily. |
Issue 2: High Background Signal
Symptoms:
-
The blank or negative control wells show high absorbance or fluorescence values.
-
The signal-to-noise ratio is low.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Contaminated Reagents or Glassware | Use high-purity water and analytical grade reagents. Ensure all glassware and plasticware are thoroughly cleaned and rinsed. | Use dedicated glassware for the assay. Wash with a suitable laboratory detergent, followed by multiple rinses with deionized or distilled water. |
| Presence of Interfering Substances | Many components found in complex media can react with the assay reagents, leading to a high background.[3] This includes reducing sugars and other amino acids. | Prepare a "media blank" containing all components of your complex media except the analyte of interest (this compound) to subtract the background signal. For more persistent issues, refer to the sample preparation protocols. |
| Colored Media Components | Some media components, such as vitamins (e.g., riboflavin) and iron supplements, can impart color to the sample, which can interfere with colorimetric assays.[5] | Use a spectrophotometer to scan the absorbance spectrum of your media to identify any potential overlap with the assay wavelength. If significant, use a media blank for background correction or consider an alternative assay method. |
Issue 3: Weak or No Signal
Symptoms:
-
Low absorbance or fluorescence readings even for samples expected to have high concentrations of this compound.
-
The standard curve is flat or has a very low slope.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Incorrect Wavelength Setting | Verify that the spectrophotometer or plate reader is set to the correct wavelength for the specific assay being used (e.g., 570 nm for ninhydrin-based assays).[6] | Consult the assay protocol for the specified wavelength. |
| Degraded Reagents | The detection reagent may have expired or been stored improperly, leading to a loss of activity. | Prepare fresh reagents and re-run the assay. |
| Sub-optimal Assay Conditions | The pH, temperature, or incubation time may not be optimal for the color development reaction.[6] | Review the assay protocol and ensure all parameters are correctly set. For ninhydrin assays, ensure the reaction is heated appropriately. |
| Low Analyte Concentration | The concentration of this compound in your sample may be below the detection limit of the assay. | Concentrate your sample using methods like lyophilization followed by reconstitution in a smaller volume, or consider a more sensitive assay method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common components in complex media that interfere with this compound assays?
A1: Complex media often contain a variety of substances that can interfere with colorimetric and other biochemical assays.[2][3] These include:
-
Other Amino Acids and Peptides: Most colorimetric assays for amino acids, such as the ninhydrin test, are not specific and will react with any primary amino group.[4][7]
-
Reducing Sugars (e.g., Glucose): High concentrations of reducing sugars can interfere with assays that involve redox reactions.[8]
-
Vitamins and Phenolic Compounds: These can contribute to the color of the sample or react with assay reagents.[5]
-
Salts and Buffers: High salt concentrations can alter the ionic strength and pH of the reaction, affecting the assay's performance.
Q2: How can I prepare my samples from fermentation broth to minimize interference?
A2: Sample preparation is crucial for accurate results when working with complex media like fermentation broths. Here are some recommended strategies:
-
Dilution: This is the simplest method to reduce the concentration of interfering substances. However, ensure that the this compound concentration remains within the detection range of the assay.[2]
-
Centrifugation and Filtration: To remove insoluble particles and cells, centrifuge your sample (e.g., 10,000 x g for 10 minutes) and then filter the supernatant through a 0.2 µm filter.[2]
-
Protein Precipitation: For samples with high protein content, precipitation with trichloroacetic acid (TCA) or acetone (B3395972) can be effective.[9]
-
Desalting/Buffer Exchange: Techniques like dialysis or size-exclusion chromatography can remove small molecules like salts and some interfering media components.[9]
Q3: My ninhydrin assay is giving inconsistent results. What should I check?
A3: The ninhydrin reaction is sensitive to several factors. For consistent results, ensure the following:
-
Consistent Reaction Conditions: The temperature and heating time of the reaction are critical for uniform color development.[6]
-
pH Control: The pH of the reaction mixture should be carefully controlled, typically around pH 5.0, for optimal color formation.[4]
-
Fresh Reagents: The ninhydrin reagent should be prepared fresh, as it can degrade over time.
-
Absence of Ammonia: The ninhydrin test also detects ammonia, which can be present in some complex media, leading to falsely high readings.[7]
Q4: Are there alternative assay methods for this compound that are less prone to interference?
A4: Yes, if you are facing significant interference with colorimetric assays, consider the following alternatives:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying amino acids. It separates this compound from other components in the media before detection.
-
Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (AE-IPAD): This method can determine amino acids in complex media without the need for derivatization and can be optimized to reduce interference from carbohydrates.[3]
-
Mass Spectrometry (MS): This technique offers high specificity and sensitivity for the quantification of this compound.
Experimental Protocols
Protocol 1: General Sample Preparation from Complex Media
-
Centrifugation: Centrifuge the fermentation broth or cell culture sample at 10,000 x g for 10 minutes to pellet cells and other insoluble debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining fine particles.
-
Dilution: Dilute the filtered supernatant with deionized water or a suitable buffer to bring the this compound concentration into the linear range of your standard curve and to reduce the concentration of potential interfering substances.[2]
Protocol 2: Trichloroacetic Acid (TCA) Precipitation for Protein Removal
-
To 100 µl of your sample, add 100 µl of 20% (w/v) TCA.
-
Vortex the mixture and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample, for your this compound assay.
Visualizations
Caption: A typical experimental workflow for this compound assay from complex media.
Caption: A logical troubleshooting flow for addressing inaccurate this compound assay results.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of amino acids in cell culture and fermentation broth media using anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity Intensified Ninhydrin-Based Chromogenic System by Ethanol-Ethyl Acetate: Application to Relative Quantitation of GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbenotes.com [microbenotes.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Hydroxymethionine Bioefficacy in Broiler Chickens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioefficacy of hydroxymethionine (HMT) in broiler chickens.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments comparing this compound (HMT) and DL-methionine (DL-Met).
Issue 1: Sub-optimal broiler performance with HMT supplementation compared to DL-Met.
-
Possible Cause: Incorrect supplementation ratio. The bioefficacy of HMT is generally lower than that of DL-Met.
-
Troubleshooting Steps:
-
Verify Supplementation Levels: Ensure that HMT is being supplemented at a higher rate than DL-Met to account for its lower bioefficacy. A commonly accepted replacement ratio is 100 parts of an HMT product to 65 parts of DL-Met on a weight-to-weight basis to achieve similar performance.[1][2]
-
Analyze Feed Homogeneity: Poor mixing can lead to inconsistent intake of the methionine source. Verify that the feed is properly mixed to ensure uniform distribution of the supplement.
-
Assess Basal Diet Deficiency: The experimental diet must be deficient in methionine to accurately measure the effects of supplementation. Ensure the basal diet is formulated to be limiting in sulfur amino acids.[3][4]
-
Issue 2: High variability in performance data within the same treatment group.
-
Possible Cause: Inconsistent absorption of HMT. The chemical form of HMT and the presence of polymers can affect its absorption.
-
Troubleshooting Steps:
-
Characterize HMT Source: Determine the form of HMT being used (e.g., free acid or calcium salt) and the concentration of monomers, dimers, and oligomers. Dimers and polymers of HMT have been reported to have lower absorption rates.[1][5]
-
Evaluate Gut Health: Compromised gut health can impair the absorption of nutrients. Assess indicators of intestinal integrity and consider including gut health-supportive additives in the basal diet.
-
Monitor Water Intake: For liquid HMT forms administered via water, ensure consistent water intake across all birds.
-
Issue 3: Unexpected gene expression or metabolic marker results.
-
Possible Cause: Differential metabolic pathways of HMT and DL-Met. HMT is a precursor that must be converted to L-methionine, a process involving different enzymatic steps than the conversion of D-methionine to L-methionine.[2]
-
Troubleshooting Steps:
-
Review Metabolic Pathways: Understand that HMT and DL-Met can have different effects on gene expression related to antioxidant response and amino acid transporters.[6] For example, supplementation with HMT has been associated with increased expression of certain antioxidant-related genes.[6]
-
Measure Relevant Metabolites: In addition to performance metrics, consider analyzing plasma amino acid profiles and liver enzyme activities to gain a more complete picture of metabolic differences.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted bioefficacy of this compound (HMT) relative to DL-methionine (DL-Met) in broilers?
A1: Numerous studies and meta-analyses have concluded that HMT has a lower bioefficacy than DL-Met. A widely accepted replacement ratio is 100 parts of HMT product to 65 parts of DL-Met on a weight-to-weight basis to achieve comparable broiler performance.[1][2] Some studies have reported bioefficacy values for HMT-FA (free acid) to be around 68% of DL-Met for weight gain.[1][7]
Q2: How does the chemical form of HMT affect its bioefficacy?
A2: HMT is commercially available as a free acid (HMT-FA) or a calcium salt (HMT-Ca). While both are precursors to L-methionine, their physical and chemical properties can influence handling and mixing in feed. The presence of dimers and higher-order oligomers in HMT products can reduce their nutritional value, as these forms are less readily absorbed.[1][5]
Q3: What are the key performance indicators to measure when comparing HMT and DL-Met?
A3: The most common performance indicators include body weight gain (BWG), feed conversion ratio (FCR), and feed intake.[8] Additionally, carcass and breast meat yield are important parameters to assess the efficiency of the methionine source in promoting muscle protein deposition.[2][9]
Q4: Can environmental stressors affect the bioefficacy of HMT?
A4: Yes, environmental stressors like heat stress can impact the metabolic processes and nutrient absorption in broilers. However, research on whether heat stress differentially affects the absorption of HMT compared to DL-Met has yielded mixed results.[5] Some studies suggest that under certain stress conditions, the metabolic differences between the two sources might become more pronounced.
Q5: Are there alternatives to synthetic methionine sources for improving bioefficacy?
A5: Research is ongoing into novel forms of methionine, such as nano-methionine, which may offer improved bioavailability.[10] Additionally, herbal-methionine products are being explored, though their bioefficacy relative to DL-Met can be variable.[8] Betaine can also serve as a methyl donor, potentially sparing some methionine for other functions.[11]
Data Presentation
Table 1: Summary of Bioefficacy of HMT relative to DL-Methionine in Broiler Chickens
| Performance Parameter | HMT Bioefficacy Relative to DL-Met (%) | Reference |
| Body Weight Gain | 68% | [7] |
| Feed Conversion | 67% | [12] |
| Carcass Yield | 62% | [12] |
| Breast Meat Yield | 64% | [12] |
Table 2: Example of Performance Data from a Bioefficacy Trial
| Methionine Source | Supplementation Level (%) | Body Weight Gain (g) | Feed Conversion Ratio |
| Basal Diet (Control) | 0.00 | 1800 | 1.80 |
| DL-Methionine | 0.10 | 2050 | 1.65 |
| DL-Methionine | 0.20 | 2200 | 1.55 |
| This compound (HMT) | 0.154 (equivalent to 0.10 DL-Met at 65% bioefficacy) | 2045 | 1.66 |
| This compound (HMT) | 0.308 (equivalent to 0.20 DL-Met at 65% bioefficacy) | 2190 | 1.56 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Dose-Response Bioefficacy Trial
-
Animals and Housing:
-
Use a sufficient number of day-old broiler chicks (e.g., Ross 308 or Cobb 500) randomly allocated to pens with a minimum of 10-15 birds per pen and at least 6 replicate pens per treatment.
-
Maintain standard brooding and rearing conditions (temperature, humidity, lighting).
-
-
Diets:
-
Formulate a basal diet deficient in methionine and cysteine, typically corn and soybean meal-based.
-
Create treatment diets by supplementing the basal diet with graded levels of DL-methionine (e.g., 0.05%, 0.10%, 0.15%, 0.20%) and graded levels of this compound. The HMT levels should be chosen to bracket the expected bioefficacy (e.g., if expecting 65% bioefficacy, use levels that are 100/65 = 1.54 times the DL-Met levels).
-
-
Data Collection:
-
Measure and record body weight and feed intake on a weekly basis.
-
At the end of the trial (e.g., 42 days), select a representative sample of birds from each pen for carcass analysis, including carcass weight and breast meat yield.
-
-
Statistical Analysis:
-
Analyze the data using regression analysis (e.g., exponential or multi-linear regression) to compare the dose-response curves of the two methionine sources.
-
The relative bioefficacy is calculated as the ratio of the slopes of the regression lines for HMT and DL-Met.[7]
-
Protocol 2: Methionine Analysis in Feed
-
Sample Preparation:
-
Obtain a representative sample of the feed.
-
Grind the sample to a fine powder.
-
-
Oxidation:
-
Treat the sample with performic acid to oxidize methionine to methionine sulfone and cysteine to cysteic acid. This step is crucial for accurate quantification.
-
-
Hydrolysis:
-
Hydrolyze the oxidized sample with acid (e.g., 6N HCl) to break down proteins into individual amino acids.
-
-
Chromatography:
-
Analyze the amino acid composition of the hydrolysate using ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or another suitable HPLC method.
-
-
Quantification:
-
Quantify the methionine sulfone and cysteic acid peaks against known standards to determine the methionine and cysteine content of the feed.
-
Visualizations
Caption: Experimental workflow for a broiler bioefficacy trial.
Caption: Simplified metabolic conversion pathways of HMT and DL-Met.
References
- 1. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of dietary methionine hydroxy analogue‐free acid (MHA‐FA) supplementation levels on growth performance, blood metabolites and immune responses in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reply to: “Absorption of methionine sources in animals—is there more to know?” — Yes, there is more to know! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Bio-efficacy comparison of herbal-methionine and DL-methionine based on performance and blood parameters of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A novel methionine nanoparticle in broiler chickens: Bioavailability and requirements | PLOS One [journals.plos.org]
- 11. scholarworks.uark.edu [scholarworks.uark.edu]
- 12. researchgate.net [researchgate.net]
Overcoming poor resolution in chromatographic analysis of hydroxymethionine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor resolution and other issues during the chromatographic analysis of hydroxymethionine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the chromatographic analysis of this compound.
Issue: Poor Resolution Between this compound and Other Components
Poor resolution results in overlapping peaks, making accurate quantification difficult.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. Also, ensure the mobile phase pH is appropriate for this compound, which is an acidic compound.[1][2] |
| Incorrect Flow Rate | A high flow rate can lead to broad peaks and decreased resolution.[3] Try decreasing the flow rate to allow for better partitioning between the stationary and mobile phases. |
| Suboptimal Column Temperature | Lowering the column temperature can sometimes enhance resolution, although it may also increase backpressure and run time.[3] Conversely, increasing the temperature can improve peak shape but may decrease retention.[3] Experiment with different temperatures to find the optimal balance. |
| Incompatible Column Chemistry | If using a standard C18 column, this compound may have weak retention due to its polarity.[4] Consider using a column with a different stationary phase, such as one designed for polar analytes or a mixed-mode column.[5] |
| Column Overload | Injecting too much sample can lead to peak fronting and poor resolution.[6] Dilute the sample and re-inject to see if peak shape and resolution improve. |
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting decision tree for addressing poor resolution.
Issue: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase can cause tailing.[6] This is common with basic compounds on silica-based columns. For an acidic compound like this compound, ensure the mobile phase pH is low enough to keep it protonated. Adding a competing acid to the mobile phase can also help. |
| Column Contamination or Degradation | A buildup of contaminants on the column frit or at the head of the column can lead to peak tailing.[7] Try flushing the column with a strong solvent.[7] If the problem persists, the column may need to be replaced. |
| Excessive Dead Volume | Large dead volumes in the system (e.g., from poorly connected tubing) can cause peak broadening and tailing.[8][9] Ensure all fittings are secure and that the correct tubing is being used. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the mobile phase.[7] |
Issue: Peak Fronting
Peak fronting results in an asymmetrical peak with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Sample Overload | Injecting too high a concentration of the analyte is a common cause of peak fronting.[6] Dilute the sample and re-inject. |
| Poor Sample Solubility | If the analyte is not fully dissolved in the injection solvent, it can lead to fronting. Ensure the sample is completely dissolved before injection. |
| Column Packing Issues | A void or channel in the column packing can cause peak fronting.[10] This usually requires column replacement. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for mobile phase selection for this compound analysis on a C18 column?
A good starting point for reversed-phase HPLC of this compound is a mobile phase consisting of a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.5) and an organic modifier like acetonitrile or methanol.[1] The low pH will ensure that the carboxylic acid group of this compound is protonated, leading to better retention on a C18 column.
Q2: How can I improve the retention of this compound on a C18 column?
This compound can be challenging to retain on a C18 column due to its polarity.[4] To increase retention, you can:
-
Decrease the percentage of the organic solvent in the mobile phase.
-
Use a highly aqueous mobile phase.
-
Consider using a different stationary phase, such as one designed for polar analytes.
Q3: What detection method is suitable for this compound?
This compound has a weak UV chromophore, which can make UV detection challenging, especially at low concentrations.[4] Detection at low UV wavelengths (e.g., 200-210 nm) can be used.[5] For higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag, or the use of a mass spectrometer (LC-MS), is recommended.[11]
Q4: Why are my retention times shifting?
Shifting retention times can be caused by several factors, including:
-
Changes in mobile phase composition (e.g., due to evaporation or improper mixing).[7]
-
Fluctuations in column temperature.[7]
-
Column aging or contamination.
-
Leaks in the HPLC system.[7]
-
Insufficient column equilibration time between runs, especially in gradient elution.[6]
Q5: What should I do if I observe broad peaks?
Broad peaks can be caused by:
-
A low flow rate, which can be addressed by increasing it.[3]
-
A contaminated guard column or analytical column.[7]
-
Large dead volumes in the system.[8]
-
A mismatch between the sample solvent and the mobile phase.[8]
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in Mobile Phase A.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing poor performance, follow this general cleaning procedure.
-
Disconnect the column from the detector.
-
Flush the column with water to remove any buffers.
-
Flush with 100% methanol.
-
Flush with 100% acetonitrile.
-
Flush with a 50:50 mixture of acetonitrile and isopropanol.
-
Store the column in a suitable solvent (e.g., acetonitrile/water).
Factors Affecting Chromatographic Separation
The quality of a chromatographic separation is governed by several key factors. Understanding their interplay is crucial for effective troubleshooting.
Caption: Key factors influencing chromatographic resolution.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. silicycle.com [silicycle.com]
- 11. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conversion of Hydroxymethionine to L-Methionine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conversion of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), also known as hydroxymethionine, to the biologically active L-methionine (B1676389).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for converting this compound to L-methionine?
A1: The conversion of this compound to L-methionine can be achieved through two main routes: enzymatic conversion and chemical synthesis. The enzymatic route mimics the natural metabolic pathway and is stereospecific, yielding L-methionine directly. Chemical synthesis typically results in a racemic mixture of DL-methionine (B7763240), which may require further resolution to isolate the L-isomer.
Q2: Which enzymes are involved in the biological conversion of this compound?
A2: The biological conversion is a two-step enzymatic process.[1] The first step involves the oxidation of the hydroxyl group of this compound to a keto group, forming α-keto-4-(methylthio)butyric acid (KMTB). This is catalyzed by stereospecific enzymes:
-
L-2-hydroxy acid oxidase (L-HAOX) acts on the L-isomer of this compound.[1]
-
D-2-hydroxy acid dehydrogenase (D-HADH) acts on the D-isomer of this compound.[1]
The second step is a transamination reaction where an amino group is transferred to KMTB to form L-methionine, a reaction catalyzed by a transaminase (or aminotransferase).[2]
Q3: What is the relative bioavailability of this compound compared to DL-methionine and L-methionine?
A3: The bioavailability of this compound (MHA) is generally considered to be lower than that of DL-methionine and L-methionine.[3][4] Several studies have quantified these differences, and the data is summarized in the tables below. The conversion of MHA to L-methionine in vivo is not 100% efficient, which accounts for its lower bioavailability.
Q4: How can I quantify the concentration of L-methionine in my reaction mixture?
A4: The concentration of L-methionine can be accurately determined using High-Performance Liquid Chromatography (HPLC).[5][6] This method typically involves pre-column derivatization of the amino acid with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), followed by separation on a reverse-phase column and detection by fluorescence.[5][6]
Troubleshooting Guide
Problem 1: Low yield of L-methionine in the enzymatic conversion.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Each enzyme has an optimal pH range for activity. Determine the optimal pH for both the dehydrogenase/oxidase and the transaminase you are using. It may be necessary to perform the two enzymatic steps at different pH values for maximal yield. |
| Incorrect Temperature | Enzyme activity is highly dependent on temperature. Ensure the reaction is carried out at the optimal temperature for the enzymes. Temperatures that are too high can lead to enzyme denaturation and loss of activity. |
| Insufficient Co-factors | Transaminases often require pyridoxal-5'-phosphate (PLP) as a coenzyme.[2] Ensure that PLP is present in the reaction mixture at an adequate concentration. Dehydrogenases may require NAD+ or NADP+. |
| Enzyme Inhibition | The product, L-methionine, or other components in the reaction mixture may cause feedback inhibition of the enzymes. Consider removing the product as it is formed, for example, by using an integrated separation technique. |
| Low Enzyme Concentration | The rate of reaction is directly proportional to the enzyme concentration, assuming the substrate is not limiting. If the reaction is slow or the yield is low, try increasing the concentration of one or both enzymes. |
| Poor Substrate Quality | Ensure the this compound substrate is of high purity. Impurities could inhibit the enzymes. |
Problem 2: The final product is a mixture of D- and L-methionine.
| Possible Cause | Troubleshooting Step |
| Non-stereospecific Chemical Synthesis | If you are using a chemical synthesis route, it is likely to produce a racemic mixture. To obtain pure L-methionine, you will need to perform a chiral resolution step. |
| Contamination with a Racemase Enzyme | In a biological system, the presence of a methionine racemase could lead to the formation of D-methionine. Ensure the purity of your enzymes if you are using an enzymatic approach. |
Problem 3: Difficulty in purifying L-methionine from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Complex Reaction Broth | Fermentation broths or crude enzyme preparations can contain many components that interfere with purification. |
| Solution | A common and effective method for purifying L-methionine from a complex mixture is through the use of macroporous ion-exchange resins.[7][8] For example, a cationic resin like D72 has been shown to have a good adsorption capacity and desorption rate for L-methionine.[7][8] The process typically involves adjusting the pH of the broth to facilitate binding to the resin, followed by elution with a suitable buffer.[7][8] |
Data on Relative Bioavailability of Methionine Sources
Table 1: Relative Bioavailability (RBV) of DL-Methionine (DL-Met) compared to L-Methionine (L-Met)
| Animal Model | Response Parameter | RBV of DL-Met (%) | Reference |
| Starter Pigs | Nitrogen Retention | 97 | [4] |
Table 2: Relative Bioavailability (RBV) of Methionine Hydroxy Analogue (MHA) compared to DL-Methionine (DL-Met)
| Animal Model | Form of MHA | Response Parameter | RBV of MHA (%) | Reference |
| Starter Broilers | Growth Performance | 62 | [9] | |
| Finisher Broilers | Growth Performance | 61 | [9] | |
| Rainbow Trout | Weight Gain | 69 | [10] | |
| Rainbow Trout | Growth Rate | 60 | [10] | |
| Rainbow Trout | Retained Nitrogen | 73 | [10] |
Table 3: Relative Bioavailability (RBV) of Methionine Hydroxy Analogue Calcium Salt (MHA-Ca) compared to L-Methionine (L-Met)
| Animal Model | Response Parameter | RBV of MHA-Ca (%) (product-to-product) | RBV of MHA-Ca (%) (equimolar) | Reference |
| Starter Pigs | Nitrogen Retention | 70 | 83 | [4] |
Experimental Protocols
Enzymatic Conversion of this compound to L-Methionine
This protocol describes a two-step enzymatic conversion of DL-hydroxymethionine to L-methionine.
Materials:
-
DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA)
-
L-2-hydroxy acid oxidase (L-HAOX) (e.g., from Pediococcus sp.)
-
D-2-hydroxy acid dehydrogenase (D-HADH) (e.g., from Lactococcus lactis)[11]
-
Transaminase (e.g., from Escherichia coli)
-
Pyridoxal-5'-phosphate (PLP)
-
Amino donor (e.g., L-glutamate)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Reaction vessel with temperature and pH control
Procedure:
-
Step 1: Oxidation of DL-HMTBA to KMTB
-
Prepare a reaction mixture containing DL-HMTBA in potassium phosphate buffer (pH 7.5).
-
Add L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzymes (typically 30-37°C) with gentle agitation.
-
Monitor the formation of α-keto-4-(methylthio)butyric acid (KMTB) using a suitable analytical method (e.g., HPLC). The reaction is complete when the concentration of HMTBA is no longer decreasing.
-
-
Step 2: Transamination of KMTB to L-Methionine
-
To the reaction mixture containing KMTB, add the transaminase enzyme.
-
Add the amino donor (e.g., L-glutamate) and the coenzyme pyridoxal-5'-phosphate (PLP).
-
Continue the incubation at the optimal temperature for the transaminase.
-
Monitor the formation of L-methionine by HPLC.
-
-
Product Purification
-
After the reaction is complete, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 15 minutes).
-
Centrifuge the reaction mixture to remove precipitated proteins.
-
The supernatant containing L-methionine can be purified using ion-exchange chromatography as described in the troubleshooting guide.
-
L-Methionine Quantification by HPLC
Principle:
This method is based on the pre-column derivatization of L-methionine with 4-fluoro-7-nitrobenzofurazan (NBD-F) to form a fluorescent adduct that can be separated and quantified by reverse-phase HPLC with fluorescence detection.[5]
Procedure:
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and dilute it with the mobile phase to bring the L-methionine concentration within the linear range of the standard curve.
-
Centrifuge the diluted sample to remove any particulate matter.
-
-
Derivatization:
-
Mix the sample solution with a solution of NBD-F in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).
-
Heat the mixture at 60°C for a defined period (e.g., 2 minutes) to allow for complete derivatization.[5]
-
Stop the reaction by adding a small volume of hydrochloric acid.[5]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Elute the derivatized amino acids using a gradient of an appropriate mobile phase (e.g., a mixture of acetate (B1210297) buffer and methanol).
-
Detect the fluorescent adduct using a fluorescence detector with excitation and emission wavelengths suitable for the NBD-F derivative (e.g., 470 nm excitation and 530 nm emission).[5]
-
Quantify the L-methionine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-methionine.
-
Visualizations
References
- 1. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 2. Transamination - Wikipedia [en.wikipedia.org]
- 3. cris.unibo.it [cris.unibo.it]
- 4. Bioavailability of the dl-methionine and the calcium salt of dl-methionine hydroxy analog compared with l-methionine for nitrogen retention in starter pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Separation and purification of l-methionine from E. coli fermentation broth by macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative bioavailability of DL-methionine hydroxy analogue-calcium salt compared to DL-methionine in starter and finisher broilers | Engormix [en.engormix.com]
- 10. researchgate.net [researchgate.net]
- 11. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing baseline noise in HPLC quantification of hydroxymethionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address baseline noise issues during the HPLC quantification of hydroxymethionine.
Troubleshooting Guide: Baseline Noise
High baseline noise can significantly impact the accuracy and precision of this compound quantification by reducing the signal-to-noise ratio (S/N), making it difficult to detect and integrate low-level peaks.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of baseline noise in your HPLC system.
Q1: My chromatogram shows excessive baseline noise. Where do I start troubleshooting?
An effective way to begin is by systematically isolating the major components of your HPLC system (detector, pump, mobile phase, and column) to pinpoint the source of the noise.
Below is a logical workflow to diagnose the issue.
References
Optimizing mobile phase composition for hydroxymethionine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of hydroxymethionine, also known as 2-hydroxy-4-(methylthio)butanoic acid (HMB) or methionine hydroxy analog (MHA), using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound?
A1: The most common method for analyzing this compound is reversed-phase HPLC (RP-HPLC) with UV detection. This method separates this compound from other components in the sample based on its polarity.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: C18 columns are frequently used and are a good starting point for developing a separation method for this compound.
Q3: What is a typical mobile phase composition for this compound analysis?
A3: A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio and pH of the mobile phase will depend on the specific column and the desired separation.
Q4: Why is the pH of the mobile phase important for this compound analysis?
A4: The pH of the mobile phase is crucial because it can affect the ionization state of this compound, which in turn influences its retention on a reversed-phase column.[1] Maintaining a consistent and appropriate pH is key to achieving reproducible results.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Q5: My this compound peak is tailing. What are the possible causes and solutions?
A5: Peak tailing for this compound can be caused by several factors:
-
Secondary Interactions with the Column: Residual silanol (B1196071) groups on the silica-based column can interact with the hydroxyl and carboxyl groups of this compound, leading to tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Use a Different Column: Employing an end-capped C18 column or a column with a different stationary phase can minimize these interactions.
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Contamination: A contaminated guard column or analytical column can also cause poor peak shape.
-
Solution: Clean the column according to the manufacturer's instructions or replace the guard column.
-
Problem: Inconsistent Retention Times
Q6: The retention time for my this compound peak is drifting or inconsistent. What should I check?
A6: Fluctuations in retention time can compromise the reliability of your results. Here are the common causes and their solutions:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
-
Column Equilibration: Insufficient column equilibration between runs can lead to drifting retention times.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Leaks in the System: A leak in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.
-
Solution: Carefully inspect the system for any leaks, paying close attention to fittings and connections.
-
Problem: Ghost Peaks
Q7: I am observing unexpected peaks ("ghost peaks") in my chromatogram. What could be the source?
A7: Ghost peaks are extraneous peaks that can interfere with the analysis of your target analyte. Common sources include:
-
Contaminated Mobile Phase: Impurities in the solvents or buffers used to prepare the mobile phase can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter the mobile phase before use.
-
-
Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.
-
Solution: Implement a thorough needle wash protocol and, if necessary, inject a blank solvent run between samples to flush the system.
-
-
Sample Matrix Effects: When analyzing complex samples like animal feed, components of the matrix can co-elute and appear as ghost peaks.[2]
-
Solution: Improve the sample preparation procedure to remove interfering matrix components. This may involve solid-phase extraction (SPE) or other cleanup steps.
-
Quantitative Data Summary
The following table summarizes different mobile phase compositions that have been used for the analysis of this compound, providing a starting point for method development.
| Organic Modifier | Aqueous Phase | pH | Column Type | Detection | Reference |
| Acetonitrile | 10 mM Phosphate Buffer | 7.4 | C18 | UV (225 nm) | [3] |
| Acetonitrile | 1.5% Sodium Dihydrogen Phosphate in Water | Not specified | C18 | UV | [4] |
| Methanol | 10 mM Ammonium Formate Buffer | 2-9 | C18 (Hypersil ODS and Supelcosil LC-ABZ) | UV | [5] |
| Acetonitrile | Water with 0.1% Trifluoroacetic Acid (TFA) | ~2 | C18 | Corona CAD | [6] |
Experimental Protocols
Protocol 1: Analysis of this compound in Dietary Supplements
This protocol is adapted from a method for the analysis of underivatized amino acids in dietary supplements.[3]
-
Sample Preparation:
-
Accurately weigh a portion of the ground dietary supplement.
-
Extract the this compound using a suitable solvent (e.g., a mixture of water and methanol).
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 7.4
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 225 nm
-
Protocol 2: Analysis of this compound in Animal Feed
This protocol is based on a method for determining this compound in animal feed.[4]
-
Sample Preparation:
-
Grind the feed sample to a fine powder.
-
Extract a known amount of the ground feed with 0.1 N HCl with heating.
-
After cooling, add an EDTA solution and acetonitrile and shake.
-
Filter the extract through a 0.45 µm filter prior to HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 5% Acetonitrile + 1.5% Sodium Dihydrogen Phosphate in Water (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV
-
Visualizations
Caption: Troubleshooting workflow for this compound HPLC analysis.
Caption: Logical workflow for mobile phase optimization.
References
- 1. agilent.com [agilent.com]
- 2. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukessays.com [ukessays.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
Preventing degradation of hydroxymethionine during sample preparation
Welcome to the Technical Support Center for hydroxymethionine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation and analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is oxidation of the thioether group, which can lead to the formation of methionine sulfoxide (B87167) and subsequently methionine sulfone.[1][2][3] It is also sensitive to acidic conditions.[2]
Q2: What are the initial signs of this compound degradation in my analytical run?
A2: Signs of degradation can include the appearance of unexpected peaks in your chromatogram, a decrease in the peak area of the this compound, peak tailing, and a lack of reproducibility in your results. The degradation products, being more polar, will typically elute earlier than the parent compound in a reversed-phase HPLC system.
Q3: How can I prevent oxidation during sample preparation?
A3: To prevent oxidation, it is crucial to minimize the sample's exposure to atmospheric oxygen and elevated temperatures.[1][3] Working quickly and in a controlled environment is key. The use of antioxidants, such as free L-methionine, in your sample diluent can also be an effective strategy to protect the this compound from oxidative damage.
Q4: What is the optimal pH range for storing samples containing this compound?
A4: While specific stability data for this compound across a wide pH range is not extensively published, methionine itself shows sensitivity to acidic conditions.[2] It is advisable to maintain the pH of your samples within a neutral range (pH 6-8) during storage and processing to minimize acid-catalyzed hydrolysis. If your sample matrix is acidic or basic, neutralization should be considered.
Q5: What are the recommended storage conditions for samples containing this compound?
A5: To minimize degradation, samples should be stored at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Samples should be stored in tightly sealed containers to minimize exposure to air and light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Appearance of Extra Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Oxidative Degradation | Prepare samples fresh and analyze them promptly. Minimize exposure to air. Consider adding an antioxidant like L-methionine to the sample diluent. Purge solvents with an inert gas (e.g., nitrogen or argon). |
| Acidic or Basic Hydrolysis | Ensure the pH of the sample and mobile phase is controlled and within a stable range for this compound (ideally neutral). Neutralize highly acidic or basic samples before analysis. |
| Contaminated Glassware or Solvents | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of your solvent to check for contaminants. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Interaction with Column Silanols | Use a well-maintained, high-quality HPLC column. Consider using a column with end-capping to minimize silanol (B1196071) interactions. Adjust the mobile phase pH to suppress the ionization of this compound. |
| Column Overload | Dilute the sample to a lower concentration. Use a column with a higher loading capacity. |
| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and buffer concentration. Ensure the mobile phase is properly degassed. |
Issue 3: Irreproducible Peak Areas
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the sample preparation procedure, including extraction times, solvent volumes, and mixing procedures. Use an internal standard to correct for variations. |
| Sample Degradation Over Time | Analyze samples in a consistent and timely manner after preparation. If running a sequence, keep samples in a cooled autosampler. |
| Injector Issues | Check the injector for leaks, blockages, and proper sample loop filling. Perform regular maintenance on the autosampler. |
Experimental Protocols
Protocol 1: Sample Preparation from Animal Feed for HPLC-UV Analysis
This protocol is adapted from methods for analyzing amino acids in feed matrices.[4]
-
Extraction:
-
Weigh 1 gram of the ground feed sample into a 50 mL centrifuge tube.
-
Add 20 mL of 0.1 M Hydrochloric Acid (HCl).
-
Vortex for 1 minute to mix thoroughly.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Cleanup (if necessary for complex matrices):
-
Pass the supernatant through a 0.45 µm syringe filter.
-
For high-fat matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove lipids.
-
-
Dilution and Analysis:
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Inject the diluted sample into the HPLC system.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol outlines a general approach for a stability-indicating HPLC method.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Quantitative Data Summary
The following table summarizes the general stability of methionine, a closely related compound, under forced degradation conditions, which can be indicative for this compound.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation of Methionine |
| Acidic Hydrolysis | 0.1 M - 1 M HCl at room temperature to 60°C | Sensitive, significant degradation can occur.[2] |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH at room temperature | Degradation is expected. |
| Oxidation | 3% - 30% Hydrogen Peroxide at room temperature | Highly sensitive, readily oxidizes to sulfoxide and sulfone.[1][2] |
| Thermal Degradation | 60°C - 80°C | Degradation is possible, especially over extended periods. |
| Photodegradation | Exposure to UV light | Potential for degradation. |
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: A typical experimental workflow for preparing samples for this compound analysis.
Caption: A decision tree for troubleshooting this compound degradation during analysis.
References
Validation & Comparative
A Researcher's Guide to Validating Hydroxymethionine Purity and Concentration
For scientists, researchers, and drug development professionals, ensuring the quality of reagents is paramount to the integrity and reproducibility of experimental outcomes. Hydroxymethionine, a synthetic analogue of the essential amino acid methionine, is increasingly utilized in various research applications, from cell culture media supplementation to preclinical studies. This guide provides a comprehensive comparison of methods to validate the purity and concentration of this compound, ensuring its fitness for research use. We will also compare it to its common alternative, DL-methionine.
Key Quality Attributes for Research-Grade this compound
Before delving into analytical methods, it is crucial to define the key quality attributes for research-grade this compound. These include:
-
Purity: The percentage of the desired this compound compound in the material. Impurities can arise from the synthesis process or degradation.[1][2]
-
Concentration: The amount of this compound in a given solution, which is critical for accurate dosing in experiments.
-
Identity: Confirmation that the compound is indeed this compound.
-
Stability: Understanding the degradation profile of this compound under experimental conditions is crucial to prevent the introduction of confounding variables.[3]
Analytical Methods for Purity and Concentration Validation
Several analytical techniques can be employed to assess the purity and concentration of this compound. The choice of method often depends on the required sensitivity, specificity, available equipment, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for the separation, identification, and quantification of amino acids and their analogues.[4][5][6][7][8]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For amino acids, which often lack a strong UV chromophore, pre-column or post-column derivatization is commonly used to enhance detection by UV-Visible or fluorescence detectors.[2][9][10][11]
Comparison of HPLC Methods:
| Parameter | Reversed-Phase HPLC (RP-HPLC) with Pre-column Derivatization | Mixed-Mode Chromatography |
| Principle | Separation based on hydrophobicity after derivatization with agents like OPA or FMOC.[9][10][11] | Utilizes a combination of reversed-phase and ion-exchange mechanisms for separation of underivatized amino acids.[4] |
| Detection | UV-Visible or Fluorescence.[2][9][10][11] | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[4] |
| Sample Matrix | Cell culture media, biological fluids, pharmaceutical formulations.[9][11][12][13][14][15][16] | Versatile, can be used for various sample types.[4] |
| Advantages | High sensitivity and specificity, well-established methods. | Can analyze underivatized amino acids, simplifying sample preparation.[4] |
| Disadvantages | Derivatization step adds complexity and potential for variability. | May require specialized columns and optimization. |
| Limit of Detection | Low nmol/L to µmol/L range.[5] | ppb range.[7] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, making it a highly effective tool for analyzing amino acids in complex mixtures.[17][18][19][20][21][22]
Principle: After separation by LC, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This allows for both quantification and structural confirmation.
Key Advantages:
-
High Specificity: Provides molecular weight information, aiding in confident identification.
-
High Sensitivity: Can detect and quantify very low levels of analytes.
-
No Derivatization Required: Can often analyze underivatized amino acids, simplifying sample preparation.[20]
Ninhydrin (B49086) Assay
The ninhydrin assay is a simple, colorimetric method for the quantification of total primary and secondary amino acids.[23][24][25][26][27]
Principle: Ninhydrin reacts with the primary amino group of amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[23][24]
Comparison of Analytical Techniques:
| Technique | Principle | Throughput | Cost | Specificity | Sensitivity |
| HPLC-UV/Fluorescence | Chromatographic separation with UV or fluorescence detection.[2][9][10][11] | Medium | Medium | High | High |
| LC-MS | Chromatographic separation with mass spectrometric detection.[17][20] | Medium-High | High | Very High | Very High |
| Ninhydrin Assay | Colorimetric reaction with amino groups.[23][24] | High | Low | Low | Medium |
Experimental Protocols
Protocol 1: Purity and Concentration Determination of this compound by RP-HPLC with Pre-column Derivatization
This protocol is suitable for determining the concentration of this compound in a research-grade powder or a prepared stock solution.
Materials:
-
This compound standard of known purity
-
DL-methionine standard (for comparison)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phthalaldehyde (OPA) derivatizing reagent
-
9-fluorenylmethyl chloroformate (FMOC) derivatizing reagent
-
Borate (B1201080) buffer
-
HPLC system with a C18 column and a UV or fluorescence detector
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and DL-methionine of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in an appropriate solvent (e.g., water or a mild buffer) to a known concentration.
-
Derivatization:
-
To an aliquot of the standard or sample solution, add the borate buffer.
-
Add the OPA reagent and allow it to react with primary amines.
-
Add the FMOC reagent to derivatize secondary amines (if present). The reaction times and temperatures should be optimized.[11]
-
-
HPLC Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Use a suitable gradient of acetonitrile and water as the mobile phase to separate the derivatized amino acids.
-
Detect the analytes at the appropriate wavelength for the chosen derivatizing agent (e.g., 338 nm for OPA and 262 nm for FMOC).[9]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Purity can be assessed by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Quantification of Total Amino Acids using the Ninhydrin Assay
This protocol provides a simple method for estimating the total amino acid concentration, which can be useful for a quick assessment of a this compound solution.
Materials:
-
Ninhydrin reagent (e.g., 0.35 g of ninhydrin in 100 ml of ethanol).[23]
-
This compound or other amino acid standard solution.
-
Spectrophotometer.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of a known amino acid (e.g., glycine (B1666218) or this compound itself if a pure standard is available).
-
Sample Preparation: Dilute the this compound sample solution to fall within the range of the standard curve.
-
Reaction:
-
Measurement: Measure the absorbance of the solutions at 570 nm using a spectrophotometer, with a blank containing only the solvent and ninhydrin reagent.[23][24][27]
-
Calculation: Plot a standard curve of absorbance versus concentration for the standards. Determine the concentration of the unknown sample from this curve.
Visualizing Experimental Workflows
Comparison with DL-Methionine
DL-methionine is the most common alternative to this compound in research and various industries. While both serve as sources of methionine activity, they have distinct chemical structures and metabolic pathways.[28]
Key Differences:
-
Chemical Structure: this compound has a hydroxyl group (-OH) in place of the amino group (-NH2) found in methionine.[28]
-
Bioefficacy: The bioefficacy of this compound compared to DL-methionine can vary depending on the biological system and the specific form of this compound (e.g., free acid or calcium salt).[29][30][31][32] Studies in animal nutrition have often reported a lower bioefficacy for this compound on a weight-for-weight basis.[32]
-
Purity Profile: The impurity profile of commercially available this compound and DL-methionine can differ due to their distinct manufacturing processes.
Conclusion
Validating the purity and concentration of this compound is a critical step in ensuring the reliability of research findings. A multi-faceted approach, combining high-specificity methods like HPLC or LC-MS with simpler, high-throughput assays like the ninhydrin test, can provide a comprehensive quality assessment. For researchers, understanding the analytical tools available and their proper implementation is essential for maintaining the highest standards of scientific rigor. When considering alternatives like DL-methionine, it is important to be aware of the differences in their chemical properties and bioefficacy to make informed decisions for specific research applications.
References
- 1. bachem.com [bachem.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. No Country Availability [sartorius.com]
- 15. lcms.cz [lcms.cz]
- 16. sciex.com [sciex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. researchgate.net [researchgate.net]
- 23. microbenotes.com [microbenotes.com]
- 24. Virtual Labs [biotech01.vlabs.ac.in]
- 25. Quantitative Estimation of Amino Acids by Ninhydrin (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 26. Amino Acid Assay [user.eng.umd.edu]
- 27. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. thepoultrysite.com [thepoultrysite.com]
- 29. cris.unibo.it [cris.unibo.it]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Meta-Analyses of Methionine Source Concept Validation Trials in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Hydroxymethionine vs. DL-Methionine in Cell Culture: A Comprehensive Guide
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for reliable and reproducible results. Methionine, an essential amino acid, is a critical component of cell culture media, playing a vital role in protein synthesis, methylation reactions, and overall cellular health.[1] This guide provides an objective comparison of two common synthetic methionine sources: 2-hydroxy-4-(methylthio)butanoic acid (HMT), also known as methionine hydroxy analog, and the racemic mixture DL-methionine (DLM).
This comparison delves into the available experimental data on their relative efficacy in cell culture, provides detailed experimental protocols for their evaluation, and presents visual diagrams of their metabolic pathways and a suggested experimental workflow.
Quantitative Comparison of Efficacy
Direct quantitative comparisons of hydroxymethionine (HMT) and DL-methionine (DLM) in commonly used mammalian cell lines such as CHO, HeLa, and HEK293 are limited in publicly available literature. However, studies in other cell types, such as rainbow trout hepatic cell lines and porcine intestinal epithelial cells, provide valuable insights into their differential effects on cell proliferation and metabolism.
A study on rainbow trout hepatic cell lines (RTH-149 and RTL-W1) revealed that DL-methionine was more effective at promoting cell proliferation than HMT.[2] This was attributed to a better absorption and metabolization of DLM, leading to the activation of the mTOR pathway, a key regulator of cell growth.[2] In contrast, HMT supplementation led to the activation of the integrated stress response (ISR) pathway, which can inhibit cell growth.[2]
Table 1: Comparative Effects of DL-Methionine and HMT on Rainbow Trout Hepatic Cell Proliferation [2]
| Cell Line | Treatment | Relative Cell Number (vs. Methionine-depleted) | Key Signaling Pathway Activated |
| RTH-149 | DL-Methionine | Increased | mTOR |
| HMT | No significant increase | Integrated Stress Response (ISR) | |
| RTL-W1 | DL-Methionine | Increased | mTOR |
| HMT | No significant increase | Integrated Stress Response (ISR) |
Furthermore, a study utilizing the IPEC-J2 porcine intestinal epithelial cell line demonstrated differences in the intracellular concentrations of key methionine metabolites when cells were supplemented with various methionine sources. Cells cultured with DLM showed significantly higher intracellular concentrations of S-adenosylmethionine (SAM), a universal methyl donor, and S-adenosylhomocysteine (SAH) compared to cells cultured with HMT.[3]
Table 2: Intracellular Methionine Metabolite Concentrations in IPEC-J2 Cells [3]
| Metabolite | L-Methionine | DL-Methionine | DL-HMTBA |
| Methionine | High | High | Low |
| SAM | High | High | Low |
| SAH | High | High | Low |
| SAM/SAH Ratio | High | High | Low |
These findings suggest that DL-methionine is more readily converted to key metabolic intermediates compared to HMT in this cell line.
Experimental Protocols for Comparative Efficacy Studies
To enable researchers to conduct their own comparative studies in specific cell lines of interest, detailed protocols for key assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the impact of HMT and DLM on cell viability and proliferation.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HeLa, HEK293)
-
Complete cell culture medium
-
Methionine-free medium
-
DL-methionine (cell culture grade)
-
This compound (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Methionine Starvation (Optional): Gently aspirate the complete medium and wash the cells once with PBS. Add 100 µL of methionine-free medium and incubate for 4-6 hours. This step can enhance the cellular response to methionine supplementation.
-
Treatment: Prepare a range of concentrations of DL-methionine and this compound in methionine-free medium. After the starvation period (if performed), replace the medium with 100 µL of the prepared treatment solutions. Include a negative control (methionine-free medium) and a positive control (complete medium or a known optimal concentration of L-methionine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess the time-dependent effects of the supplements.
-
MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Plot the absorbance values against the concentration of the methionine source to determine the dose-response curve and calculate the EC50 (half-maximal effective concentration) for each compound.
Protein Synthesis Assay (Puromycin-based Method)
This protocol utilizes the incorporation of puromycin (B1679871), an aminonucleoside antibiotic that causes premature chain termination, to measure the rate of protein synthesis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free medium
-
DL-methionine
-
This compound
-
Puromycin solution (e.g., 10 mM stock)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-puromycin antibody
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with different concentrations of DL-methionine and this compound in methionine-free medium as described in the MTT assay protocol.
-
Puromycin Labeling: At the desired time point, add puromycin to the culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Immediately after puromycin labeling, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with an anti-puromycin antibody.
-
After washing, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensity of the puromycin-labeled proteins using densitometry software. The intensity of the signal is proportional to the rate of protein synthesis.
Visualizing the Pathways
Cellular Uptake and Metabolic Conversion
The following diagram illustrates the distinct pathways for the cellular uptake and conversion of this compound and DL-methionine into the biologically active L-methionine. DL-methionine is transported into the cell via amino acid transporters, whereas this compound is thought to be absorbed primarily through diffusion. Both molecules undergo enzymatic conversion to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.
Caption: Cellular uptake and conversion of HMT and DLM.
Experimental Workflow for Comparative Evaluation
The following diagram outlines a logical workflow for researchers to follow when comparing the efficacy of this compound and DL-methionine in their specific cell culture system.
Caption: Experimental workflow for HMT vs. DLM comparison.
References
- 1. Are the Main Methionine Sources Equivalent? A Focus on DL-Methionine and DL-Methionine Hydroxy Analog Reveals Differences on Rainbow Trout Hepatic Cell Lines Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of single amino acid deficiency on mRNA translation are markedly different for methionine versus leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Methionine Measurement: A Comparative Guide to Traditional Assays in the Presence of Hydroxymethionine
For researchers, scientists, and drug development professionals, accurate quantification of methionine is crucial. However, the presence of its structural analog, hydroxymethionine, can pose a significant analytical challenge. This guide provides a comprehensive comparison of traditional methionine assays, offering insights into their cross-reactivity with this compound, supported by experimental data and detailed protocols.
The increasing use of this compound (2-hydroxy-4-(methylthio)butanoic acid or HMTBa), a common supplement in animal feed and a potential therapeutic agent, necessitates a clear understanding of its interference in classical methionine quantification methods. This guide delves into the performance of colorimetric, chromatographic, and enzymatic assays, providing a framework for selecting the most appropriate method for specific research needs.
Comparative Analysis of Methionine Assay Performance
The following table summarizes the performance of common methionine assays in their ability to distinguish methionine from this compound.
| Assay Method | Principle | Cross-Reactivity with this compound | Key Advantages | Key Disadvantages |
| Ninhydrin (B49086) Assay | Colorimetric reaction with primary and secondary amines. | Very Low to None: this compound lacks the α-amino group required for the characteristic color reaction.[1][2] | Simple, cost-effective, high-throughput. | Non-specific for methionine; reacts with other amino acids and primary amines.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties followed by detection. | Low to High (Method Dependent): Can be optimized for complete separation.[3] | High specificity, accuracy, and sensitivity; allows for simultaneous quantification.[3] | Requires specialized equipment and expertise; can be time-consuming. |
| Enzymatic Assays (e.g., Methionine Gamma-Lyase) | Specific enzymatic conversion of methionine to a detectable product. | Very Low to None: Enzymes exhibit high substrate specificity for methionine.[4][5] | Highly specific for L-methionine, sensitive. | Can be more expensive, susceptible to inhibition. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-based detection and fragmentation. | Very Low: Provides high specificity based on mass-to-charge ratio and fragmentation patterns. | Unparalleled specificity and sensitivity. | High instrument cost and complexity. |
In-Depth Look at Assay Methodologies
The Ninhydrin Assay: A Test of Primary Amines
The ninhydrin assay is a widely used colorimetric method for the quantification of amino acids. The reaction relies on the presence of a primary or secondary amine group, typically the α-amino group of an amino acid, which reacts with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple.[1][2]
Expected Cross-Reactivity: this compound possesses a hydroxyl (-OH) group instead of an amino (-NH2) group at the alpha position.[6] Consequently, it is not expected to react with ninhydrin to produce the characteristic purple color. Any observed color change would likely be due to impurities or non-specific reactions, but direct interference from this compound in the quantification of methionine is predicted to be negligible.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination
This method allows for the simultaneous separation and quantification of both methionine and this compound.
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Methionine, being more polar than this compound, will elute earlier.
Instrumentation:
-
Waters 1525 Binary HPLC pump
-
Waters 2487 Dual λ Absorbance Detector
-
C18 NovaPak column[3]
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium dihydrogen phosphate (B84403)
-
DL-methionine standard
-
Methionine hydroxy analogue standard
-
0.1 N HCl
-
EDTA[3]
Procedure:
-
Sample Preparation: For feed samples, a simple extraction with 0.1 N HCl with heating is performed, followed by the addition of EDTA and acetonitrile.[3]
-
Chromatographic Conditions:
Expected Results: This method should yield baseline separation of methionine and this compound, allowing for their individual quantification. The detection limit for DL-methionine is reported to be 2.33 µg/mL and for methionine hydroxy analogue is 5.46 µg/mL.[3]
Visualizing the Concepts
Methionine vs. This compound Structure
Caption: Structural difference between methionine and this compound.
Logical Flow of Assay Selection
Caption: Decision tree for selecting a methionine assay.
The Methionine Cycle
Caption: Simplified overview of the methionine cycle.
Conclusion
The choice of a methionine assay in the presence of this compound is critically dependent on the research question and the required specificity. While the ninhydrin assay is a simple screening tool for total amino acids, its inability to react with this compound makes it unsuitable for specific methionine quantification in mixed samples. For accurate and simultaneous measurement of both methionine and this compound, HPLC is a robust and reliable method. Enzymatic and LC-MS/MS assays offer the highest specificity for methionine, effectively eliminating any potential interference from its hydroxy analogue. By understanding the principles and limitations of each assay, researchers can confidently select the most appropriate method to achieve accurate and reproducible results.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. ukessays.com [ukessays.com]
- 4. Methionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. Methionine gamma lyase: Structure-activity relationships and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Metabolic Fates of Hydroxymethionine and DL-Methionine
For researchers, scientists, and professionals in drug development, understanding the metabolic journey of essential amino acids and their synthetic analogues is paramount. Methionine, a critical component in protein synthesis and various metabolic pathways, is commonly supplemented in animal nutrition and has implications for pharmaceutical research. This guide provides an objective comparison of the in vivo metabolic fate of two primary commercial sources of methionine: 2-hydroxy-4-(methylthio)butanoic acid (HMT), often referred to as hydroxymethionine or methionine hydroxy analogue (MHA), and the racemic mixture DL-methionine (DLM).
This comparison is based on experimental data from peer-reviewed studies, focusing on their absorption, conversion to the biologically active L-methionine, and subsequent metabolic utilization.
Absorption and Bioavailability: A Tale of Two Pathways
This compound and DL-methionine differ not only in their chemical structure—HMT has a hydroxyl group where DLM has an amino group—but also in their primary mechanisms of absorption within the gastrointestinal tract.[1][2][3] DL-methionine is absorbed via active transport systems for amino acids, while HMT, being an organic acid, is absorbed through both passive diffusion and monocarboxylate transporters.[2][4] This fundamental difference in uptake can influence their metabolic availability.
The relative bioavailability of HMT compared to DLM has been a subject of extensive research, with reported values varying depending on the species, diet, and experimental methodology. Several studies suggest that on an equimolar basis, the bioavailability of HMT for protein synthesis is lower than that of DLM.[4][5][6]
| Parameter | DL-Methionine (DLM) | This compound (HMT/MHA) | Species | Reference |
| Relative Bioavailability (Equimolar Basis) | 100% (Reference) | 74.4% | Growing Pigs | [5] |
| Relative Bioavailability (Product Basis) | 100% (Reference) | 65.7% | Growing Pigs | [5] |
| Relative Bioavailability (Product Basis) | 100% (Reference) | ~65% | Broiler Chickens | [7] |
| Intestinal Absorption | ~99.7% | ~95.9% | Cockerels | [8] |
| Excretion (% of dose) | 10% | 21% | Broiler Chicks | [9] |
| Oxidation (% of dose) | 5.5% | 3-7% | Broiler Chicks | [10] |
Metabolic Conversion to L-Methionine
For either DLM or HMT to be utilized in protein synthesis, they must first be converted to L-methionine.[11] The metabolic pathways for this conversion are distinct for the D-isomer of methionine and the D- and L-isomers of HMT.
The D-isomer of methionine is converted to its α-keto analogue, α-keto-γ-methylthiobutyric acid (KMB), by the enzyme D-amino acid oxidase (D-AAO).[2] KMB is then transaminated to L-methionine. In contrast, the conversion of HMT involves a two-step enzymatic process. The L-isomer of HMT is oxidized by L-2-hydroxy acid oxidase, while the D-isomer is oxidized by D-2-hydroxy acid dehydrogenase, both yielding KMB, which is subsequently transaminated to L-methionine.[1][12]
dot
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. smartfarmerkenya.com [smartfarmerkenya.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. The superiority of L-methionine - Chemuniqué [chemunique.co.za]
- 10. cjbio.net [cjbio.net]
- 11. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Hydroxymethionine and L-Methionine in Rainbow Trout
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioavailability of 2-hydroxy-4-(methylthio)butanoic acid (HMT), commonly known as hydroxymethionine, and L-methionine in rainbow trout (Oncorhynchus mykiss). This analysis is supported by experimental data from peer-reviewed studies, detailing the methodologies employed and visualizing key biological pathways.
The replacement of fishmeal with plant-based proteins in aquaculture feeds has necessitated the supplementation of essential amino acids, such as methionine, to ensure optimal growth and health of farmed fish. While L-methionine is the biologically active form, various synthetic analogues, including this compound, are commercially available. Understanding their comparative bioavailability is crucial for formulating cost-effective and nutritionally complete aquafeeds.
Quantitative Performance Comparison
The relative bioavailability of this compound (in the form of MHA-Ca) has been shown to be lower than that of DL-methionine in rainbow trout, with values of 69% for weight gain, 60% for growth rate, and 73% for nitrogen retention.[1] In contrast, no significant differences in bioavailability were observed between DL-methionine and L-methionine.[1]
However, other research indicates that when various methionine sources, including L-methionine and a liquid form of this compound (HMTBa), are appropriately dosed, they can yield similar growth performance in rainbow trout.[2][3] Despite comparable growth, differences in whole-body composition have been noted. For instance, diets supplemented with L-methionine and Met-Met led to a significant reduction in body lipid content, while HMTBa and coated DL-methionine increased protein retention.[2][3]
The following table summarizes key performance indicators from a study comparing different methionine sources in rainbow trout.
| Methionine Source | Initial Body Weight (g) | Final Body Weight (g) | Weight Gain (%) | Feed Conversion Ratio | Protein Retention (%) |
| Control (-Met) | 3.40 ± 0.40 | 15.8 ± 1.5 | 364.7 | 1.1 | 35.4 |
| L-Methionine | 3.40 ± 0.40 | 25.6 ± 2.1 | 652.9 | 0.8 | 48.5 |
| HMTBa | 3.40 ± 0.40 | 24.9 ± 1.9 | 632.4 | 0.8 | 50.1 |
| DL-Methionine | 3.40 ± 0.40 | 25.1 ± 2.3 | 638.2 | 0.8 | 47.9 |
| Met-Met | 3.40 ± 0.40 | 26.2 ± 2.5 | 670.6 | 0.8 | 48.2 |
| Coated DL-Met | 3.40 ± 0.40 | 25.8 ± 2.0 | 658.8 | 0.8 | 50.3 |
Data adapted from Ceccotti et al. (2022).[2][3]
Experimental Protocols
The evaluation of methionine bioavailability in rainbow trout typically involves a growth trial where fish are fed diets containing different sources and levels of methionine. Below is a summary of a common experimental protocol.
1. Fish and Rearing Conditions:
-
Juvenile rainbow trout are randomly distributed into replicate tanks.
-
The rearing system is a flow-through or recirculation system with controlled water temperature, dissolved oxygen, and photoperiod.[2][4]
2. Experimental Diets:
-
A basal diet is formulated to be deficient in methionine but adequate in all other essential nutrients.[1]
-
Experimental diets are created by supplementing the basal diet with graded levels of the methionine sources being tested (e.g., L-methionine, this compound).
-
All diets are formulated to be isonitrogenous and isoenergetic.
3. Feeding Trial:
-
Fish are fed to apparent satiation or a fixed percentage of their body weight daily for a period of several weeks.[2]
-
Fish are weighed at the beginning and end of the trial to determine growth performance metrics.
4. Sample Collection and Analysis:
-
Samples of liver, muscle, and blood plasma are collected to analyze for methionine concentration, enzyme activity, and gene expression related to methionine metabolism.[5]
-
Whole-body composition analysis is performed to determine protein and lipid content.
5. Data Analysis:
-
Growth parameters such as weight gain, specific growth rate, and feed conversion ratio are calculated.
-
Nitrogen retention is determined to assess protein utilization.
-
Statistical analyses are performed to compare the effects of different methionine sources.
Visualizing the Biological Pathways
To understand how rainbow trout utilize different forms of methionine, it is essential to visualize the key metabolic and experimental pathways.
Caption: Experimental workflow for assessing methionine bioavailability.
The metabolic fate of methionine in rainbow trout involves several key steps, including its conversion to S-adenosylmethionine (SAM), the universal methyl donor, and its catabolism through the transsulfuration pathway.
Caption: Methionine metabolism pathway in rainbow trout.
Studies have shown that L-methionine supplementation tends to enhance the remethylation pathway, as indicated by an increase in the expression of the betaine-homocysteine S-methyltransferase (BHMT) gene, to maintain cellular methionine levels.[2][3] Conversely, HMTBa appears to promote the transsulfuration pathway, evidenced by the upregulation of cystathionine (B15957) β-synthase (CBS) gene expression.[2][3] The conversion of this compound to L-methionine is a two-step enzymatic process, with keto-methionine (KMB) as an intermediate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Methionine metabolism in rainbow trout fed diets of differing methionine and cystine content - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Methionine Sources on Gene Expression in Bovine Mammary Epithelial Cells: A Comparative Analysis
Methionine, an essential amino acid, plays a pivotal role in milk protein synthesis and overall metabolic function in dairy cows. The source of methionine supplementation can significantly influence gene expression within bovine mammary epithelial cells (BMECs), ultimately affecting milk production and composition. This guide provides a comparative analysis of the effects of different methionine sources on gene expression in BMECs, supported by experimental data and detailed protocols.
Comparison of Methionine Sources on Gene Expression
The following table summarizes the quantitative effects of different methionine treatments on the expression of key genes involved in protein synthesis, cell proliferation, and metabolic regulation in bovine mammary epithelial cells. The data is compiled from various studies to provide a comparative overview.
| Gene | Treatment | Fold Change vs. Control | Cell Type | Reference |
| ATF4 | Low Methionine (LM) | Increased (P < 0.05) | Primary BMECs | [1][2][3][4] |
| ATF6 | Low Methionine (LM) | Increased (P = 0.012) | Primary BMECs | [1] |
| HIF1A | Low Methionine (LM) | Increased (P < 0.01) | Primary BMECs | [1][2][3][4] |
| EGR1 | Low Methionine (LM) | Decreased | Primary BMECs | [1][2][3][4] |
| SREBF1 | Low Methionine (LM) | Variable (Increased at 40h, Decreased at 48h and 60h) | Primary BMECs | [1] |
| Beta-casein | D-Methionine (D-Met) | Higher than control (not statistically significant) | MAC-T Cells | [5][6] |
| Beta-casein | HMBi | Highest expression (not statistically significant) | MAC-T Cells | [5][6] |
| S6K1 | D-Methionine (D-Met) | Higher than control | MAC-T Cells | [5][6] |
| S6K1 | HMBi | Highest expression (P > 0.05) | MAC-T Cells | [5][6] |
HMBi: 2-hydroxy-4-methylthiobutanoic acid is a methionine precursor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Experiment 1: Effects of Low Methionine on Gene Expression in Primary Bovine Mammary Epithelial Cells
-
Cell Culture: Primary bovine mammary epithelial cells were isolated and cultured. Differentiated cells were used for the experiments.
-
Treatment: Cells were cultured in one of three treatment media for 24, 40, 48, or 60 hours:
-
Control (CTL): Normal physiological concentrations of all amino acids.
-
Low Lysine (B10760008) (LK): Reduced lysine concentration.
-
Low Methionine (LM): Methionine concentration reduced to ¼ of the normal concentration.[1][3][4]
-
-
RNA Extraction and qPCR: Total RNA was extracted from the cells at each time point. The expression of target genes (ATF4, ATF6, JUN, FOS, EGR1, MYC, HIF1A, and SREBF1) was measured using quantitative real-time PCR (qPCR).
-
Data Analysis: Gene expression levels were normalized to a reference gene. The effects of low lysine and low methionine were compared to the control group. Statistical significance was determined using appropriate statistical tests.
Experiment 2: Comparison of D-Methionine and HMBi on Gene Expression in MAC-T Cells
-
Cell Culture: An immortalized bovine mammary epithelial cell line (MAC-T) was used.[6] Cells were cultured in a basic medium and then switched to a lactogenic differentiation medium upon reaching 90% confluency.[6]
-
Treatment: The cells were treated with either 0.6 mM D-methionine (D-Met) or 0.6 mM 2-hydroxy-4-methylthiobutanoic acid i (HMBi) for 72 hours.[6] A control group without supplementation was also included.
-
Gene Expression Analysis: The mRNA expression levels of beta-casein and S6 kinase beta-1 (S6K1) were quantified.[6]
-
Protein and Metabolite Analysis: In addition to gene expression, cell and medium protein content were determined. Proteomics and metabolomics analyses were performed to understand the broader impact on milk protein synthesis pathways.[5]
-
Statistical Analysis: The data were analyzed using a two-way analysis of variance (ANOVA), and the least significant difference test was used to compare treatment groups.[6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by methionine availability and the general workflow of the described experiments.
References
- 1. Effects of lysine and methionine on mRNA expression of candidate transcription factors by primary bovine mammary epithelial cells | PLOS One [journals.plos.org]
- 2. doaj.org [doaj.org]
- 3. Effects of lysine and methionine on mRNA expression of candidate transcription factors by primary bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lysine and methionine on mRNA expression of candidate transcription factors by primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells -Journal of Animal Science and Technology | Korea Science [koreascience.kr]
A Comparative Analysis of L-Methionine and Hydroxymethionine Calcium Salt as Dietary Supplements for Juvenile Pacific White Shrimp (Litopenaeus vannamei)
In the realm of aquaculture, particularly in shrimp farming, the optimization of feed formulations is paramount for enhancing growth, ensuring health, and maximizing economic returns. Methionine, an essential sulfur-containing amino acid, plays a critical role in these formulations, often being the first limiting amino acid in plant-based protein diets.[1] This guide provides a comparative analysis of two common supplemental forms of methionine: crystalline L-methionine and hydroxymethionine calcium salt (MHA-Ca), focusing on their effects on the performance of juvenile Pacific white shrimp (Litopenaeus vannamei).
This comparison is primarily based on an 8-week feeding trial that evaluated the impacts of these supplements in a low-fishmeal diet on various physiological and metabolic parameters in shrimp.[2][3]
Performance Data Summary
An 8-week feeding trial was conducted to assess the effects of dietary supplementation with L-methionine and MHA-Ca on juvenile L. vannamei. The key performance indicators are summarized in the tables below.
Growth Performance and Feed Utilization
The study revealed that supplementation with both L-methionine and MHA-Ca significantly improved the growth performance of shrimp fed a low-fishmeal diet.[2][3][4] There was no significant difference in the weight gain rate (WGR) and specific growth rate (SGR) of shrimp fed diets supplemented with either L-methionine or MHA-Ca when compared to a positive control diet with a higher fishmeal content.[2][3]
| Diet Group | Initial Body Weight (g) | Final Body Weight (g) | Weight Gain Rate (WGR) (%) | Specific Growth Rate (SGR) (%/day) | Hepatosomatic Index (HSI) |
| PC (Positive Control) | 0.23 ± 0.00 | - | Higher WGR & SGR | Higher WGR & SGR | Lower HSI |
| NC (Negative Control) | 0.23 ± 0.00 | - | - | - | - |
| MET (L-methionine) | 0.23 ± 0.00 | - | Higher than NC | Higher than NC | Lower than NC |
| MHA-Ca | 0.23 ± 0.00 | - | Higher than NC | Higher than NC | Lower than NC, but higher than PC and MET |
Data derived from a study on juvenile Pacific white shrimp.[2][3][4]
Antioxidant Capacity and Immune Response
Both methionine supplements demonstrated positive effects on the antioxidant capacity and immune response of the shrimp, albeit through different mechanisms.[2][3] L-methionine supplementation notably improved the lysozyme (B549824) (LZM) activity and the total antioxidant capacity (T-AOC).[2][3] In contrast, the MHA-Ca supplemented diet led to elevated levels of reduced glutathione (B108866) (GSH).[2][3] Both supplements significantly decreased the levels of malondialdehyde (MDA), an indicator of lipid peroxidation.[2][3]
| Diet Group | Total Antioxidant Capacity (T-AOC) | Reduced Glutathione (GSH) | Malondialdehyde (MDA) | Lysozyme (LZM) Activity |
| NC (Negative Control) | - | - | Highest | - |
| MET (L-methionine) | Significantly higher than NC | - | Significantly lower than NC | Improved |
| MHA-Ca | - | Significantly higher than NC | Significantly lower than NC | - |
Biochemical parameters measured in the hepatopancreas of juvenile L. vannamei.[2][3][4]
Experimental Protocols
The data presented is based on a comprehensive 8-week feeding trial. The detailed methodology is outlined below to provide a clear understanding of the experimental setup.
Experimental Diets and Design
Four isonitrogenous and isoenergetic diets were formulated:
-
PC (Positive Control): A diet containing 203.3 g/kg of fishmeal.
-
NC (Negative Control): A low-fishmeal diet with 100 g/kg of fishmeal.
-
MET: The NC diet supplemented with 3 g/kg of L-methionine.
-
MHA-Ca: The NC diet supplemented with 3 g/kg of this compound calcium salt.[2][3]
Juvenile white shrimp with an initial body weight of approximately 0.23 g were randomly allocated to 12 tanks, with 50 shrimp per tank.[2][3] Each of the four dietary treatments was replicated in three tanks.[2][3]
Animal Husbandry and Sample Collection
Visualizations
To better illustrate the processes involved, the following diagrams depict the experimental workflow and a simplified metabolic pathway of the two methionine sources.
Caption: Experimental workflow from diet formulation to data analysis.
References
- 1. Effect of dietary methionine on Pacific white shrimp juveniles - Responsible Seafood Advocate [globalseafood.org]
- 2. Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative study on the effects of crystalline L-methionine and methionine hydroxy analogue calcium supplementations in the diet of juvenile Pacific white shrimp (Litopenaeus vannamei) [frontiersin.org]
A Comparative Analysis of Liquid Methionine and Hydroxymethionine-Free Acid in Broiler Chicks
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the relative biological efficacy of liquid methionine (DL-methionine) and hydroxymethionine-free acid (MHA-FA) in broiler chickens. The following sections detail experimental data, protocols, and metabolic pathways to offer a comprehensive understanding of these two critical feed additives.
The poultry industry relies on supplemental methionine to ensure optimal growth and performance in broiler chickens, as typical corn-soybean meal-based diets are deficient in this essential sulfur-containing amino acid. The two primary commercial sources of methionine are liquid DL-methionine (a racemic mixture of D- and L-methionine) and liquid methionine hydroxy analogue-free acid (MHA-FA). While both serve as effective sources of methionine activity, their relative biological efficacy has been a subject of extensive research. This guide synthesizes findings from multiple studies to provide a clear comparison of their performance.
Performance Data Comparison
Numerous studies have been conducted to evaluate the relative bioavailability of MHA-FA compared to DL-methionine. The data consistently indicates that on an equimolar basis, the biological efficacy of MHA-FA is lower than that of DL-methionine.
The following tables summarize the quantitative data from key studies, focusing on critical performance indicators in broiler chicks.
Table 1: Relative Bioavailability of MHA-FA compared to DL-Methionine (Equimolar Basis)
| Performance Criterion | Relative Bioavailability (%) | Reference |
| Body Weight Gain | 73 | [1] |
| Feed Conversion Ratio | 68 | [1] |
| Body Weight | 77.7 | [2][3][4] |
| Feed Conversion | 79.0 | [2][3][4] |
| Carcass Yield | 59.3 | [2][3][4] |
| Breast Meat Yield | 64.6 | [2][3][4] |
| Growth Performance & Immune Response | 66-89 | [5][6] |
Table 2: Relative Bioavailability of MHA-FA compared to DL-Methionine (Weight-to-Weight Basis)
| Performance Criterion | Relative Bioavailability (%) | Reference |
| Body Weight | 68 | [2][3][4] |
| Feed Conversion | 70 | [2][3][4] |
| Carcass Yield | 54 | [2][3][4] |
| Breast Meat Yield | 59 | [2][3][4] |
| Growth Performance & Immune Response | 59-79 | [5][6] |
Experimental Protocols
The data presented in this guide is derived from studies employing rigorous experimental designs to compare the efficacy of the two methionine sources. A typical experimental protocol is as follows:
-
Animal Model: Day-old male broiler chicks (e.g., Ross 308) are commonly used.
-
Housing: Chicks are housed in environmentally controlled pens with ad libitum access to feed and water.
-
Basal Diet: A basal diet, typically composed of maize, wheat, and soybean meal, is formulated to be deficient in sulfur amino acids. This diet is adequate in all other nutrients to ensure that the observed effects are primarily due to the methionine supplementation.
-
Treatments: The basal diet is supplemented with graded levels of either DL-methionine or MHA-FA. The supplementation levels are often provided on both an equimolar and a weight-to-weight basis to allow for comprehensive comparison. A control group receiving the unsupplemented basal diet is also included.
-
Data Collection: Key performance indicators are measured throughout the experimental period (e.g., 1-35 days of age). These include:
-
Body weight gain
-
Feed intake
-
Feed conversion ratio (FCR)
-
Carcass yield
-
Breast meat yield
-
-
Statistical Analysis: The dose-response relationships are analyzed using statistical models, such as multi-exponential regression, to determine the relative biological efficacy of MHA-FA compared to DL-methionine.
Metabolic Pathway and Experimental Workflow
The conversion of this compound-free acid (MHA-FA) to the biologically active L-methionine is a key factor influencing its efficacy. The following diagram illustrates this metabolic pathway.
Caption: Metabolic conversion of D- and L-isomers of HMTBA to L-methionine in chicks.
The following diagram outlines a typical experimental workflow used to compare the biological efficacy of liquid methionine and this compound-free acid.
Caption: Typical experimental workflow for comparing methionine sources in broiler chicks.
References
- 1. thepoultrysite.com [thepoultrysite.com]
- 2. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]
- 3. cjbio.net [cjbio.net]
- 4. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Investigating growth performance differences with various methionine sources in broilers
For Researchers, Scientists, and Drug Development Professionals
Methionine, an essential sulfur-containing amino acid, plays a pivotal role in the growth, feather development, and overall health of broiler chickens. As the first limiting amino acid in typical corn-soybean meal-based poultry diets, its supplementation is standard practice in the poultry industry. Various synthetic and natural methionine sources are commercially available, each with distinct chemical properties that can influence their bioavailability and, consequently, broiler performance. This guide provides an objective comparison of the growth performance of broilers fed different methionine sources, supported by experimental data and detailed methodologies.
Key Methionine Sources in Broiler Nutrition
The most commonly utilized synthetic methionine sources in the poultry industry are:
-
DL-Methionine (DL-Met): A racemic mixture containing both D- and L-isomers of methionine. It is widely used due to its high purity (typically around 99%) and bioavailability.
-
Methionine Hydroxy Analogue (MHA): This compound lacks the amino group of methionine and is available in two forms:
-
MHA-Free Acid (MHA-FA): A liquid form containing approximately 88% active substance.
-
MHA-Calcium Salt (MHA-Ca): A solid form with about 84% active substance.
-
In addition to synthetic options, research into natural or herbal methionine sources is ongoing, presenting a potential alternative to synthetic products.
Comparative Growth Performance: Experimental Data
Numerous studies have been conducted to evaluate the relative efficacy of different methionine sources on broiler performance. The key parameters measured are typically body weight gain (BWG), feed conversion ratio (FCR), and feed intake (FI). The following tables summarize the quantitative data from several key experiments.
| Methionine Source | Inclusion Level | Body Weight Gain (g) | Feed Conversion Ratio | Feed Intake (g) | Study |
| DL-Methionine (DL-Met) | Basal + 0.310% | 2450 | 1.65 | 4043 | [1] |
| L-Methionine (L-Met) | Basal + 0.310% | 2480 | 1.63 | 4042 | [1] |
| DL-Methionine (DL-Met) | 0.2% | 2250 | 1.70 | 3825 | [2] |
| Natural Methionine | 0.2% | 2230 | 1.72 | 3835 | [2] |
| DL-Methionine (DL-Met) | Control | - | - | - | [3][4] |
| MHA-FA (100% equivalent) | - | Retarded growth | Higher FCR | Lower FI | [3][4] |
| MHA-Ca (100% equivalent) | - | Better than MHA-FA | Lower FCR than MHA-FA | - | [3][4] |
Table 1: Growth Performance Comparison of DL-Methionine, L-Methionine, and Natural Methionine in Broilers. This table presents a summary of key performance indicators from studies comparing different methionine sources.
| Methionine Source | Relative Bioavailability (vs. DL-Met) | Performance Parameter | Study |
| MHA-FA | 64% | Body Weight Gain | [5] |
| MHA-FA | 59% | Feed Conversion Ratio | [5] |
| MHA-Ca | 75% (on an equimolar basis) | Feed Conversion Ratio & Breast Meat Yield | [4] |
| MHA-FA | 79-81% (on an equimolar basis) | - | [4] |
| L-Methionine | 123% | Body Weight | [1] |
| L-Methionine | 91.5% | Feed Conversion Ratio | [1] |
Table 2: Relative Bioavailability of Different Methionine Sources Compared to DL-Methionine. This table highlights the comparative bioavailability of various methionine sources in relation to DL-Methionine.
Experimental Protocols
To ensure the validity and reproducibility of research findings, detailed experimental protocols are crucial. Below are the methodologies employed in the key studies cited in this guide.
Study 1: Comparison of DL-Methionine and Natural Methionine
-
Objective: To evaluate the efficacy of a natural methionine source as a replacement for synthetic DL-methionine in broiler diets.
-
Animals: Day-old broiler chicks.
-
Experimental Design: Birds were randomly allocated to different dietary treatment groups.
-
Diets: A basal diet deficient in methionine was formulated. Treatment diets were created by supplementing the basal diet with either DL-methionine or a natural methionine source at specified inclusion levels.
-
Data Collection: Body weight and feed intake were recorded weekly. Feed conversion ratio was calculated. At the end of the trial, blood samples were collected for serum biochemistry, and carcass characteristics were evaluated.
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA), and means were compared using Duncan's multiple range test.
Study 2: Dose-Response of DL-Methionine vs. MHA-FA
-
Objective: To determine the relative effectiveness of liquid MHA-FA compared to DL-methionine on the performance of broiler chickens.
-
Animals: Day-old male broiler chicks.
-
Experimental Design: A dose-response experiment was conducted where graded levels of either DL-Met or liquid MHA-FA were added to a basal diet.
-
Diets: A basal diet low in sulfur amino acids was used. The experimental diets were supplemented with increasing levels of DL-Met or MHA-FA.
-
Data Collection: Body weight gain and feed conversion ratio were determined throughout the experiment (from 1 to 42 days of age).
-
Statistical Analysis: A multiple non-linear regression analysis was used to determine the relative effectiveness of MHA-FA compared to DL-Met.
Study 3: DL- and L-Methionine Supplementation
-
Objective: To compare the effects and bioavailability of DL-methionine and L-methionine supplementation on the performance and carcass traits of broilers.
-
Animals: A total of 728-day-old male broilers.
-
Experimental Design: A 2 × 3 + 1 factorial arrangement in a completely randomized design was used. This included two methionine sources (DL-Met and L-Met) at three inclusion levels, plus a basal diet control.
-
Diets: A maize-soybean meal-based basal diet was supplemented with three levels (0.155%, 0.310%, and 0.455%) of either DL-Met or L-Met.
-
Data Collection: Growth performance (body weight, FCR) and carcass characteristics were measured.
-
Statistical Analysis: A slope-ratio assay was used to determine the relative bioavailability of L-methionine to DL-methionine.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams visualize a typical experimental workflow for a broiler nutrition trial and the metabolic pathway of methionine.
Caption: A typical experimental workflow for a broiler nutrition trial.
Caption: Simplified overview of the Methionine metabolism pathway in broilers.
Discussion and Conclusion
The choice of methionine source can significantly impact broiler growth performance and, ultimately, the economic efficiency of poultry production.
-
DL-Methionine remains a widely accepted and effective source of methionine for broilers.
-
L-Methionine has shown in some studies to have a slightly higher relative bioavailability for body weight gain compared to DL-Methionine.[1]
-
MHA-FA and MHA-Ca are also effective, but their bioavailability relative to DL-methionine is a subject of ongoing debate, with many studies suggesting a lower efficacy on a weight-for-weight basis.[3][4][5] Generally, MHA-Ca appears to perform better than MHA-FA.[3][4]
-
Natural methionine sources show promise as a potential alternative to synthetic options, with some studies indicating comparable performance to DL-methionine.[2] However, further research is needed to establish their consistent efficacy and cost-effectiveness.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of the Transsulfuration Pathway Affects Growth and Feather Follicle Development in Meat-Type Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Cysteine and methionine metabolism - Gallus gallus (chicken) [kegg.jp]
- 4. Monitoring physiological processes of fast-growing broilers during the whole life cycle: Changes of redox-homeostasis effected to trassulfuration pathway predicting the development of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hydroxymethionine: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of hydroxymethionine. This guide provides procedural, step-by-step instructions to ensure safe and compliant disposal in a laboratory setting.
This compound, also known as methionine hydroxy analogue (MHA), is generally not classified as a hazardous substance. However, proper disposal is crucial to maintain a safe laboratory environment and ensure compliance with local regulations. This document outlines the recommended procedures for the disposal of this compound.
Prior to Disposal: Initial Assessment
Before proceeding with disposal, it is imperative to consult your institution's specific guidelines and your local authority's regulations regarding chemical waste. Always refer to the Safety Data Sheet (SDS) for the specific formulation of this compound you are using.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize any potential risks. This includes:
-
Eye Protection : Wear safety glasses with side shields or goggles.
-
Hand Protection : Wear compatible chemical-resistant gloves.
-
Respiratory Protection : If there is a risk of dust formation, use a NIOSH-approved respirator.
-
Body Protection : Wear a lab coat or other protective clothing.
Disposal Procedures for this compound
Based on its non-hazardous nature, this compound can typically be disposed of through standard laboratory waste streams. However, the appropriate method depends on the physical state of the waste (solid or liquid) and local regulations.
Solid this compound Waste
For solid forms of this compound, such as powders or residues:
-
Collection : Collect the solid waste in a designated, well-labeled, and sealed container.
-
Labeling : Clearly label the container as "this compound Waste (Non-Hazardous)".
-
Disposal : Dispose of the container in the regular laboratory trash, unless otherwise specified by your institution's waste management plan.
Aqueous Solutions of this compound
For dilute, aqueous solutions of this compound:
-
Neutralization : While this compound is not strongly acidic or basic, it is good laboratory practice to ensure the pH of the solution is between 6.0 and 8.0 before disposal.
-
Dilution : Dilute the solution further with water. A general guideline is to use at least 20 parts water to 1 part this compound solution.
-
Sewer Disposal : Pour the diluted and neutralized solution down the sanitary sewer, followed by flushing with plenty of water. This method is generally acceptable for small quantities of non-hazardous, water-soluble chemicals.
Important : Never dispose of concentrated solutions or large quantities of this compound down the drain without consulting your institution's Environmental Health and Safety (EHS) department.
Spill Cleanup and Disposal
In the event of a spill:
-
Containment : For solid spills, sweep up the material and place it in a suitable container for disposal. For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collection : Collect the absorbent material and place it in a sealed container.
-
Disposal : Dispose of the container with the absorbed material as solid waste, following the procedure for solid this compound waste.
Summary of this compound Properties Relevant to Disposal
| Property | Value | Implication for Disposal |
| Physical State | Solid | Can be disposed of in regular laboratory trash if permitted. |
| Solubility | Soluble in water | Allows for disposal of dilute solutions via the sanitary sewer. |
| Hazard Classification | Generally Non-Hazardous | Simplifies disposal procedures compared to hazardous chemicals. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer : This information is intended as a general guide. Always prioritize your institution's specific protocols and local regulations for chemical waste disposal. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
Essential Safety and Logistics for Handling Hydroxymethionine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals such as Hydroxymethionine, also known as 2-hydroxy-4-(methylthio)butanoic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. This compound is classified as a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2][3][4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves | Wear compatible chemical-resistant gloves.[1] While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for protection against organic acids.[5] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin exposure. For larger quantities or in situations with a higher risk of splashing, chemically resistant coveralls are recommended.[1][3] |
| Respiratory Protection | Respirator | In well-ventilated areas, respiratory protection may not be necessary. However, if ventilation is insufficient or if aerosols or dust are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step plan outlines the key stages of the handling process.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[6]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Clearly label all containers with the chemical name and hazard information.
2. Donning PPE:
-
Put on a laboratory coat.
-
Wear safety goggles and a face shield if necessary.
-
Don the appropriate chemical-resistant gloves.
3. Handling the Chemical:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[3]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting. Seek medical attention.[3]
5. Waste Disposal:
-
Dispose of waste and residues in accordance with local, regional, national, and international regulations.[1][4]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not allow the chemical to enter drains or waterways.[1]
6. Doffing and Decontamination:
-
Remove gloves first, avoiding contact with the outside of the glove.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Clean the work area and any contaminated equipment.
Experimental Workflow and Safety Procedures
To visualize the logical flow of handling and safety procedures, the following diagram outlines the critical steps from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
